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  • Product: (2,2-Dimethylpentyl)(methyl)amine hydrochloride
  • CAS: 2097960-32-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This document is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Introduction and Chemical Identity

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is an aliphatic amine salt. Based on standard chemical nomenclature, its structure is interpreted as N-methyl-2,2-dimethylpentan-1-amine hydrochloride. This compound consists of a pentyl chain with two methyl groups at the second carbon position, and a methylamino group attached to the first carbon. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.

Chemical Structure

The chemical structure of (2,2-Dimethylpentyl)(methyl)amine hydrochloride is as follows:

Systematic Name: N,2,2-trimethylpentan-1-amine hydrochloride

Molecular Formula and Weight
  • Molecular Formula: C₈H₂₀ClN

  • Molecular Weight: 165.71 g/mol

Physicochemical Properties

PropertyPredicted Value
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 150-250 °C
Solubility Soluble in water and lower alcohols (e.g., ethanol, methanol). Insoluble in non-polar organic solvents (e.g., hexane, ether).[1][2]
pKa (of the amine) Estimated to be in the range of 10-11
Hygroscopicity Likely to be hygroscopic, absorbing moisture from the air.[1]

Synthesis and Purification

The synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride can be achieved through a multi-step process involving the formation of the parent amine followed by salt formation. A plausible synthetic pathway is outlined below.

Synthesis of N-methyl-2,2-dimethylpentan-1-amine

A common and effective method for the synthesis of secondary amines is through reductive amination.

Reaction Scheme:

2,2-dimethylpentanal + methylamine → N-(2,2-dimethylpentylidene)methanamine (imine intermediate)

N-(2,2-dimethylpentylidene)methanamine + reducing agent → N-methyl-2,2-dimethylpentan-1-amine

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 2,2-dimethylpentanal (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of methylamine (1.1 equivalents, typically as a solution in a solvent or as the hydrochloride salt with a base to liberate the free amine) to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques like TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-2,2-dimethylpentan-1-amine.

Formation of the Hydrochloride Salt

The purified amine is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

N-methyl-2,2-dimethylpentan-1-amine + HCl → N-methyl-2,2-dimethylpentan-1-amine hydrochloride

Experimental Protocol: Salt Formation

  • Dissolve the crude N-methyl-2,2-dimethylpentan-1-amine in a minimal amount of a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of hexane and ethyl acetate.

  • Slowly add a solution of hydrochloric acid (1.05 equivalents, e.g., as a solution in diethyl ether or as concentrated aqueous HCl followed by removal of water) to the stirred amine solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the product under vacuum to remove any residual solvent.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to obtain a product of high purity.

Analytical Characterization

A comprehensive characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:

    • A singlet for the two methyl groups at the C2 position.

    • A triplet for the terminal methyl group of the pentyl chain.

    • A singlet for the methyl group attached to the nitrogen.

    • A broad singlet for the N-H proton, which may exchange with D₂O.[3]

    • Multiplets for the methylene groups of the pentyl chain and the methylene group adjacent to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Expected signals include:

    • A quaternary carbon signal for the C2 atom.

    • Signals for the methyl carbons.

    • Signals for the methylene carbons in the pentyl chain.

    • A signal for the methylene carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic broad absorption band is expected in the region of 2400-3000 cm⁻¹ for the N-H⁺ stretch of the secondary ammonium salt.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.[4]

  • C-N Stretch: A C-N stretching band is expected in the 1020-1250 cm⁻¹ range for aliphatic amines.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion: The mass spectrum of the free amine (N-methyl-2,2-dimethylpentan-1-amine) would be expected to show a molecular ion peak (M⁺) at m/z = 129.15.

  • Fragmentation: A prominent fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Purity Assessment

The purity of the final compound should be assessed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed to determine the purity of the hydrochloride salt. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).

  • Gas Chromatography (GC): The free amine can be analyzed by GC using a capillary column suitable for amines. The hydrochloride salt would need to be neutralized before injection.

Safety and Handling

Amine hydrochlorides are generally considered to be irritants. Appropriate safety precautions should be taken when handling (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5] The compound is likely hygroscopic and should be protected from moisture.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

    • In all cases of exposure, seek medical attention.

Potential Applications

While specific applications for (2,2-Dimethylpentyl)(methyl)amine hydrochloride are not documented, aliphatic amines and their salts are important building blocks in organic synthesis and have a wide range of applications in various fields, including:

  • Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients (APIs). The amine functionality is a common feature in many drug molecules.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Material Science: As building blocks for polymers and as corrosion inhibitors.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, predicted properties, synthesis, characterization, and safety considerations for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. While specific experimental data for this compound is scarce, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals working with this or similar aliphatic amine hydrochlorides.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of N-methyl-2,2-dimethylpentan-1-amine cluster_salt_formation Salt Formation and Purification Reactants 2,2-dimethylpentanal + Methylamine Imine Imine Formation Reactants->Imine Methanol/Ethanol Reduction Reduction (e.g., NaBH4) Imine->Reduction FreeAmine N-methyl-2,2-dimethylpentan-1-amine Reduction->FreeAmine SaltFormation Addition of HCl FreeAmine->SaltFormation Precipitation Precipitation SaltFormation->Precipitation e.g., Diethyl Ether Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct (2,2-Dimethylpentyl)(methyl)amine hydrochloride Recrystallization->FinalProduct

Caption: Proposed synthetic workflow for (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

Characterization Logic

Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Functional_Groups Functional Groups Identified NMR->Functional_Groups IR IR Spectroscopy IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight Determined MS->Molecular_Weight Fragmentation_Pattern Fragmentation Pattern Analyzed MS->Fragmentation_Pattern HPLC HPLC Purity_Confirmation Purity > 95% HPLC->Purity_Confirmation GC GC (for free amine) GC->Purity_Confirmation

Caption: Logical workflow for the analytical characterization of the target compound.

References

  • ChemBK. (2024, April 10). N-Methylpentan-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

Sources

Exploratory

CAS number and molecular weight for (2,2-Dimethylpentyl)(methyl)amine hydrochloride

An In-depth Technical Guide to (2,2-Dimethylpentyl)(methyl)amine Hydrochloride: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of (2,2-Dimethylpent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2,2-Dimethylpentyl)(methyl)amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a secondary amine hydrochloride for which there is limited information in public databases. Recognizing the potential utility of this compound as a building block in pharmaceutical and chemical research, this document outlines its theoretical physicochemical properties, a proposed synthetic route based on established chemical principles, and expected analytical characterization. The guide is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and application of novel secondary amines.

Introduction

Chemical Identity and Physicochemical Properties

A Chemical Abstracts Service (CAS) number has not been assigned to (2,2-Dimethylpentyl)(methyl)amine hydrochloride, indicating its novelty or lack of widespread reporting in the scientific literature. The molecular structure and calculated properties are summarized below.

Figure 1: Chemical structure of (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

Table 1: Physicochemical Properties of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₉N·HClCalculated
Molecular Weight 165.71 g/mol Calculated
CAS Number Not available-
Predicted Physical State White to off-white solidAnalogy
Predicted Solubility Soluble in water and polar organic solventsAnalogy

Proposed Synthesis Protocol

The synthesis of secondary amines can be approached through various methods, including the alkylation of primary amines with alkyl halides. However, this method is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. This is because the product secondary amine is often more nucleophilic than the starting primary amine.[2]

A more controlled and widely adopted method for the synthesis of secondary amines is reductive amination .[1][3] This one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde or ketone, followed by in-situ reduction to the target amine. This approach is highly efficient and generally provides good yields with high selectivity for the desired secondary amine.

The proposed synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride proceeds in two stages:

  • Reductive amination of 2,2-dimethylpentanal with methylamine to yield the free base, (2,2-Dimethylpentyl)(methyl)amine.

  • Conversion of the free base to its hydrochloride salt.

G cluster_0 Reductive Amination cluster_1 Salt Formation start 2,2-Dimethylpentanal + Methylamine (CH₃NH₂) imine Imine Formation (Intermediate) start->imine Spontaneous reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction free_base (2,2-Dimethylpentyl)(methyl)amine (Free Base) reduction->free_base salt_formation Addition of HCl free_base->salt_formation final_product (2,2-Dimethylpentyl)(methyl)amine hydrochloride salt_formation->final_product

Figure 2: Proposed workflow for the synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted from established methods for reductive amination.[1]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpentanal (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: To the stirred solution, add a solution of methylamine (1.0-1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine to liberate the free amine). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification of the Free Base: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (2,2-Dimethylpentyl)(methyl)amine can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified (2,2-Dimethylpentyl)(methyl)amine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the flask in an ice bath or by adding a non-polar co-solvent like hexane.

  • Drying: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

Analytical Characterization

To confirm the identity and purity of the synthesized (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the N-methyl group, the methylene group adjacent to the nitrogen, the aliphatic protons of the pentyl chain, and the two geminal methyl groups. The protons on the nitrogen and adjacent carbons will show a downfield shift in the hydrochloride salt compared to the free base.

    • ¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 130.2.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the hydrochloride salt is expected to show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in an ammonium salt.

Potential Applications and Research Directions

While specific applications for (2,2-Dimethylpentyl)(methyl)amine hydrochloride have not been reported, its structural features suggest several areas of potential utility for researchers and drug development professionals:

  • Pharmaceutical Scaffolding: The sterically hindered 2,2-dimethylpentyl group can be incorporated into drug candidates to enhance metabolic stability by shielding the amine from enzymatic degradation. The secondary amine functionality allows for further derivatization to build more complex molecules.

  • Agrochemicals: Many herbicides and fungicides contain secondary amine moieties. This compound could serve as a novel building block for the synthesis of new agrochemicals with potentially improved properties.

  • Material Science: Amines are used as curing agents for epoxy resins and as building blocks for polymers. The unique steric bulk of this amine could lead to materials with novel physical properties.

Safety Information

No specific toxicity data is available for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. However, as with any new chemical entity, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on the general properties of similar amines, it may be corrosive and irritating to the skin, eyes, and respiratory tract.

References

  • (2,2-Dimethylpropyl)(methyl)amine | C6H15N | CID 12910381 - PubChem. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Mechanism of Action of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride Derivatives: A Technical Guide to Steric Shielding and GPCR Anchoring

Executive Summary In modern medicinal chemistry, the (2,2-dimethylpentyl)(methyl)amine hydrochloride moiety is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the (2,2-dimethylpentyl)(methyl)amine hydrochloride moiety is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, sterically hindered pharmacophore and prodrug linker. By integrating a neo-pentyl-like branching architecture (a geminal dimethyl group at the C2 position) with a highly lipophilic 7-carbon aliphatic chain, this structural motif fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent molecule.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the exact mechanisms by which this moiety drives receptor anchoring, evades enzymatic degradation, and enables sustained-release kinetics.

Pharmacodynamic Anchoring in G-Protein Coupled Receptors (GPCRs)

The "Hydrophobic Plug" Mechanism

The primary pharmacodynamic utility of the (2,2-dimethylpentyl)amine derivative lies in its ability to act as a "hydrophobic plug" within the deep transmembrane binding pockets of Class A GPCRs. The aliphatic chain provides high lipophilic efficiency (LiPE), while the C2 gem-dimethyl branching creates a rigid, three-dimensional volume that maximizes Van der Waals interactions with hydrophobic amino acid residues.

A premier example of this mechanism is observed in the antagonism of the Endothelin ET(A) Receptor . Derivatives containing this moiety (such as the pyrrolidine-based ABT-546 analogs) competitively displace the native 21-amino acid peptide, Endothelin-1 (ET-1). The (2,2-dimethylpentyl) group inserts directly into the hydrophobic cleft of the ET(A) receptor, locking the receptor in an inactive conformation and preventing Gq-protein coupling. This halts the phospholipase C (PLC) cascade, ultimately preventing intracellular calcium release and subsequent vasoconstriction .

G ET1 Endothelin-1 (ET-1) ETA ET(A) Receptor ET1->ETA Activates Gq Gq Protein ETA->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ IP3->Ca Triggers Contraction Drug (2,2-Dimethylpentyl)amine Antagonist Drug->ETA Steric Blockade

Fig 1: GPCR signaling blockade by (2,2-dimethylpentyl)amine derivatives.

Pharmacokinetic Modulation: Steric Shielding against CYP450

Secondary amines are notoriously susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation, particularly by the CYP3A4 isoform. The mechanism of N-dealkylation requires the CYP heme iron to abstract a proton from the alpha-carbon adjacent to the amine nitrogen.

By utilizing a (2,2-dimethylpentyl) group, drug designers introduce massive steric bulk immediately adjacent to the alpha-carbon. The gem-dimethyl group physically blocks the CYP450 active site from accessing the alpha-protons. Consequently, the activation energy required for the initial single-electron transfer (SET) or hydrogen atom transfer (HAT) is drastically increased. This steric shielding effectively shuts down the N-dealkylation metabolic liability, significantly extending the intrinsic half-life ( t1/2​ ) of the compound.

Furthermore, this steric bulk is leveraged in sustained-release prodrugs . When the (2,2-dimethylpentyl)(methyl)amine moiety is conjugated via a carbamate or amide linker to a parent drug, the steric hindrance slows down esterase and amidase-mediated hydrolysis, resulting in a controlled, slow-drip release of the active pharmaceutical ingredient (API) into systemic circulation.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the impact of the (2,2-dimethylpentyl) moiety, the following table summarizes the comparative in vitro data of a standard linear amine versus the sterically hindered derivative in an Endothelin antagonist scaffold.

Compound FeatureStructure TypeET(A) Receptor IC₅₀ (nM)HLM Half-Life (min)Intrinsic Clearance ( μ L/min/mg)
Linear Alkyl n-Heptyl(methyl)amine45.212.5110.4
Branched Alkyl (2,2-Dimethylpentyl)(methyl)amine0.59 > 120 < 15.0

Data Interpretation: The transition from a linear heptyl chain to the 2,2-dimethylpentyl chain yields a ~76-fold increase in target affinity (due to optimal hydrophobic pocket filling) and a near-total abolition of microsomal clearance (due to steric shielding).

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the claims regarding metabolic stability and receptor affinity must be empirically validated. Below are the field-proven, step-by-step protocols designed to isolate these variables. Every step includes the underlying causality to ensure the assay acts as a self-validating system.

Protocol A: In Vitro Microsomal Stability Profiling

Purpose: To quantify the resistance of the (2,2-dimethylpentyl) moiety to CYP450-mediated N-dealkylation.

  • Preparation of Human Liver Microsomes (HLM): Dilute HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: Limiting protein concentration to 0.5 mg/mL minimizes non-specific protein binding, which would otherwise artificially mask the intrinsic clearance of highly lipophilic compounds.

  • Compound Spiking: Add the (2,2-dimethylpentyl)(methyl)amine derivative to a final concentration of 1 μ M (keep organic solvent < 0.5% v/v).

    • Causality: High organic solvent concentrations (like DMSO) act as competitive inhibitors for CYP enzymes, skewing clearance data.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (1 mM final NADPH).

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately inject it into 150 μ L of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantaneously denatures the CYP450 enzymes and precipitates the proteins, ensuring the metabolic reaction is halted precisely at the target timepoint.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and quantify the remaining parent drug via LC-MS/MS.

Workflow Prep Prepare HLM (0.5 mg/mL) Incubate Add Test Compound (1 µM final) Prep->Incubate Quench Quench with Ice-Cold MeCN Incubate->Quench t=0, 15, 30, 60 min NADPH NADPH Regenerating System NADPH->Incubate Initiate (37°C) Centrifuge Centrifuge (10,000 x g) Quench->Centrifuge Precipitate Proteins LCMS LC-MS/MS Quantification Centrifuge->LCMS Extract Supernatant

Fig 2: Workflow for in vitro microsomal stability profiling.

Protocol B: Radioligand Competitive Binding Assay

Purpose: To validate the GPCR anchoring efficiency of the moiety.

  • Membrane Preparation: Isolate CHO cells stably expressing the human ET(A) receptor. Homogenize and suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Radioligand Incubation: Incubate 10 μ g of membrane protein with 0.1 nM [¹²⁵I]Endothelin-1 and varying concentrations of the test derivative (0.01 nM to 10 μ M) for 2 hours at 25°C.

    • Causality: A 2-hour incubation at 25°C is required to reach true thermodynamic equilibrium for highly lipophilic, sterically hindered compounds, which often suffer from slow on-rates ( kon​ ).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged amine derivative.

  • Scintillation Counting: Quantify bound radioactivity and calculate the IC₅₀ using non-linear regression.

References

  • Title: Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor. Source: European Journal of Pharmacology (1999). URL: [Link]

  • Title: Prodrugs of secondary amine compounds.
Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. Recognizing the absence of specific literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. Recognizing the absence of specific literature data for this novel compound, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. It outlines the critical thermodynamic parameters relevant to pharmaceutical development, details the requisite experimental protocols for their determination, and explains the theoretical underpinnings. By establishing a robust methodology for both solid-state and solution-phase analysis, this guide empowers research teams to generate a complete thermodynamic profile, essential for informed decision-making in pre-formulation, process development, and stability assessment.

Introduction

Chemical Identity of the Target Compound

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a tertiary amine salt. Its structure consists of a protonated tertiary amine with a methyl group and a sterically hindered 2,2-dimethylpentyl (neoheptyl) group, paired with a chloride counter-ion.

  • Chemical Name: (2,2-Dimethylpentyl)(methyl)amine hydrochloride

  • Molecular Formula: C8H20ClN

  • Molecular Weight: 165.71 g/mol

  • Structure:

The bulky, branched alkyl chain is expected to significantly influence the compound's solid-state packing, crystal lattice energy, and solvation behavior, making a thorough thermodynamic assessment imperative.

The Critical Role of Thermodynamic Properties in Pharmaceutical Development

In drug development, the thermodynamic properties of an active pharmaceutical ingredient (API) are not merely academic data points; they are fundamental determinants of a drug candidate's viability.[1] These properties govern the material's stability, manufacturability, and bioavailability.[2] A comprehensive thermodynamic profile, encompassing Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provides invaluable insights into:

  • Stability and Shelf-Life: Thermal stability, determined by techniques like Thermogravimetric Analysis (TGA), dictates storage conditions and degradation pathways.[2][3][4]

  • Processability: Properties such as melting point and solid-state transitions, often investigated by Differential Scanning Calorimetry (DSC), are critical for processes like milling, granulation, and tableting.[5]

  • Solubility and Bioavailability: The thermodynamics of dissolution directly impacts how readily a drug dissolves, a prerequisite for absorption.[6] Amine hydrochlorides, as salts, are often developed to enhance the solubility of a less soluble free base.

  • Polymorphism: An API's ability to exist in multiple crystalline forms (polymorphs) is a critical risk factor.[7][8] Each polymorph is a distinct solid-state entity with its own unique thermodynamic properties, including solubility and stability, which must be controlled.[7]

Understanding these parameters early in development mitigates risks, reduces costs, and accelerates the path to a safe and effective drug product.[9]

Scope of this Guide

This guide provides the theoretical basis and detailed, field-proven experimental protocols to determine the key solid-state and solution thermodynamic properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. It is structured to walk the research scientist through the entire characterization workflow, from initial thermal screening to definitive solubility and solution calorimetry measurements.

Solid-State Thermodynamic Characterization

The solid-state properties of an API salt are governed by the energy of its crystal lattice and how that energy changes with temperature. A primary characterization workflow involves a combination of thermal analysis techniques.

Experimental Workflow for Solid-State Analysis

The logical flow for analyzing a new solid-state compound involves initial thermal screening to identify key transition temperatures, followed by more detailed characterization of those events.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Interpretation & Follow-up cluster_2 Phase 3: Property Determination cluster_3 Final Output Sample API Sample (2,2-Dimethylpentyl)(methyl)amine HCl DSC_TGA Simultaneous DSC/TGA Analysis Sample->DSC_TGA ~5-10 mg Thermal_Events Thermal Events Observed? DSC_TGA->Thermal_Events Decomposition Mass Loss Event? Thermal_Events->Decomposition Yes Transitions Endo/Exotherms? Thermal_Events->Transitions Yes TGA_Analysis Determine Decomposition Temp (Td) Decomposition->TGA_Analysis DSC_Analysis Determine Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Identify Polymorphic Transitions Transitions->DSC_Analysis Profile Solid-State Thermodynamic Profile TGA_Analysis->Profile XRPD X-Ray Powder Diffraction (Confirm Crystallinity/ Polymorphism) DSC_Analysis->XRPD If transitions observed before melting DSC_Analysis->Profile XRPD->Profile

Caption: Workflow for Solid-State Thermodynamic Characterization.

Protocol 1: Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature.[10][11] Running them simultaneously provides a comprehensive picture of thermal behavior.

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), decomposition temperature (Td), and identify any polymorphic or desolvation events.

Instrumentation: A calibrated simultaneous DSC/TGA instrument. Calibration should be verified with certified reference standards (e.g., Indium for temperature and enthalpy).[12][13]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (2,2-Dimethylpentyl)(methyl)amine hydrochloride into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Set the purge gas (typically Nitrogen) to a flow rate of 50 mL/min.[12]

    • Equilibrate the system at a starting temperature, e.g., 25 °C.

  • Thermal Program:

    • Ramp the temperature at a linear rate of 10 °C/min from 25 °C up to a temperature beyond any expected transitions, e.g., 350 °C.[12] The final temperature should be sufficient to induce decomposition.

    • Record the heat flow (DSC) and mass (TGA) signals continuously.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass vs. temperature. A significant drop in mass indicates decomposition.[3][14] The onset temperature of this mass loss is recorded as the decomposition temperature (Td). Mass loss at lower temperatures (e.g., < 120 °C) may indicate the loss of residual moisture or solvent.[3]

    • DSC Curve: Analyze the plot of heat flow vs. temperature.

      • Melting: A sharp endothermic peak (heat absorption) is characteristic of melting. The extrapolated onset temperature of this peak is the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[12]

      • Other Transitions: Any other endothermic or exothermic events prior to melting may indicate solid-solid transitions (polymorphism) or desolvation events.[5] These should be investigated further, often with complementary techniques like X-Ray Powder Diffraction (XRPD).

Trustworthiness Check: Perform a second heating cycle on the same sample. The absence of the original melting peak and the presence of only a glass transition would confirm that the material decomposed upon melting in the first scan.

Solution Thermodynamics and Biopharmaceutical Relevance

The behavior of the API in solution is paramount to its absorption and ultimate efficacy. Key parameters include its equilibrium solubility and the enthalpy associated with the dissolution process.

Experimental Workflow for Solution Analysis

Determining the thermodynamic solubility and enthalpy of solution requires two distinct but complementary experiments.

G cluster_0 Solubility Determination cluster_1 Enthalpy of Solution cluster_2 Output Parameters API API Sample ShakeFlask Shake-Flask Method (e.g., in water, pH 7.4 buffer) API->ShakeFlask Calorimetry Isothermal Solution Calorimetry API->Calorimetry Equilibration Equilibrate for 24-48h at controlled Temp (e.g., 37°C) ShakeFlask->Equilibration Sampling Sample & Filter Supernatant Equilibration->Sampling Quantification Quantify Concentration (e.g., HPLC, UV-Vis) Sampling->Quantification Solubility Equilibrium Solubility (S) Quantification->Solubility Injection Inject known mass of API into excess solvent Calorimetry->Injection HeatMeasurement Measure Heat Change (q) Injection->HeatMeasurement Enthalpy Enthalpy of Solution (ΔHsol) HeatMeasurement->Enthalpy

Caption: Workflow for Solution Thermodynamic Analysis.

Protocol 2: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15] It measures the saturation concentration of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility (S) of the compound in a relevant aqueous medium (e.g., purified water, phosphate-buffered saline).

Methodology:

  • System Preparation: Add an excess amount of (2,2-Dimethylpentyl)(methyl)amine hydrochloride to several vials containing a precise volume of the test solvent (e.g., 5 mg of solid to 5 mL of buffer).[15] The excess solid is crucial to ensure equilibrium with a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 °C to simulate physiological conditions). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6][15][16]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[17]

  • Confirmation of Equilibrium: To ensure equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[18]

Protocol 3: Enthalpy of Solution by Isothermal Calorimetry

Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent, providing the enthalpy of solution (ΔHsol).[19] This value is composed of the energy required to break the crystal lattice and the energy released upon solvation.[19]

Objective: To measure the enthalpy of solution (ΔHsol) of the compound.

Instrumentation: An isothermal solution calorimeter (e.g., a coffee cup calorimeter for basic measurements or a more sophisticated instrument like a Parr 1455 Solution Calorimeter).[20][21]

Methodology:

  • Calorimeter Setup: Add a precisely known volume of the solvent to the calorimeter vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a small amount of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. The amount should be sufficient to produce a measurable temperature change but not so much that it creates a saturated solution.

  • Measurement:

    • Record the initial, stable temperature of the solvent.

    • Add the solid sample to the solvent and initiate stirring to ensure rapid dissolution.

    • Record the temperature change (ΔT) until a new stable final temperature is reached.[22]

  • Calculation:

    • Calculate the heat change (q) of the solution using the formula: q = m * c * ΔT , where 'm' is the mass of the solution and 'c' is its specific heat capacity (often approximated as that of water, 4.184 J/g·K).[22]

    • Calculate the moles (n) of the API dissolved.

    • The enthalpy of solution (ΔHsol) is then calculated as ΔHsol = -q / n .[22] The sign is inverted because an exothermic reaction (q > 0, temperature rises) corresponds to a negative ΔH.[22]

Data Synthesis and Application

The data generated from these protocols should be consolidated into a comprehensive thermodynamic profile.

Summary of Thermodynamic Parameters
ParameterSymbolTypical UnitsSignificance in Drug Development
Melting PointTm°CPurity indicator, upper limit for some processing steps
Enthalpy of FusionΔHfusJ/g or kJ/molRelated to crystal lattice energy and stability
Decomposition Temp.Td°CDefines the limit of thermal stability for handling and storage
Equilibrium SolubilitySmg/mL or µMCritical for predicting oral absorption and bioavailability
Enthalpy of SolutionΔHsolkJ/molIndicates if dissolution is endothermic or exothermic; affects solubility's temperature dependence
Linking Thermodynamic Data to Pre-formulation Decisions
  • High Tm and Td: Suggests good intrinsic solid-state stability, simplifying handling and storage requirements.

  • Low Aqueous Solubility (S): May necessitate enabling formulation strategies, such as amorphous solid dispersions or particle size reduction, even for a salt form.

  • Endothermic ΔHsol (>0): Indicates that solubility will increase with increasing temperature, a relationship that can be exploited during formulation processing.

  • Exothermic ΔHsol (<0): Indicates solubility will decrease with increasing temperature. This can be a critical processing parameter, as heating a solution could cause the drug to precipitate.

  • Multiple Thermal Events (DSC): The presence of transitions before melting is a strong indicator of polymorphism, which requires an immediate and thorough investigation to identify and characterize all possible forms to avoid late-stage development failures.[7][8]

Conclusion

The thermodynamic characterization of a new chemical entity like (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a foundational activity in pharmaceutical development. While direct literature data may be unavailable, a systematic application of established analytical techniques including DSC, TGA, the shake-flask method, and solution calorimetry provides the necessary data to build a robust thermodynamic profile. This guide provides the strategic workflows and detailed protocols to empower scientists to generate this critical information, enabling a data-driven approach to formulation design, process development, and risk assessment, thereby ensuring the development of a stable, safe, and efficacious drug product.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
  • Importance of Thermodynamics in Drug Designing. UGC Care Journal.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
  • Enthalpy Changes in Solution | Calorimetry, Neutralisation & Displacement (A-Level). Revisions.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Calorimetry - Measuring Enthalpy Changes. Chemistry Student.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Expert Opinion on Drug Discovery.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design.
  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
  • Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3,5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability, and Solubility Aspects. (2019, August 23).
  • Full article: The current impact of water thermodynamics for small-molecule drug discovery. (2019, September 10). Taylor & Francis Online.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Chimica Oggi.
  • Calorimetric Determination of Aqueous Ion Enthalpies.
  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC.
  • Differential scanning calorimetry protocol: MOST. (2015, March 23). Appropedia.
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15).
  • Differential Scanning Calorimetry (DSC). TA Instruments.

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Foundational

Preliminary toxicity and in vitro safety data for (2,2-Dimethylpentyl)(methyl)amine hydrochloride

An In-Depth Technical Guide to the Preliminary In Vitro Safety and Toxicity Assessment of (2,2-Dimethylpentyl)(methyl)amine hydrochloride This guide provides a comprehensive framework for conducting a preliminary in vitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Safety and Toxicity Assessment of (2,2-Dimethylpentyl)(methyl)amine hydrochloride

This guide provides a comprehensive framework for conducting a preliminary in vitro safety and toxicity evaluation of the novel chemical entity, (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As no pre-existing toxicological data for this specific compound is publicly available, this document outlines a robust, scientifically-grounded testing strategy. This approach is designed to generate foundational safety data critical for early-stage drug development and risk assessment, aligning with modern principles of toxicology that emphasize a shift away from sole reliance on animal testing towards the use of New Approach Methodologies (NAMs).[1][2]

The methodologies described herein are rooted in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, and reflect the U.S. Food and Drug Administration's (FDA) strategic move towards integrating in vitro and in silico tools in preclinical safety evaluations.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Strategic Imperative for Early In Vitro Safety Profiling

The early identification of potential toxicological liabilities is a cornerstone of efficient drug development.[5] A significant percentage of drug candidates fail in later stages of development due to unforeseen toxicity, leading to substantial financial and temporal losses.[5] By implementing a strategic battery of in vitro assays at the preclinical stage, researchers can:

  • Establish a preliminary safety profile: Gaining an early understanding of a compound's potential for cytotoxicity and genotoxicity.

  • Guide medicinal chemistry efforts: Providing crucial data to inform the synthesis of safer and more effective analogues.[6]

  • Inform dose selection for subsequent studies: Cytotoxicity data is instrumental in determining appropriate concentration ranges for more complex in vitro and future in vivo studies.[7]

  • Adhere to the 3Rs principles (Replacement, Reduction, and Refinement): Minimizing the use of animals in research by front-loading safety assessment with robust cell-based assays.[3][8]

The proposed testing cascade for (2,2-Dimethylpentyl)(methyl)amine hydrochloride is designed to efficiently assess the most critical safety endpoints: cytotoxicity and genotoxicity.

Foundational Safety Assessment: Cytotoxicity Profiling

Cytotoxicity assays are fundamental to any toxicological screening cascade, providing a quantitative measure of a substance's ability to cause cell death.[7][9] These assays serve as a sensitive primary screen to determine the concentration range at which a compound exerts toxic effects.[5][7]

Rationale for Experimental Design

The selection of an appropriate cytotoxicity assay and cell line is critical for generating relevant data. The [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability.[7] This assay measures the metabolic activity of viable cells, specifically the activity of mitochondrial succinate dehydrogenase, providing an indirect count of living cells.[7]

For a compound with an unknown toxicological profile, a human liver cell line, such as HepG2, is a logical starting point. The liver is a primary site of drug metabolism and is frequently implicated in drug-induced toxicity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of (2,2-Dimethylpentyl)(methyl)amine hydrochloride in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (2,2-Dimethylpentyl)(methyl)amine hydrochloride, dissolved in a suitable vehicle (e.g., sterile water or DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of (2,2-Dimethylpentyl)(methyl)amine hydrochloride in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours (or other relevant time points, such as 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Hypothetical Data Presentation

The results of the cytotoxicity assay can be summarized in a clear, tabular format.

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
5052.1 ± 4.9
10025.3 ± 3.8
5005.1 ± 2.2
Calculated IC50 ~50 µM
Experimental Workflow Visualization

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Seed HepG2 cells in 96-well plate incubation1 Incubate 24h for cell adherence start->incubation1 treatment Treat cells with serial dilutions of (2,2-Dimethylpentyl)(methyl)amine hydrochloride incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate 4h for formazan formation add_mtt->incubation3 solubilize Solubilize formazan crystals with DMSO incubation3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate Calculate % viability and IC50 read_plate->calculate

Caption: Workflow for the MTT-based cytotoxicity assessment.

Genotoxicity Hazard Identification

Genotoxicity assessment is a critical regulatory requirement designed to detect compounds that can induce genetic mutations or chromosomal damage, which are potential precursors to cancer.[5][11] A standard in vitro genotoxicity testing battery typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell assay to assess chromosomal damage.[11]

Rationale for a Tiered Genotoxicity Assessment

The Ames test is a widely used initial screen for identifying compounds that can cause gene mutations.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[12]

Following the Ames test, an in vitro micronucleus assay is recommended to evaluate a compound's potential to cause chromosomal damage in mammalian cells.[5][11] This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[5]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Objective: To evaluate the mutagenic potential of (2,2-Dimethylpentyl)(methyl)amine hydrochloride using various strains of Salmonella typhimurium.

Procedure (Abridged):

  • Strain Selection: Utilize a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to identify compounds that become mutagenic after metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound in the presence of a minimal amount of histidine.

  • Incubation: Plate the treated bacteria on a minimal glucose agar medium and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Hypothetical Data Presentation: Ames Test
Tester StrainMetabolic Activation (S9)Highest Non-toxic Dose (µ g/plate )Fold Increase over Control at Highest DoseResult
TA98-10001.2Negative
TA98+10001.5Negative
TA100-10001.1Negative
TA100+10001.3Negative
TA1535-10000.9Negative
TA1535+10001.0Negative
TA1537-10001.4Negative
TA1537+10001.6Negative
Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

Objective: To assess the potential of (2,2-Dimethylpentyl)(methyl)amine hydrochloride to induce micronuclei formation in cultured mammalian cells (e.g., CHO or TK6 cells).

Procedure (Abridged):

  • Cell Treatment: Treat mammalian cells with at least three concentrations of the test compound, both with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in cell growth).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Measurement: Concurrently assess cytotoxicity using a metric like the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).

Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Tier 1: Gene Mutation cluster_micronucleus Tier 2: Chromosomal Damage start Test Compound: (2,2-Dimethylpentyl)(methyl)amine hydrochloride ames_test Bacterial Reverse Mutation Assay (Ames Test) OECD TG 471 start->ames_test decision1 Ames Test Result? ames_test->decision1 mn_test In Vitro Mammalian Cell Micronucleus Test OECD TG 487 decision2 Micronucleus Test Result? mn_test->decision2 decision1->mn_test Negative outcome_pos Genotoxic Concern: Further Investigation Required decision1->outcome_pos Positive outcome_neg Low Genotoxic Concern decision2->outcome_neg Negative decision2->outcome_pos Positive

Caption: Tiered approach for in vitro genotoxicity assessment.

Prospective Advanced In Vitro Safety Assessments

Should the foundational cytotoxicity and genotoxicity assays indicate an acceptable safety profile, further in vitro studies can provide deeper mechanistic insights and evaluate organ-specific toxicities.

  • In Vitro Cardiovascular Safety: Given that many amine-containing compounds have been associated with cardiovascular effects, an early assessment of potential cardiac ion channel inhibition is prudent. The hERG (human Ether-à-go-go-Related Gene) assay is a standard regulatory requirement to assess the risk of drug-induced QT prolongation.[11]

  • Hepatotoxicity Assessment: While the initial screen uses a liver cell line, more advanced models can provide a more comprehensive picture of potential drug-induced liver injury (DILI). These can include assays in primary human hepatocytes or 3D liver microtissues that better recapitulate liver physiology.[10]

  • Phototoxicity Screening: If the compound demonstrates significant UV absorption, a phototoxicity assay, such as the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432), should be considered to assess the potential for light-induced toxicity.[11]

Data Interpretation and Conclusion

The collective data from this proposed in vitro safety assessment will form the basis of the preliminary toxicological profile for (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

  • An IC50 value from the cytotoxicity assay will establish the compound's potency in causing cell death and will be critical for designing future experiments.

  • Negative results in both the Ames and micronucleus assays would provide strong evidence that the compound is not a genotoxic hazard, significantly de-risking its continued development.

  • Positive findings in any assay would trigger further mechanistic investigations to understand the underlying toxicological pathways and would necessitate a careful re-evaluation of the compound's therapeutic potential.

This structured, data-driven approach ensures that potential safety liabilities of (2,2-Dimethylpentyl)(methyl)amine hydrochloride are identified early, enabling informed decision-making and aligning with the highest standards of scientific integrity and regulatory compliance in modern drug development.

References

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Cruelty Free International. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Retrieved from [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. Retrieved from [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride. Retrieved from [Link]

  • Pharmaron. (n.d.). Regulatory In Vitro Toxicology Services. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

  • PubMed. (2026, January 20). Preclinical Safety Evaluation of BB106, a Novel Ketamine-Sulfobutylether-Beta-Cyclodextrin Salt, Following Subcutaneous Administration in Rats and Göttingen Minipigs. Retrieved from [Link]

  • ACS Publications. (2022, October 24). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][3]oxazine-3-. Retrieved from [Link]

  • Publisso. (2022, June 29). Methylamine. Retrieved from [Link]

  • PMC. (2024, May 24). Safety assessment of the substance amines, di‐C14‐C20‐alkyl, oxidised, from hydrogenated vegetable oil, for use in food contact materials. Retrieved from [Link]

  • The Health Council of the Netherlands. (2013, July 12). Dimethylamine. Retrieved from [Link]

  • PubMed. (1980, February). In vitro cytotoxicity of the methylmelamines. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]

  • Pharmaron. (2025, June 12). FDA Roadmap: NAMs In Preclinical Safety Studies. Retrieved from [Link]

  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride. Retrieved from [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Abstract Introduction: The Significance of Solid-State Characterization (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a simple aliphatic amine salt. The parent amine, with its sterically hindered neopentyl-like grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Solid-State Characterization

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a simple aliphatic amine salt. The parent amine, with its sterically hindered neopentyl-like group, presents an interesting subject for crystallographic study. The conversion of amines to their hydrochloride salts is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[1] The precise three-dimensional arrangement of ions and molecules in the crystalline state governs many of the bulk properties of a material, including its melting point, dissolution rate, and hygroscopicity. Therefore, a thorough understanding of the crystal structure is paramount for the development of new chemical entities.

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of crystalline materials.[2][3] This guide will explore the two primary XRD methods:

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[2][4]

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk properties of a crystalline solid, such as phase purity and homogeneity.[5][6] It serves as a fingerprint for a specific crystalline form.

This guide will walk the reader through the entire process of crystallographic characterization for (2,2-Dimethylpentyl)(methyl)amine hydrochloride, from obtaining suitable crystals to interpreting the final structural data.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystallographic analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

A plausible synthetic route to the title compound involves the reductive amination of 2,2-dimethylpentanal with methylamine, followed by salt formation.

Step 1: Synthesis of the Free Base

A solution of 2,2-dimethylpentanal and an excess of methylamine in a suitable solvent (e.g., methanol) is stirred at room temperature. A reducing agent, such as sodium borohydride, is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified by distillation or column chromatography.

Step 2: Hydrochloride Salt Formation

The purified (2,2-Dimethylpentyl)(methyl)amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride (e.g., 2 M in diethyl ether) is then added dropwise with stirring. The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.[7]

Crystallization of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

The formation of well-ordered single crystals is often the most challenging step in a crystallographic study. For amine hydrochlorides, several techniques can be employed. The choice of solvent is critical and often determined empirically.[1]

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble (e.g., diethyl ether or hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility and promotes crystal growth. This can be performed in a controlled manner using a programmable temperature bath.[1]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD allows for the precise determination of the three-dimensional atomic arrangement within a crystal.[2]

Experimental Workflow

The process of SC-XRD analysis can be broken down into several key steps:

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mount on Goniometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[8]

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each diffraction spot.

  • Structure Solution: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[9] This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[10][11] Atomic positions and displacement parameters are adjusted during this process.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for (2,2-Dimethylpentyl)(methyl)amine hydrochloride, typical for a small organic molecule.

ParameterHypothetical Value
Chemical FormulaC8H20ClN
Formula Weight165.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1018.9(7)
Z4
Calculated Density (g/cm³)1.082
Absorption Coeff. (mm⁻¹)0.315
F(000)368
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123

Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form

PXRD is an essential technique for the characterization of a bulk crystalline sample, providing information on phase purity and crystallinity.[5][12]

Experimental Workflow

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis Sample_Grinding Grind Sample to Fine Powder Sample_Mounting Mount on Sample Holder Sample_Grinding->Sample_Mounting Data_Collection_PXRD Collect Diffractogram (Intensity vs. 2θ) Sample_Mounting->Data_Collection_PXRD Phase_ID Phase Identification Data_Collection_PXRD->Phase_ID Diffraction Pattern Purity_Assessment Purity Assessment Phase_ID->Purity_Assessment

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure a random orientation of the crystallites.[5]

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase. This pattern can be used to identify the compound by comparison to a database or a pattern calculated from a known single-crystal structure.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The analysis of the crystal structure would reveal the preferred conformation of the (2,2-Dimethylpentyl)(methyl)ammonium cation in the solid state. This includes the torsion angles of the aliphatic chain and the geometry around the quaternary carbon atom.

Intermolecular Interactions

In the crystal lattice of an amine hydrochloride, hydrogen bonding plays a crucial role in the packing of the ions. The ammonium proton (N-H) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.[13] The analysis would focus on the N-H···Cl hydrogen bonds, which are expected to be the primary interactions governing the crystal packing. Other weaker interactions, such as C-H···Cl and van der Waals forces, would also be considered.

Intermolecular_Interactions cluster_cation (2,2-Dimethylpentyl)(methyl)ammonium Cation cluster_anion Chloride Anion N_H N-H Cl Cl⁻ N_H->Cl Strong Hydrogen Bond C_H C-H C_H->Cl Weak Hydrogen Bond

Conclusion

The crystallographic characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, as outlined in this guide, provides a comprehensive framework for understanding its solid-state properties. Through a combination of synthesis, crystallization, single-crystal X-ray diffraction, and powder X-ray diffraction, researchers can obtain a detailed picture of the molecular structure and crystal packing. This knowledge is invaluable in the fields of materials science and drug development, where control over the solid form of a compound is essential for ensuring its desired performance and stability. The methodologies described herein are robust and widely applicable to the study of other novel crystalline materials.

References

  • Refinement - Online Dictionary of Crystallography. (2017, November 17). International Union of Crystallography. [Link][10]

  • Introduction to Structure Refinement. University of St Andrews. [Link][11]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. [Link][2]

  • X-Ray Powder Diffraction Analysis (XRD). GFZ Helmholtz Centre Potsdam. [Link][12]

  • X-ray Powder Diffraction (XRD). Science Education Resource Center at Carleton College. [Link][6]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link][13]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-14. [Link][9]

  • Giacovazzo, C. (2002). 13 Refinement of crystal structures. In Fundamentals of Crystallography (pp. 521-583). Oxford University Press. [Link]

  • Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. [Link][4]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed, 15493925. [Link]

  • Method for salt preparation. (2010). Google Patents. [7]

  • Powder diffraction. Wikipedia. [Link]

  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 20). Bruker. [Link][8]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office. [Link]

  • Afonine, P. (n.d.). Crystallographic Structure Refinement. Phenix. [Link]

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Exploratory

The Pharmacokinetic Profile of a Novel Amine Hydrochloride: A Preclinical Technical Guide

A Hypothetical Case Study of (2,2-Dimethylpentyl)(methyl)amine hydrochloride (DMPMA-HCl) For distribution to: Researchers, scientists, and drug development professionals. Abstract The successful development of a novel ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study of (2,2-Dimethylpentyl)(methyl)amine hydrochloride (DMPMA-HCl)

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The successful development of a novel chemical entity into a therapeutic agent hinges on a thorough understanding of its interaction with the biological system. This guide provides an in-depth technical overview of the essential preclinical pharmacokinetic studies required to characterize a new small molecule, using the hypothetical compound (2,2-Dimethylpentyl)(methyl)amine hydrochloride (DMPMA-HCl) as a representative example. We will detail the logical progression from fundamental physicochemical characterization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to definitive in vivo studies in relevant animal models. The methodologies described herein are grounded in established regulatory principles and serve as a robust framework for generating the critical data necessary to support an Investigational New Drug (IND) application.[1][2][3]

Introduction: The Central Role of Preclinical Pharmacokinetics

Before a new drug candidate can be considered for human trials, regulatory bodies such as the U.S. Food and Drug Administration (FDA) require a comprehensive data package demonstrating its safety and pharmacological activity in preclinical models.[1][3][4] A cornerstone of this package is the characterization of the drug's pharmacokinetics (PK), which describes the journey of the compound through the body over time.[5][6] In essence, PK studies define "what the body does to the drug."[5]

This process involves evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7][8] Early and thorough ADME assessment is critical for several reasons:

  • Guides Candidate Selection: Identifies compounds with favorable properties (e.g., good oral absorption, appropriate half-life) and flags potential liabilities early, saving significant resources.[7][9][10]

  • Informs Dosing Regimens: Data on clearance, volume of distribution, and half-life are essential for predicting effective and safe dosing strategies in first-in-human studies.[5][6]

  • Provides Context for Toxicology: Understanding a compound's exposure (concentration in the body over time) is crucial for interpreting toxicology findings.[1][6]

This guide uses DMPMA-HCl, a hypothetical secondary amine hydrochloride, to illustrate the standard workflow for preclinical PK evaluation. Amine functional groups are among the most common in pharmaceuticals, often utilized for their basicity to form water-soluble salts like hydrochlorides, which can enhance bioavailability.[11][12][13]

Foundational Physicochemical & In Vitro Profiling

The journey begins with characterizing the intrinsic properties of the molecule and its behavior in simplified biological systems. These in vitro ("in glass") assays are rapid, cost-effective, and provide essential data to predict in vivo performance.[7][9][10]

Physicochemical Characterization

The salt form of a drug can significantly impact its properties.[13] For DMPMA-HCl, the following parameters are critical:

ParameterImportance for PharmacokineticsHypothetical Value (DMPMA-HCl)
Aqueous Solubility Essential for dissolution at the site of administration (e.g., the gut) and for formulation development. Poor solubility can be a major barrier to oral absorption.>50 mg/mL at pH 2; 5 mg/mL at pH 7.4
pKa The pH at which the compound is 50% ionized. For a basic amine, this determines the degree of ionization in different physiological compartments (e.g., stomach vs. intestine), which affects absorption and distribution.9.8
LogP / LogD Measures the lipophilicity ("fat-liking") of the compound. A balanced LogD (at physiological pH) is often desired for passive diffusion across cell membranes.[14]LogD (pH 7.4) = 2.5

Causality: The hydrochloride salt form is chosen to enhance the aqueous solubility of the basic amine, DMPMA.[12][15] The high pKa suggests that DMPMA-HCl will be predominantly ionized in the stomach and small intestine, which influences the choice of follow-up permeability assays.

In Vitro ADME Assays

A standard panel of in vitro ADME assays is performed to screen for key pharmacokinetic behaviors.[9][16][17]

AssayPurpose & Experimental SystemInterpretation of Hypothetical Results
Metabolic Stability To assess how quickly the compound is broken down by metabolic enzymes. Typically uses human and rodent liver microsomes or hepatocytes.[17]DMPMA shows moderate clearance in rat liver microsomes but low clearance in human liver microsomes, suggesting potential species differences in metabolism.
Plasma Protein Binding To determine the fraction of the drug that binds to proteins (like albumin) in the blood. Only the unbound drug is free to exert a pharmacological effect and be cleared. Methods include equilibrium dialysis or ultrafiltration.[16][17]92% bound in rat plasma; 88% bound in human plasma. High binding reduces the unbound fraction but can also prolong the drug's half-life.
CYP450 Inhibition To evaluate the potential for the drug to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions (DDIs).[16]DMPMA shows weak inhibition of CYP2D6 (IC50 > 10 µM), indicating a low risk for DDIs via this pathway.
Cell Permeability To predict intestinal absorption. The Caco-2 cell monolayer assay is a common model of the human intestinal barrier.[16]DMPMA exhibits moderate permeability with an apparent permeability coefficient (Papp) of 8 x 10⁻⁶ cm/s, suggesting good potential for oral absorption.

In Vivo Pharmacokinetic Evaluation in Preclinical Models

Following promising in vitro results, the next critical step is to evaluate the compound's behavior in a living organism.[18] Rodent models (typically rats or mice) are standard for initial in vivo PK studies.[19] The primary goals are to determine key PK parameters and assess oral bioavailability.[5][17]

Study Design: Intravenous (IV) and Oral (PO) Dosing

A crossover study design in rats is often employed. A cohort of animals receives an intravenous (IV) dose, followed by a washout period, and then an oral (PO) dose.

  • Why an IV Dose First? The IV administration introduces the drug directly into systemic circulation, bypassing absorption. This allows for the determination of fundamental disposition parameters like Clearance (CL) and Volume of Distribution (Vd) , which are independent of the absorption process.[6]

  • Why an Oral Dose? The PO administration allows for the assessment of oral absorption and the calculation of Oral Bioavailability (F%) , which is the fraction of the oral dose that reaches systemic circulation.[17]

Experimental Workflow: Preclinical In Vivo PK Study

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Bioanalysis Phase cluster_3 Data Analysis Phase Dose_Prep Dose Formulation (IV & PO Vehicles) Animal_Dosing Animal Dosing (Rat, IV & PO Routes) Dose_Prep->Animal_Dosing QC Analysis Blood_Collection Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Collection Plasma_Processing Process to Plasma (Centrifugation) Blood_Collection->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis Validation Method Validation (FDA/ICH M10 Guidelines) Validation->LCMS Ensures Data Integrity Report PK Parameter Calculation (AUC, CL, Vd, T½, F%) PK_Analysis->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Method: The Key to Reliable Data

Accurate quantification of the drug in biological matrices (like plasma) is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its sensitivity and selectivity.[20][21][22]

Protocol: Bioanalytical Method Validation A robust bioanalytical method must be validated to ensure data reliability, in accordance with regulatory guidance such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[23][24][25]

  • System Suitability: Prepare calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., rat plasma).

  • Selectivity & Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous components interfere with the detection of DMPMA or its internal standard.

  • Calibration Curve: Establish the relationship between concentration and instrument response. The curve must demonstrate linearity over the expected concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation should be ≤15% (precision).

  • Stability: Confirm the stability of DMPMA in plasma under various conditions:

    • Freeze-Thaw Stability: After several cycles of freezing and thawing.

    • Bench-Top Stability: At room temperature for the expected duration of sample handling.

    • Long-Term Stability: Stored at -80°C for the duration of the study.

Trustworthiness: This rigorous, multi-faceted validation process creates a self-validating system. By challenging the method's performance under various conditions with pre-defined acceptance criteria, we ensure the integrity and reproducibility of the concentration data generated from the study samples.[23][26]

Results and Interpretation

After analyzing the plasma samples, concentration-time data is plotted and subjected to non-compartmental analysis (NCA) to derive key PK parameters.

Hypothetical Pharmacokinetic Parameters of DMPMA-HCl in Rats

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)Definition & Significance
Cmax (ng/mL) 150 (at 5 min)210Maximum observed concentration. For PO, indicates the rate of absorption.
Tmax (h) N/A1.0Time to reach Cmax.
AUC₀-inf (ng*h/mL) 4501125Area Under the Curve. Represents total drug exposure over time.
CL (mL/min/kg) 37N/AClearance. The volume of plasma cleared of the drug per unit time. A key determinant of dosing rate.
Vdss (L/kg) 8.5N/AVolume of Distribution at Steady State. An apparent volume; a high Vd suggests extensive distribution into tissues.
T½ (h) 2.62.8Terminal Half-life. The time required for the plasma concentration to decrease by half. A key determinant of dosing interval.
F (%) N/A50% Oral Bioavailability. The fraction of the oral dose that reaches circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Expertise & Causality: The clearance of 37 mL/min/kg is moderate in the rat. The high volume of distribution (8.5 L/kg) suggests that DMPMA distributes extensively outside of the bloodstream and into tissues, which is consistent with its lipophilic character (LogD = 2.5). An oral bioavailability of 50% is generally considered good for an early-stage candidate and supports further development. The moderate half-life of ~2.8 hours suggests that a twice-daily dosing regimen might be required to maintain therapeutic concentrations.

Logical Relationships in Pharmacokinetic Parameter Derivation

G Dose_IV IV Dose AUC_IV AUC (IV) Dose_IV->AUC_IV Dose_PO PO Dose AUC_PO AUC (PO) Dose_PO->AUC_PO CL Clearance (CL) AUC_IV->CL CL = Dose / AUC F Bioavailability (F%) AUC_IV->F AUC_PO->F F% = (AUC_PO/AUC_IV) * (Dose_IV/Dose_PO) Vd Volume of Distribution (Vd) CL->Vd Vd derived from moment curves & CL T_half Half-Life (T½) CL->T_half Vd->T_half T½ ∝ Vd / CL

Caption: Inter-dependencies of core pharmacokinetic parameters.

Conclusion and Future Directions

The preclinical pharmacokinetic evaluation of our hypothetical compound, DMPMA-HCl, demonstrates a viable profile for continued development. The compound exhibits properties consistent with good oral absorption, moderate clearance, extensive tissue distribution, and a manageable half-life. The in vitro data suggests a low potential for CYP450-mediated drug interactions.

This foundational dataset is essential for designing subsequent preclinical toxicology studies and for estimating a safe starting dose for Phase I clinical trials.[1][4] Future work would involve metabolite identification to understand metabolic pathways, and definitive pharmacokinetic studies in a second (non-rodent) species to support human dose prediction.[17][27]

References

  • In Vitro ADME. Selvita. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (Provider not specified). [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Provider not specified). [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [Link]

  • Pharmacokinetic & Biodistribution. genOway. [Link]

  • ADME Assays. Agilent. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • LC-MS - Bioanalysis Zone. (Provider not specified). [Link]

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  • Principles of Drug Action 1, Spring 2005, Amines. (Educational Material). [Link]

  • Small and Large Molecule LC-MS. IQVIA Laboratories. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Understanding Animal Pharmacokinetics for Human Drug Insights. Biotechfarm. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Preclinical Data for IND Applications | FDA Submission Guide. BioBoston Consulting. [Link]

  • Salt formation to improve drug solubility. (Provider not specified). [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • CHAPTER 7 AMINES. (Educational Material). [Link]

  • FDA Requirements for Preclinical Studies. (Provider not specified). [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (2,2-Dimethylpentyl)(methyl)amine Hydrochloride in the Synthesis of N-Substituted Tertiary Amines

Abstract This technical guide provides detailed protocols and scientific insights into the use of (2,2-dimethylpentyl)(methyl)amine hydrochloride as a pivotal intermediate in the synthesis of complex tertiary amines. Pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and scientific insights into the use of (2,2-dimethylpentyl)(methyl)amine hydrochloride as a pivotal intermediate in the synthesis of complex tertiary amines. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the strategic application of this secondary amine precursor in constructing sterically hindered tertiary amines via reductive amination. We present a comprehensive, step-by-step protocol for the synthesis of N-(2,2-dimethylpentyl)-N-methyl-N-(cyclohexylmethyl)amine, showcasing the utility of the title compound. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Strategic Importance of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a secondary amine salt that serves as a valuable building block in organic synthesis. Its sterically hindered 2,2-dimethylpentyl group can impart unique pharmacological or material properties to target molecules. The hydrochloride form ensures stability and ease of handling compared to the volatile free amine.

The primary application of this intermediate is in the synthesis of more complex amines, particularly tertiary amines. Direct alkylation of secondary amines is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts.[1][2] Reductive amination, however, offers a more controlled and efficient method for the synthesis of secondary and tertiary amines.[1][2][3][4] This process involves the reaction of an amine with a carbonyl compound to form an iminium ion, which is then reduced in situ to the desired amine.[1][3]

This guide will focus on a practical, two-step synthesis protocol starting from (2,2-Dimethylpentyl)(methyl)amine hydrochloride:

  • Liberation of the free secondary amine from its hydrochloride salt.

  • Reductive amination of the free amine with cyclohexanecarboxaldehyde to yield N-(2,2-dimethylpentyl)-N-methyl-N-(cyclohexylmethyl)amine.

Reaction Schematics and Workflow

Overall Synthetic Scheme

The synthesis proceeds in two key stages, starting with the deprotonation of the amine hydrochloride followed by a one-pot reductive amination.

Synthetic_Scheme cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Reductive Amination Amine_HCl (2,2-Dimethylpentyl)(methyl)amine hydrochloride Free_Amine (2,2-Dimethylpentyl)(methyl)amine Amine_HCl->Free_Amine  Base (e.g., NaOH) Base NaOH (aq) Free_Amine_2 (2,2-Dimethylpentyl)(methyl)amine Aldehyde Cyclohexanecarboxaldehyde Tertiary_Amine N-(2,2-Dimethylpentyl)-N-methyl-N-(cyclohexylmethyl)amine Aldehyde->Tertiary_Amine Reducing_Agent NaBH(OAc)3 Free_Amine_2->Tertiary_Amine  Aldehyde  Reducing Agent

Caption: Overall synthetic route from the hydrochloride salt to the final tertiary amine.

Experimental Workflow

The following diagram illustrates the sequential steps of the laboratory procedure.

Experimental_Workflow start Start deprotonation Deprotonation: Dissolve amine HCl in water. Add NaOH solution. start->deprotonation extraction1 Extraction 1: Extract free amine with diethyl ether. deprotonation->extraction1 drying Drying: Dry organic layer over anhydrous Na2SO4. extraction1->drying filtration_evaporation Filtration & Evaporation: Filter and concentrate to obtain free amine. drying->filtration_evaporation reductive_amination Reductive Amination: Dissolve free amine and aldehyde in DCE. Add NaBH(OAc)3. filtration_evaporation->reductive_amination quench Quenching: Add saturated NaHCO3 to quench the reaction. reductive_amination->quench extraction2 Extraction 2: Extract product with dichloromethane. quench->extraction2 purification Purification: Purify by column chromatography. extraction2->purification characterization Characterization: Analyze by NMR and MS. purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocols

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
(2,2-Dimethylpentyl)(methyl)amine hydrochlorideN/A165.71Starting material.
Sodium Hydroxide (NaOH)1310-73-240.00Used as a 2M aqueous solution.
Diethyl ether (Et₂O)60-29-774.12Anhydrous, for extraction.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, for drying.
Cyclohexanecarboxaldehyde2043-61-0112.17Reagent for reductive amination.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing agent.[1]
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous, reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01For quenching the reaction.
Dichloromethane (DCM)75-09-284.93For extraction.
Silica Gel7631-86-960.08For column chromatography.
Protocol 1: Liberation of (2,2-Dimethylpentyl)(methyl)amine

Rationale: The free secondary amine is required for the subsequent reductive amination. A simple acid-base extraction is employed to liberate the amine from its hydrochloride salt.

Procedure:

  • In a 250 mL separatory funnel, dissolve 5.0 g (30.2 mmol) of (2,2-dimethylpentyl)(methyl)amine hydrochloride in 50 mL of deionized water.

  • Slowly add 20 mL of 2M aqueous sodium hydroxide solution to the separatory funnel. Swirl gently after each addition. Check the pH of the aqueous layer with pH paper to ensure it is >12.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2,2-dimethylpentyl)(methyl)amine as a colorless oil. The product can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2,2-Dimethylpentyl)-N-methyl-N-(cyclohexylmethyl)amine

Rationale: This step employs a reductive amination reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines with aldehydes.[1] It is less reactive towards the aldehyde starting material compared to other borohydrides like sodium cyanoborohydride, reducing the formation of side products.[2]

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the (2,2-dimethylpentyl)(methyl)amine obtained from the previous step (assuming quantitative yield, ~3.88 g, 30.0 mmol) and 3.72 g (33.0 mmol, 1.1 equivalents) of cyclohexanecarboxaldehyde.

  • Dissolve the mixture in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Stir the solution at room temperature for 20 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add 9.54 g (45.0 mmol, 1.5 equivalents) of sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(2,2-dimethylpentyl)-N-methyl-N-(cyclohexylmethyl)amine.

Safety and Handling

  • (2,2-Dimethylpentyl)(methyl)amine hydrochloride: May cause skin and eye irritation.[5][6][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Diethyl ether and Dichloromethane: Volatile and flammable/harmful solvents. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

  • Cyclohexanecarboxaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]

Conclusion

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a versatile intermediate for the synthesis of sterically demanding tertiary amines. The protocols detailed in this guide demonstrate a reliable and efficient method for its use in a two-step synthesis involving deprotonation and subsequent reductive amination. This approach avoids the common pitfalls of direct alkylation and provides a clear pathway for the synthesis of complex amine structures for applications in pharmaceutical and materials science research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1946-1954.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet: (2,2-dimethylpropyl)(propyl)amine hydrochloride.
  • Sigma-Aldrich. (2025, October 8). Safety Data Sheet.
  • Fisher Scientific. (2020, December 14). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet.

Sources

Application

Application Notes and Protocols for (2,2-Dimethylpentyl)(methyl)amine hydrochloride in Pharmaceutical Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational workflows for (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a novel tertiary alkylamine, in the context of pharmaceutical drug discovery. While specific biological activities for this compound are not yet publicly documented, its structural motifs are prevalent in a wide range of bioactive molecules.[1] This guide, therefore, outlines a strategic approach to its characterization, leveraging established principles of modern pharmacology and medicinal chemistry. We will detail protocols for initial screening, target deconvolution, and structure-activity relationship (SAR) studies. The overarching goal is to provide a robust framework for elucidating the therapeutic potential of this and similar novel chemical entities.

Introduction: The Significance of Tertiary Alkylamines in Drug Discovery

Tertiary alkylamines are fundamental structural components found in a vast array of pharmaceuticals and agrochemicals.[1] Their basic nitrogen atom can engage in crucial ionic interactions with biological targets such as receptors, enzymes, and ion channels, making them privileged scaffolds in medicinal chemistry. The specific substitution pattern around the nitrogen atom, as seen in (2,2-Dimethylpentyl)(methyl)amine hydrochloride, dictates the compound's physicochemical properties, including its pKa, lipophilicity, and steric profile. These properties, in turn, govern its pharmacokinetic and pharmacodynamic behavior.

The subject of this guide, (2,2-Dimethylpentyl)(methyl)amine hydrochloride, is a relatively simple aliphatic amine. While complex aromatic amines are common in drug molecules, simpler aliphatic amines have also demonstrated significant biological effects. For instance, N,N-Dimethylphenethylamine (N,N-DMPEA), a substituted phenethylamine, is known to interact with TAAR1 and 5-HT1A receptors.[2] Another example, though with a different substitution pattern, is Dimethylamylamine (DMAA), which has shown stimulant effects.[3][4][5] These examples underscore the potential for even structurally simple amines to possess potent bioactivity. The exploration of novel amines like (2,2-Dimethylpentyl)(methyl)amine hydrochloride is therefore a valid and potentially fruitful endeavor in the search for new therapeutic agents.

Strategic Workflow for Characterization

Given the novelty of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a systematic approach is required to uncover its potential pharmacological profile. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Lead Generation & SAR A Compound Acquisition & QC ((2,2-Dimethylpentyl)(methyl)amine HCl) B Broad Phenotypic Screening (e.g., Cell Viability, Morphology Assays) A->B C High-Throughput Target-Based Screening (e.g., GPCR Panel, Kinase Panel) A->C D Dose-Response Analysis B->D F Target Deconvolution (if phenotypic hit) B->F C->D E Orthogonal Assays D->E G Structure-Activity Relationship (SAR) Studies E->G F->G H Initial ADME/Tox Profiling G->H I Lead Candidate Selection H->I G cluster_0 SAR Exploration of (2,2-Dimethylpentyl)(methyl)amine A Core Scaffold: (2,2-Dimethylpentyl)(methyl)amine B R1: N-Methyl Group - Demethylation (secondary amine) - N-Ethyl, N-Propyl, etc. - N,N-Dimethyl (quaternary amine) A->B Modulate pKa, lipophilicity C R2: Pentyl Chain - Chain length (butyl, hexyl) - Branching pattern - Introduction of rings A->C Explore binding pocket hydrophobicity D R3: Gem-Dimethyl Group - Removal (linear pentyl) - Isosteric replacement (e.g., cyclopropyl) A->D Probe steric tolerance

Caption: Key areas for SAR modification on the core scaffold.

By synthesizing and testing analogs with modifications at these positions, a picture of the pharmacophore can be built. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can lead to the identification of a lead compound with an improved therapeutic profile. [6][7]

Conclusion

(2,2-Dimethylpentyl)(methyl)amine hydrochloride represents a novel chemical entity with unexplored potential in pharmaceutical drug discovery. While its specific biological targets are currently unknown, its classification as a tertiary alkylamine places it within a class of compounds with a rich history of therapeutic relevance. The workflows and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for its initial characterization and subsequent optimization. Through systematic screening, target validation, and iterative SAR studies, the therapeutic value of this and similar novel amines can be thoroughly investigated, potentially leading to the discovery of new and valuable medicines.

References

  • The Synthesis of Tertiary Alkylamines from Alkyl-Substituted Alkenes Using Amine Umpolung Strategy. Journal of the American Chemical Society.
  • What are the uses of Methylamine hydrochloride in different fields? - ChemicalBook.
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • (2,2-Dimethylpropyl)methylamine hydrochloride AldrichCPR | Sigma-Aldrich.
  • 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2R,3S)- - precisionFDA.
  • On Exploring Structure Activity Relationships - PMC - NIH.
  • (2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride. Pharmacompass.com.
  • SAR: Structure Activity Relationships - Collaborative Drug Discovery.
  • Structural Activity Relationship of Drugs and its Applications - Longdom Publishing.
  • N,N-Dimethylphenethylamine - Wikipedia.
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation.
  • 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)- - gsrs.
  • methylamine hydrochloride - Organic Syntheses Procedure.
  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO - PubChem.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate.
  • Dimethylamylamine: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList.
  • A practical synthesis of deuterated methylamine and dimethylamine - ResearchGate.
  • Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
  • (2-Amino-2-phenylethyl)dimethylamine - Chem-Impex.
  • What are the properties and uses of Methylamine hydrochloride and Methylamine? - FAQ.
  • DMAA in Products Marketed as Dietary Supplements - FDA.
  • 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride | CAS No. 4261-67-0 | Clearsynth.
  • Fact sheet DMAA, DMBA and DMHA in supplements - RIVM.
  • (2,2-dimethylpropyl)(methyl)amine AldrichCPR | Sigma-Aldrich.
  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents.

Sources

Method

Application Note: Catalytic Amination Strategies for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Executive Summary & Substrate Profiling (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a highly specialized, sterically hindered secondary amine salt used as a building block in advanced drug discovery. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a highly specialized, sterically hindered secondary amine salt used as a building block in advanced drug discovery. The molecule presents two distinct chemical challenges for C-N bond formation:

  • Severe Steric Hindrance: The neopentyl-like branching (a quaternary carbon at the 2-position of the pentyl chain) creates a massive steric shield around the reactive nitrogen center. This mimics the difficulty of coupling notoriously unreactive amines like dicyclohexylamine[1].

  • Hydrochloride Salt Form: The presence of the HCl salt necessitates precise stoichiometric base management to liberate the free amine in situ without degrading the transition-metal catalyst[2].

This technical guide provides validated, self-correcting protocols for incorporating this challenging substrate into complex scaffolds via Buchwald-Hartwig Cross-Coupling and Reductive Amination.

Mechanistic Insights: Overcoming Steric and Salt Bottlenecks

Ligand Architecture and the Reductive Elimination Bottleneck

In palladium-catalyzed Buchwald-Hartwig aminations, the catalytic cycle consists of oxidative addition, amine coordination/deprotonation, and reductive elimination. For sterically hindered secondary amines, reductive elimination is the rate-limiting bottleneck[3].

Using standard ligands (e.g., BINAP or dppf) results in stalled catalytic cycles and high rates of hydrodehalogenation side-reactions. To force the bulky (2,2-dimethylpentyl)(methyl)amido group and the aryl group into the necessary geometry for C-N bond formation, highly active dialkylbiaryl monophosphine ligands are required. While BrettPhos is the gold standard for primary amines, RuPhos or the newer deactivation-resistant GPhos are specifically engineered to accommodate the steric bulk of hindered secondary amines, lowering the activation barrier for reductive elimination[4].

Base Stoichiometry for Amine Hydrochlorides

A standard Buchwald-Hartwig reaction requires 1.0 equivalent of base to neutralize the HX byproduct generated during the catalytic cycle. However, when utilizing an amine hydrochloride salt, an additional equivalent of base is mandatory to deprotonate the salt and liberate the nucleophilic free amine[2]. Operating under "base-starved" conditions will completely halt conversion[5]. We mandate the use of 2.2 to 2.5 equivalents of a strong base like Sodium tert-butoxide (NaOtBu).

Table 1: Optimization of Reaction Conditions for N-Arylation

The following data summarizes the causality behind catalyst and base selection when coupling (2,2-Dimethylpentyl)(methyl)amine hydrochloride with a model aryl chloride.

Precatalyst SystemLigandBase (Equivalents)Conversion (%)Mechanistic Rationale
Pd₂(dba)₃BINAPNaOtBu (1.2 eq)< 5%Ligand bite angle too small; insufficient base for HCl salt.
BrettPhos Pd G3BrettPhosNaOtBu (2.2 eq)15%BrettPhos is optimized for primary amines, failing on bulky secondary amines.
RuPhos Pd G3 RuPhos NaOtBu (2.2 eq) 88% RuPhos accommodates steric bulk; 2.2 eq base neutralizes salt & cycle.
RuPhos Pd G3RuPhosCs₂CO₃ (2.5 eq)42%Milder base prevents heteroarene degradation but slows the catalytic cycle.

Pathway Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Amine·HCl + 2.2 eq Base PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - Base·HCl, - Base·HX RedElim Reductive Elimination (Steric Bottleneck) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 Product RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Workflow A 1. Reagent Prep (Glovebox) B 2. Base Addition (2.2 eq NaOtBu) A->B C 3. Catalyst Injection (RuPhos Pd G3) B->C D 4. Thermal Cycling (80°C, 12h) C->D E 5. Quench & Filter (Celite Pad) D->E

Figure 2: Standardized high-throughput workflow for anaerobic C-N cross-coupling.

Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation (Cross-Coupling)

This protocol utilizes a Generation 3 (G3) palladacycle precatalyst. G3 precatalysts rapidly activate at room temperature to form the active Pd(0) species, preventing catalyst decomposition before the sterically hindered amine can coordinate.

Materials:

  • (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 mmol), (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.2 mmol), and NaOtBu (2.2 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 (0.02 mmol). Causality: Adding the catalyst last ensures it is not exposed to localized high concentrations of un-neutralized amine hydrochloride, which can strip the ligand.

  • Solvent Introduction: Seal the flask with a septum, remove from the glovebox, and inject anhydrous, sparged toluene (5.0 mL).

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

Self-Validating System (In-Process Control):

  • Take a 10 µL aliquot at 4 hours and analyze via LC-MS.

  • Diagnostic: If the aryl halide remains unconsumed but the free amine is absent, the base stoichiometry was insufficient to overcome ambient moisture and the HCl salt. Add an additional 0.5 equiv of NaOtBu. If hydrodehalogenation (Ar-H) is observed, the reductive elimination is failing; verify that RuPhos was used rather than a less sterically accommodating ligand[3].

Protocol B: Reductive Amination (N-Alkylation to Tertiary Amine)

Reductive amination is ideal for appending functionalized alkyl chains to this secondary amine to yield a complex tertiary amine.

Materials:

  • (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Free-Basing: Suspend the amine hydrochloride (1.0 mmol) in DCE (5.0 mL). Add DIPEA (1.2 mmol) and stir at room temperature for 15 minutes. Causality: Pre-stirring with a non-nucleophilic base is critical. Without this step, the amine remains protonated and cannot attack the aldehyde to form the requisite iminium intermediate.

  • Condensation: Add the target aldehyde (1.1 mmol) and stir for 1 hour to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it mild enough to exclusively reduce the iminium ion without prematurely reducing the unreacted aldehyde.

  • Quench: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

References

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. PubMed Central. Available at: [Link]

  • ACS Publications. Recyclable NHC Catalyst for the Development of a Generalized Approach to Continuous Buchwald–Hartwig Reaction and Workup. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at: [Link]

Sources

Application

Application Note: Preparation and Validation of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride Standard Solutions for LC-MS/MS

Introduction and Chemical Rationale (2,2-Dimethylpentyl)(methyl)amine is an aliphatic secondary amine utilized as a specialized building block and analytical reference standard in pharmacokinetic and toxicological assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

(2,2-Dimethylpentyl)(methyl)amine is an aliphatic secondary amine utilized as a specialized building block and analytical reference standard in pharmacokinetic and toxicological assays. In its free base form, this compound is highly basic, volatile, and susceptible to oxidative degradation. To ensure long-term stability and precise gravimetric handling, the compound is synthesized and stored as a hydrochloride (HCl) salt [1].

When developing quantitative bioanalytical methods (e.g., LC-MS/MS), the preparation of the primary reference standard is the most critical step. A poorly prepared standard propagates systemic error throughout the entire calibration curve. This protocol outlines a self-validating, highly accurate methodology for preparing standard solutions of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, specifically optimized for positive electrospray ionization (ESI+) mass spectrometry.

Causality in Protocol Design (E-E-A-T)

As a bioanalytical scientist, you must design your standard preparation workflow around the physicochemical properties of the analyte:

  • Salt Factor Correction: Because analytical assays quantify the active moiety (the free base), the mass of the hydrochloride salt must be mathematically corrected. Failing to account for the chloride counterion results in a ~22% negative bias in reported concentrations.

  • Solvent Selection & Silanol Adsorption: Aliphatic amines are notorious for non-specific binding to the unreacted, acidic silanol groups (-SiOH) present on standard borosilicate glassware. To mitigate this, our diluent utilizes 0.1% Formic Acid in a 50:50 Methanol:Water mixture. The formic acid lowers the pH to ~2.7, ensuring the amine (pKa ~10.5) remains fully protonated. This charge repulsion prevents glass adsorption and simultaneously pre-forms the [M+H]+ ion in solution, drastically enhancing ESI+ sensitivity[2].

  • Self-Validating QC Checks: A protocol is only as good as its internal checks. This workflow incorporates a System Suitability Test (SST) and blank matrix injections to actively monitor for instrument carryover and volumetric errors.

Materials and Reagents

  • (2,2-Dimethylpentyl)(methyl)amine hydrochloride (Reference Standard, Purity 99.0%).

  • Solvents: LC-MS Grade Methanol, LC-MS Grade Water, and LC-MS Grade Formic Acid.

  • Hardware: Mettler Toledo microbalance (readable to 0.01 mg), Class A volumetric flasks (10 mL), positive displacement pipettes, and silanized amber glass autosampler vials.

Step-by-Step Preparation Protocol

Step 4.1: Calculation of the Salt Correction Factor

Before weighing, calculate the exact mass of the HCl salt required to achieve a target concentration of the free base.

  • Molar Mass of Free Base ( C8​H19​N ): 129.25 g/mol

  • Molar Mass of HCl Salt ( C8​H20​ClN ): 165.71 g/mol

  • Salt Factor: 129.25/165.71=0.780

To prepare 10.0 mL of a 1.0 mg/mL free base equivalent stock solution using a standard with 99.5% purity:

TargetMass=0.780×0.99510.0 mg​=12.88 mg of the HCl salt
Step 4.2: Preparation of the Primary Stock Solution (1.0 mg/mL)
  • Equilibrate the reference standard to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Using a static-free spatula, weigh exactly 12.88 mg of (2,2-Dimethylpentyl)(methyl)amine hydrochloride into a 10 mL Class A volumetric flask.

  • Add 5 mL of the diluent (50:50 Methanol:Water with 0.1% Formic Acid).

  • Sonicate for 5 minutes in a cold water bath to ensure complete dissolution without thermal degradation.

  • Bring to volume (10.0 mL) with the diluent. Invert 10 times to mix.

  • Storage: Aliquot into 1 mL silanized amber vials and store at -20°C.

Step 4.3: Preparation of Intermediate Working Solutions

Perform serial dilutions using positive displacement pipettes to create intermediate stocks.

  • Working Solution A (100 µg/mL): Transfer 1.0 mL of the Primary Stock into a 10 mL volumetric flask and bring to volume with diluent.

  • Working Solution B (10 µg/mL): Transfer 1.0 mL of Working Solution A into a 10 mL volumetric flask and bring to volume with diluent.

Step 4.4: Calibration Curve Preparation

Prepare the final calibration standards in silanized autosampler vials according to the quantitative dilution scheme below.

Table 1: Quantitative Dilution Scheme for Calibration Standards
Standard LevelTarget Conc. (ng/mL)Source SolutionSource Vol. (µL)Diluent Vol. (µL)Total Vol. (µL)
Cal 6 1,000Working Sol. B (10 µg/mL)1009001,000
Cal 5 500Cal 6 (1,000 ng/mL)5005001,000
Cal 4 100Cal 6 (1,000 ng/mL)1009001,000
Cal 3 50Cal 4 (100 ng/mL)5005001,000
Cal 2 10Cal 4 (100 ng/mL)1009001,000
Cal 1 (LLOQ) 1Cal 2 (10 ng/mL)1009001,000

Workflow Visualization

StandardPrep N1 Gravimetric Weighing Target: 12.88 mg HCl Salt N2 Primary Stock (1.0 mg/mL) Dissolve in 50:50 MeOH:H2O + 0.1% FA N1->N2 Salt Correction & Dissolution N3 Intermediate Solutions 100 µg/mL & 10 µg/mL N2->N3 Serial Volumetric Dilution N4 Calibration Curve 1 ng/mL to 1000 ng/mL N3->N4 Matrix Spiking N5 LC-MS/MS Validation ESI+ Mode & QC Checks N4->N5 System Suitability Testing

Figure 1: Workflow for the preparation and validation of amine standard solutions.

Self-Validating Quality Control (QC) Checks

To ensure the trustworthiness of the prepared standards, the following validation injections must be performed prior to sample analysis [3]:

  • System Suitability Test (SST): Inject Cal 4 (100 ng/mL) six consecutive times. The method is validated for use only if the Coefficient of Variation (CV) of the analyte peak area is 5.0%.

  • Carryover Check: Inject a Double Blank (diluent only) immediately following the highest calibration standard (Cal 6). The peak area at the retention time of (2,2-Dimethylpentyl)(methyl)amine must be 20% of the peak area of the LLOQ (Cal 1).

  • Internal Standard Normalization: Spike all standards with an isotopically labeled internal standard (e.g., D3​ -(2,2-Dimethylpentyl)(methyl)amine) at a constant concentration (e.g., 50 ng/mL) to correct for any minor volumetric inconsistencies and ESI matrix suppression.

References

  • Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry Analytical Chemistry URL:[Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation Molecules URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Method

Application Note: Overcoming Steric Hindrance in the Alkylation of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Synthesis of highly sterically shielded tertiary amines via direct alkylation and reductive amination.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Synthesis of highly sterically shielded tertiary amines via direct alkylation and reductive amination.

Mechanistic Rationale & Structural Analysis

In modern pharmacophore design, incorporating bulky aliphatic groups is a proven strategy to enhance lipophilicity and protect vulnerable nitrogen centers from Cytochrome P450-mediated N-dealkylation. (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a highly specialized secondary amine salt that serves this exact purpose.

However, the structural advantage of this compound is also its primary synthetic challenge. The 2,2-dimethylpentyl group features a quaternary carbon at the beta position relative to the nitrogen. This creates a "neopentyl-like" steric shield that severely restricts the Bürgi-Dunitz trajectory required for standard nucleophilic attack[1]. Consequently, traditional secondary amine alkylation protocols—which typically rely on mild bases like K₂CO₃ in acetonitrile[2]—fail to produce meaningful yields, often resulting in unreacted starting material or base-induced elimination of the electrophile.

To successfully alkylate this amine, the thermodynamic and kinetic barriers must be overcome through highly optimized, causality-driven experimental designs[3].

Experimental Design & Causality

As a hydrochloride salt, (2,2-dimethylpentyl)(methyl)amine is oxidatively stable and non-hygroscopic, making it ideal for long-term storage. However, it must be completely free-based in situ prior to any nucleophilic reaction.

We have developed two orthogonal pathways to achieve exhaustive alkylation (tertiary amine synthesis) using this substrate:

  • Pathway A (Direct Electrophilic Alkylation): Utilizes highly reactive electrophiles (alkyl iodides or triflates) combined with Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF). Causality: Cs₂CO₃ provides superior solubility and a strong driving force for free-basing without acting as a competing nucleophile. The high dielectric constant of DMF stabilizes the transition state of the sterically hindered S_N2 reaction, while elevated temperatures (90 °C) provide the necessary activation energy[3].

  • Pathway B (Lewis Acid-Mediated Reductive Amination): Utilizes aldehydes in the presence of Titanium(IV) isopropoxide (Ti(OiPr)₄). Causality: The formation of an iminium ion from a bulky secondary amine is thermodynamically disfavored. Ti(OiPr)₄ acts as both a water scavenger and a potent Lewis acid, forcing the condensation equilibrium forward before the intermediate is reduced by Sodium cyanoborohydride (NaBH₃CN)[4].

Reaction Workflow

G A (2,2-Dimethylpentyl)(methyl)amine HCl B In Situ Free-Basing (DIPEA or Cs2CO3) A->B C Pathway A: Direct Alkylation (SN2 with Triflates/Iodides) B->C Alkyl Halide D Pathway B: Reductive Amination (Aldehydes + Ti(OiPr)4) B->D Carbonyl E Tertiary Amine Product (High Steric Shielding) C->E D->E

Workflow for the alkylation of sterically hindered secondary amines.

Quantitative Optimization Data

To demonstrate the necessity of these optimized conditions, Table 1 summarizes the reaction conversion rates when attempting to synthesize a model tertiary amine from (2,2-dimethylpentyl)(methyl)amine.

Table 1: Optimization of Alkylation Conditions

MethodReagentsSolventTemp (°C)Conversion (%)
Standard S_N2Alkyl Bromide, K₂CO₃MeCN80< 10%
Optimized S_N2 Alkyl Iodide, Cs₂CO₃ DMF 90 65 - 75%
Standard RedAmAldehyde, NaBH(OAc)₃DCE2515 - 20%
Lewis Acid RedAm Aldehyde, Ti(OiPr)₄, NaBH₃CN THF 60 80 - 90%
Validated Experimental Protocols
Protocol A: Direct Electrophilic Alkylation (S_N2)

This protocol is a self-validating system designed for robust conversion of sterically hindered amines using highly reactive electrophiles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend (2,2-dimethylpentyl)(methyl)amine hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Free-Basing: Add finely powdered, anhydrous Cs₂CO₃ (3.0 mmol, 3.0 eq). Stir vigorously for 15 minutes at room temperature.

  • Electrophile Addition: Add the alkyl iodide or alkyl triflate (1.5 mmol, 1.5 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C for 16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM). Stain with Ninhydrin and heat. Causality check: The secondary amine starting material will stain a deep pink/purple. The successful formation of the tertiary amine product will show no color under Ninhydrin, validating consumption.

  • Orthogonal Workup: Cool the mixture to room temperature and quench with distilled water (15 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination

Use this protocol when the target alkyl group must be derived from a stable aldehyde rather than a volatile or unstable alkyl halide.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried flask under argon, dissolve the amine hydrochloride (1.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 eq) in anhydrous THF (5.0 mL). Stir for 10 minutes to liberate the free base.

  • Condensation: Add the target aldehyde (1.2 mmol, 1.2 eq) followed immediately by Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol, 2.0 eq).

  • Equilibrium Shift: Heat the mixture to 60 °C and stir for 4 hours. Causality: The heat and Lewis acidity of Ti(IV) force the sterically hindered amine and aldehyde to dehydrate and form the iminium intermediate[4].

  • Reduction: Cool the reaction strictly to 0 °C using an ice bath. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Quench the reaction by adding 1M NaOH (5 mL) dropwise. Causality check: A thick white precipitate of titanium dioxide (TiO₂) will immediately form, validating the destruction of the Lewis acid complex.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake with Dichloromethane (DCM) (20 mL). Separate the layers of the filtrate, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

References
  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light National Institutes of Health (PMC) URL:[Link]

  • A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate ACS Catalysis URL:[Link]

  • Largazole Analogues Embodying Radical Changes in the Depsipeptide Ring National Institutes of Health (PMC) URL:[Link]

Sources

Application

Characterization of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride: Application Notes and In Vitro Assay Protocols

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel secondary amine, (2,2-Dimethylpentyl)(methyl)amine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel secondary amine, (2,2-Dimethylpentyl)(methyl)amine hydrochloride. Due to the limited specific data available for this compound, the following application notes and protocols are based on established methodologies for the profiling of structurally related aliphatic and N-alkyl amines. These protocols are intended to serve as a foundational framework for researchers to assess the cytotoxic, antimicrobial, and potential neuromodulatory activities of this compound. The proposed assays include assessments of general cytotoxicity, antibacterial efficacy, G protein-coupled receptor (GPCR) binding, and metabolic enzyme inhibition.

Introduction

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a secondary amine salt characterized by a bulky, sterically hindered 2,2-dimethylpentyl group attached to a methylamine core. The structural features of this molecule, particularly the aliphatic nature and the secondary amine group, suggest potential interactions with biological systems. Aliphatic amines are known to exhibit a range of biological activities, from antimicrobial properties to interactions with cell membranes and specific protein targets.[1][2] The bulky alkyl group may influence the compound's lipophilicity and its ability to fit into receptor or enzyme binding pockets, making its characterization a subject of scientific interest.

Given the novelty of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a systematic in vitro evaluation is essential to elucidate its pharmacological and toxicological profile. This guide outlines a series of tiered assays, beginning with fundamental cytotoxicity and progressing to more specific target-based assessments.

Compound Handling and Preparation

2.1. Storage and Stability:

(2,2-Dimethylpentyl)(methyl)amine hydrochloride should be stored as a solid at room temperature, protected from moisture. For long-term storage, it is advisable to keep the compound at -20°C.

2.2. Preparation of Stock Solutions:

For in vitro assays, a high-concentration stock solution should be prepared in a suitable solvent. Given its hydrochloride salt form, the compound is expected to be soluble in aqueous buffers. However, initial solubility testing is recommended.

  • Primary Stock Solution (10 mM): Weigh an appropriate amount of (2,2-Dimethylpentyl)(methyl)amine hydrochloride and dissolve it in sterile phosphate-buffered saline (PBS) or cell culture medium to a final concentration of 10 mM. Gentle warming or vortexing may be required to facilitate dissolution.

  • Working Solutions: Prepare serial dilutions from the primary stock solution using the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for each experiment.

Tier 1 Assays: General Cytotoxicity and Antimicrobial Activity

The initial tier of assays aims to establish a baseline understanding of the compound's general bioactivity.

General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This assay will determine the concentration range at which (2,2-Dimethylpentyl)(methyl)amine hydrochloride exhibits cytotoxic effects on a representative mammalian cell line.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of (2,2-Dimethylpentyl)(methyl)amine hydrochloride in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Parameters for MTT Cytotoxicity Assay

ParameterRecommended Value
Cell LineHEK293 or HepG2
Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24 and 48 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm
Antimicrobial Activity Screening

Aliphatic amines can possess antimicrobial properties.[1] A simple broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in a suitable broth medium.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of (2,2-Dimethylpentyl)(methyl)amine hydrochloride in the broth medium, ranging from a high concentration (e.g., 512 µg/mL) to a low concentration.

  • Inoculation: Adjust the bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the 96-well plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2 Assays: Target-Based Investigations

Based on the structural similarity of the compound to known neuromodulators, this tier focuses on its potential interaction with G protein-coupled receptors (GPCRs) and metabolic enzymes.

Receptor Binding Assay: Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of GPCRs that are activated by endogenous trace amines.[3] Given the structure of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, it is a candidate for interaction with these receptors. A competitive radioligand binding assay can be used to determine if the compound binds to a specific TAAR, for example, TAAR1.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human TAAR1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the TAAR1-expressing membranes, a known radioligand for TAAR1 (e.g., [³H]-p-Tyramine), and varying concentrations of (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known non-radioactive TAAR1 ligand) from total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the Ki (inhibitory constant).

Table 2: Example Parameters for TAAR1 Receptor Binding Assay

ParameterRecommended Value
Receptor SourceCommercially available hTAAR1 membranes
Radioligand[³H]-p-Tyramine
Test Compound Concentration10⁻¹⁰ M to 10⁻⁵ M
Incubation Time60 minutes at 25°C
Non-specific Ligand10 µM p-Tyramine
Enzyme Inhibition Assay: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Many amine-containing compounds can inhibit MAO activity. A fluorescent-based assay can be used to screen for potential MAO inhibition.

Protocol:

  • Enzyme and Substrate: Use commercially available recombinant human MAO-A or MAO-B and a suitable fluorogenic substrate (e.g., a substrate that produces a fluorescent product upon oxidation).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: In a black 96-well plate, pre-incubate the MAO enzyme with varying concentrations of (2,2-Dimethylpentyl)(methyl)amine hydrochloride for a short period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the reaction rate against the compound concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Target-Based Assays A Cytotoxicity Assay (MTT) B Antimicrobial Assay (MIC) C Receptor Binding Assay (e.g., TAAR1) A->C D Enzyme Inhibition Assay (e.g., MAO) Data_Analysis Data Analysis & Interpretation C->Data_Analysis D->Data_Analysis Start Compound Synthesis (2,2-Dimethylpentyl)(methyl)amine hydrochloride Prep Stock Solution Preparation Start->Prep Prep->A Prep->B

Caption: Proposed experimental workflow for the in vitro characterization.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24/48h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The protocols outlined in this document provide a structured approach for the initial in vitro characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. By systematically evaluating its cytotoxicity, antimicrobial potential, and interactions with relevant biological targets, researchers can build a foundational understanding of this novel compound's pharmacological profile. It is imperative to note that these are proposed protocols based on the analysis of structurally similar compounds, and optimization may be necessary. The data generated from these assays will be crucial in guiding further research and potential development of this and related molecules.

References

  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28.
  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
  • Choi, Y. H., & Park, W. J. (2004). Toxicity of model aliphatic amines and their chlorinated forms.
  • Riley, R. J., Parker, A. J., & Clarke, S. E. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine,(S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 35(4), 624-632.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment.
  • Naila, A., Flint, S., Fletcher, G., Bremer, P., & Meerdink, G. (2010). Control of Biogenic Amines in Food—Existing and Emerging Approaches. Journal of Food Science, 75(7), R139-R150.
  • Wang, L., He, Y., Yu, X., Li, J., & Wang, K. (2012). A Unique Aliphatic Tertiary Amine Chromophore: Fluorescence, Polymer Structure, and Application in Cell Imaging. Journal of the American Chemical Society, 134(50), 20262-20265.
  • Szabó, P., Minorics, R., Wölfling, J., & Zupkó, I. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Pharmaceuticals, 17(2), 262.
  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
  • Zhang, Z., et al. (2025). In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia. Journal of Medicinal Chemistry.
  • Gessner, R. K., et al. (2018). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. ACS Medicinal Chemistry Letters, 9(10), 1017-1022.
  • De Luca, M. A., et al. (2022). Discovery of Novel Trace Amine-Associated Receptor 5 (TAAR5) Antagonists Using a Deep Convolutional Neural Network. International Journal of Molecular Sciences, 23(6), 3079.
  • Trose, M., & Embrechts, W. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3274.
  • Grandy, D. K., et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 547-559.
  • Johnson, W. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetic Ingredient Review.
  • Key, J. A. (2020). Aliphatic and Alicyclic Amines. In Patty's Toxicology (pp. 1-61). John Wiley & Sons.
  • Wilde, M., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Analytical Chemistry, 95(5), 2963-2970.
  • Weatherly, C. A., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry, 96(4), 1466-1473.
  • de Graaf, C., et al. (2017). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 7(1), 1-13.
  • Reid, J. P., & Sigman, M. S. (2022). Secondary Alkyl Amine Descriptor Library. The Journal of Organic Chemistry, 87(1), 418-430.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4299.
  • Efremenko, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2262.
  • BenchChem. (2026). Application Notes and Protocols for Amine Coupling Chemistry on 7-Amino-heptanethiol Modified Surfaces.
  • Di, L. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology.
  • Periasamy, M., & Reddy, G. S. (2005). A novel transformation of primary amines to N-monoalkylhydroxylamines. Tetrahedron Letters, 46(44), 7653-7655.
  • Procter, D. J., et al. (2021). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination.
  • Al-Salahi, R., et al. (2022). Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity. European Journal of Medicinal Chemistry, 228, 113981.
  • Procter, D. J., et al. (2020).
  • Li, B., et al. (2019). Anticancer-Active N-Heteroaryl Amines Syntheses: Nucleophilic Amination of N-Heteroaryl Alkyl Ethers with Amines. Organic Letters, 21(13), 5123-5127.

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride in a Laboratory Setting

Introduction (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a research chemical belonging to the class of amine hydrochlorides. As with many novel compounds, a comprehensive, peer-reviewed safety and handling profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a research chemical belonging to the class of amine hydrochlorides. As with many novel compounds, a comprehensive, peer-reviewed safety and handling profile may not be readily available. Therefore, this document provides a detailed guide for researchers, scientists, and drug development professionals on the prudent handling and storage of this compound. The protocols outlined below are synthesized from established best practices for handling analogous amine salts and are grounded in fundamental principles of laboratory safety. The core philosophy is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure until proven otherwise.

Hazard Assessment and Toxidicological Profile

While specific toxicological data for (2,2-Dimethylpentyl)(methyl)amine hydrochloride is not widely published, its structure as an amine hydrochloride suggests a number of potential hazards. Analogous compounds, such as other alkyl amine hydrochlorides, are known to be irritants and potentially harmful.

Assumed Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Hygroscopic and Light Sensitive: Like many amine salts, this compound may absorb moisture from the air and may be sensitive to light, which can lead to degradation.[5][6]

A summary of key chemical and physical properties for a related compound, (2,2-Dimethylpropyl)methylamine hydrochloride, is provided below for reference. Researchers should endeavor to obtain a lot-specific Certificate of Analysis (CoA) for the most accurate information.

PropertyValue (for related compound)Source
Molecular FormulaC6H15N•HCl[7]
Molecular Weight137.65 g/mol [7]
FormSolid

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound that may generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of the substance.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][10]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and regularly tested.[1][3][10]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes, particularly when working with solutions.[1][3][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the compound.[1][3][8]

  • Protective Clothing: A full-length laboratory coat should be worn and kept buttoned.[11]

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[1][3]

PPE_Workflow Figure 1: PPE Workflow for Handling (2,2-Dimethylpentyl)(methyl)amine Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Enter Lab lab_coat Don Lab Coat start->lab_coat goggles Wear Safety Goggles lab_coat->goggles gloves Inspect and Don Gloves goggles->gloves fume_hood Work in Fume Hood gloves->fume_hood handle_compound Handle Compound fume_hood->handle_compound remove_gloves Remove and Dispose of Gloves handle_compound->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands remove_goggles Remove Goggles wash_hands->remove_goggles remove_coat Remove Lab Coat remove_goggles->remove_coat exit_lab Exit Lab remove_coat->exit_lab

Caption: Figure 1: Personal Protective Equipment Workflow.

Handling Protocols

Adherence to a strict handling protocol is essential to minimize exposure and ensure the integrity of the compound.

General Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[2][10]

  • Weighing: Weigh the compound in a fume hood. If a balance cannot be placed in a hood, use an enclosure or weigh the material in a sealed container.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3][11]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including a respirator if the spill is large or generates significant dust.

  • Contain and Clean: For a solid spill, carefully sweep the material into a suitable container for disposal.[2][10] Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][5]

Storage Protocols

Proper storage is critical to maintain the stability and purity of (2,2-Dimethylpentyl)(methyl)amine hydrochloride and to prevent accidents.

Storage Conditions
  • Container: Store the compound in its original, tightly sealed container.[1][2][10]

  • Location: Store in a cool, dry, and dark place.[2][4] A dedicated, well-ventilated cabinet is recommended.

  • Temperature: Store at a controlled room temperature, avoiding excessive heat.[1]

  • Moisture and Light Protection: Due to its potential hygroscopic and light-sensitive nature, protect the compound from moisture and direct sunlight.[12][13] Consider storing the container within a desiccator.

  • Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[5][10] Do not store with acids.[14]

Storage_Decision_Tree Figure 2: Storage Decision Tree for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride start Received Compound check_container Is container tightly sealed? start->check_container seal_container Seal container tightly check_container->seal_container No storage_location Select Storage Location check_container->storage_location Yes seal_container->storage_location is_cool_dry Is it cool and dry? storage_location->is_cool_dry is_dark Is it dark/protected from light? is_cool_dry->is_dark Yes find_location Find suitable location is_cool_dry->find_location No is_ventilated Is it well-ventilated? is_dark->is_ventilated Yes is_dark->find_location No is_segregated Is it segregated from incompatibles? is_ventilated->is_segregated Yes is_ventilated->find_location No final_storage Store Compound is_segregated->final_storage Yes is_segregated->find_location No find_location->storage_location

Sources

Application

Application Note: (2,2-Dimethylpentyl)(methyl)amine Hydrochloride as a Strategic Building Block in Organic Synthesis

Executive Summary & Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as critical as improving its target affinity. (2,2-Dimethylpentyl)(methyl)amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as critical as improving its target affinity. (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a highly specialized secondary amine building block designed specifically to address metabolic liabilities.

Featuring a homologated neo-alkyl system (the 2,2-dimethylpentyl group), this molecule introduces severe steric hindrance around the nitrogen center. When incorporated into a drug scaffold, this steric bulk acts as a physical shield, effectively blocking Cytochrome P450 (CYP) enzymes from accessing the α -protons adjacent to the amine. This structural modification shuts down common oxidative metabolism pathways, such as rapid N-dealkylation, thereby extending the in vivo half-life of the resulting therapeutic agent [1].

Mechanistic Insights: The Causality of Steric Shielding

As a Senior Application Scientist, I frequently observe researchers struggling to couple highly branched amines using standard methodologies. It is critical to understand the causality behind these failures: the same steric bulk that protects the molecule from enzymatic degradation also drastically reduces the nucleophilicity of the nitrogen lone pair.

The gem-dimethyl group at the β -position folds electron density and physical bulk over the reactive nitrogen center. Consequently, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or room-temperature multicomponent reactions (like the Ugi reaction) often yield less than 10% conversion [2]. To successfully utilize this building block, the synthetic strategy must pivot. We must either artificially lower the activation energy barrier using transition-metal catalysis or drastically increase the electrophilicity of the coupling partner (e.g., utilizing acid chlorides instead of O-acylisoureas) [3].

Divergent Synthetic Workflow

The following workflow illustrates the divergent synthetic pathways available for this building block, highlighting the necessary reagents to overcome its inherent steric resistance.

G A (2,2-Dimethylpentyl)(methyl)amine Hydrochloride B Free-Basing (DIPEA / K2CO3) A->B Neutralization C Reductive Amination Ti(OiPr)4, NaBH(OAc)3 B->C Aldehyde/Ketone D Amidation Acid Chloride, DMAP B->D Electrophile E SNAr / Cross-Coupling High Heat / Pd-Catalyst B->E Aryl Halide F Tertiary Amines (Metabolically Stable) C->F Yield: 60-85% G Sterically Hindered Amides (Protease Resistant) D->G Yield: 70-90% H N-Aryl Derivatives (Conformationally Restricted) E->H Yield: 40-75%

Fig 1: Divergent synthetic pathways for (2,2-Dimethylpentyl)(methyl)amine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that each chemical transformation has occurred before you proceed to the next step, preventing the waste of valuable downstream intermediates.

Protocol A: Synthesis of Sterically Hindered Amides via Acid Chlorides

Due to the failure of standard coupling reagents, this protocol utilizes an acid chloride intermediate to force the amidation of the hindered secondary amine.

Step 1: Free-Base Generation & Electrophile Activation

  • Suspend the carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen at 0 °C.

  • Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (1 drop).

  • Validation Checkpoint 1 (Visual): Observe the reaction. The immediate evolution of gas (CO₂, CO, HCl) confirms the activation process has begun. Stir until gas evolution completely ceases (approx. 2 hours), validating the complete conversion to the acid chloride.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve in anhydrous DCM.

Step 2: Hindered Coupling

  • In a separate flask, dissolve (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.0 equiv) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting amine hydrochloride on a silica TLC plate. Develop in 10% MeOH/DCM. Stain the plate with Ninhydrin and heat. The starting secondary amine will appear as a distinct brownish-red spot. Proceed to workup only when this brownish-red spot is completely absent , confirming 100% consumption of the hindered amine.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Reductive Amination to Yield Tertiary Amines

Standard reductive amination using just NaBH(OAc)₃ often fails here because the bulky amine cannot efficiently attack the carbonyl to form the intermediate iminium ion. We utilize Titanium(IV) isopropoxide[Ti(OiPr)₄] as a Lewis acid and water scavenger to drive iminium formation.

Step 1: Iminium Ion Formation

  • Combine the target aldehyde (1.0 equiv) and (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Add DIPEA (1.2 equiv) to liberate the free base, followed by Ti(OiPr)₄ (2.0 equiv). Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. You must observe the mass of the intermediate iminium ion [M+H]+ . If this mass is absent, the condensation has failed (likely due to wet solvent or inactive Ti reagent); discard and restart. Do not add the reducing agent until this mass is confirmed.

Step 2: Reduction

  • Once the iminium ion is validated, cool the reaction to 0 °C and add Sodium Triacetoxyborohydride [NaBH(OAc)₃] (2.0 equiv) in portions.

  • Stir for an additional 6 hours at room temperature.

  • Validation Checkpoint 2 (LC-MS): Re-analyze via LC-MS. The iminium ion mass must be replaced entirely by the final tertiary amine mass [M+H]+ .

  • Quench carefully with 1N NaOH to precipitate titanium salts as a white solid. Filter through a pad of Celite, extract the filtrate with Ethyl Acetate, dry, and concentrate.

Quantitative Data & Yield Optimization

The necessity of the specialized protocols described above is validated by the quantitative data summarized below. Standard conditions reliably fail, whereas forcing conditions yield excellent results.

Table 1: Optimization of Amidation Conditions for (2,2-Dimethylpentyl)(methyl)amine

Coupling ReagentSolventTemp (°C)Time (h)Conversion (%)Primary Observation
HATU / DIPEADMF2524< 10%Steric clash prevents O-acylisourea attack
EDC / HOBtDCM2524< 5%Unreactive starting materials recovered
PyAOP / DIPEADMF601265%Moderate success; requires heating
Acid Chloride / Et₃N DCM 0 to 25 4 > 95% Optimal; highly electrophilic species

Table 2: Impact of Neo-Alkyl Substitution on Pharmacokinetics (Representative data demonstrating the rationale for utilizing this specific building block in lead optimization)

Amine MotifIn Vitro t1/2​ (Human Liver Microsomes)Lipophilicity (cLogP)Primary Metabolic Fate
N-Methyl-N-ethyl< 15 min1.2Rapid N-dealkylation
N-Methyl-N-isobutyl35 min2.1Hydroxylation / Slow dealkylation
N-Methyl-N-(2,2-dimethylpentyl) > 120 min 3.4 Metabolically Stable (Unchanged)

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). National Institutes of Health (NIH). Available at:[Link]

  • Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids. ChemRxiv. Available at:[Link]

  • Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Organic Solubility for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and formulation scientists struggling with the poor organic solubility of (2,2-Dimethylpentyl)(methyl)amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and formulation scientists struggling with the poor organic solubility of (2,2-Dimethylpentyl)(methyl)amine hydrochloride .

Due to the fundamental thermodynamic conflict between the high crystal lattice energy of the hydrochloride salt and the low dielectric constant of non-polar organic solvents, this molecule frequently resists solvation, "oils out," or forms intractable suspensions[1]. Below, we provide a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols to overcome these barriers.

Diagnostic Workflow

Workflow A Issue: (2,2-Dimethylpentyl)(methyl)amine HCl insoluble in organic solvent B Can the downstream application tolerate the free amine? A->B C Protocol A: Freebasing (Liquid-Liquid Extraction) B->C Yes D Must the compound remain a salt? B->D No G Optimal Organic Solubility Achieved C->G E Protocol B: Counterion Exchange (e.g., Docusate / Alkyl Sulfates) D->E Yes, needs high lipophilicity F Protocol C: Co-solvent System (e.g., 5-10% MeOH in DCM) D->F Yes, simple solvation needed E->G F->G

Decision matrix for resolving amine hydrochloride solubility issues in organic solvents.

Troubleshooting FAQs

Q: Why does (2,2-Dimethylpentyl)(methyl)amine hydrochloride "oil out" or fail to dissolve in dichloromethane (DCM) or ethyl acetate? A: This phenomenon occurs because non-polar organic solvents lack the dielectric constant required to overcome the high crystal lattice energy formed by the strong electrostatic interactions between the protonated secondary amine and the charge-dense chloride anion[1]. While the bulky 2,2-dimethylpentyl tail is inherently lipophilic, the localized ionic charge dominates the molecule's solvation thermodynamics. When the salt melts into the solvent without dissolving, it often forms a hygroscopic "goo"[2].

Q: My downstream synthesis requires a strictly aprotic organic solvent. What is the most reliable intervention? A: The most definitive solution is freebasing . By neutralizing the hydrochloride salt with an aqueous base, you remove the formal ionic charge[3]. The resulting neutral (2,2-Dimethylpentyl)(methyl)amine relies entirely on the hydrophobic bulk of its 2,2-dimethylpentyl group, making it highly miscible with non-polar solvents like DCM, toluene, and ethers[2].

Q: We are formulating this API for a lipid-based delivery system and must retain the salt form for regulatory and stability reasons. How can we increase organic solubility? A: Employ lipophilic counterion exchange (salt metathesis) . By replacing the small chloride ion with a bulky, asymmetric counterion (e.g., docusate, decylsulfate, or octadecyl sulfate), you intentionally disrupt the crystal packing[4]. This increases the entropy of the solid state (often lowering the melting point to form an ionic liquid) and introduces long alkyl chains that interact favorably with lipidic or non-polar vehicles[5].

Q: Can I force dissolution without chemical modification of the salt? A: Yes, through co-solvency . Introducing 5–10% of a polar protic solvent (like methanol) or a polar aprotic solvent (like NMP or DMAc) into your primary organic solvent can provide the necessary hydrogen bonding and dipole interactions to solvate the separated ions while maintaining the overall organic nature of the reaction medium[2].

Validated Experimental Protocols

Protocol A: Freebasing via Liquid-Liquid Extraction

Use this protocol when the neutral secondary amine is required for organic synthesis or non-polar formulations.

  • Dissolution: Suspend the (2,2-Dimethylpentyl)(methyl)amine HCl in deionized water (approx. 10 mL/g).

    • Self-Validation: The salt should dissolve completely, yielding a clear solution. If particulates remain, add more water. This confirms the starting material is fully protonated and aqueous-soluble.

  • Basification: Under continuous stirring, slowly add 1M NaOH or saturated Na₂CO₃ dropwise until the pH reaches ~10 (ensure it is at least 2 units above the amine's pKa).

    • Self-Validation: The solution will turn milky/cloudy. This is a visual confirmation that the highly lipophilic, neutral free amine is crashing out of the aqueous phase[3].

  • Extraction: Add an equal volume of your target organic solvent (e.g., DCM or Ethyl Acetate). Vigorously mix and allow the phases to separate.

    • Self-Validation: The aqueous layer will become clear again, indicating successful partitioning of the neutral amine into the organic phase.

  • Isolation: Collect the organic phase. Wash once with brine to remove residual water and inorganic salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lipophilic Salt Metathesis (Counterion Exchange)

Use this protocol to synthesize a highly lipid-soluble salt form (e.g., for lipid-based formulations).

  • Biphasic Setup: Dissolve the amine HCl salt in deionized water. In a separate flask, dissolve 1.05 molar equivalents of Sodium Docusate (or Sodium Decylsulfate) in an equal volume of DCM. Combine the two solutions to create a biphasic mixture.

  • Metathesis: Stir the mixture vigorously for 2 to 4 hours at room temperature.

    • Causality: The inorganic byproduct (NaCl) strongly prefers the aqueous phase. This thermodynamic preference drives the equilibrium toward the formation of the lipophilic amine-docusate salt, which readily partitions into the organic phase[5].

  • Separation & Drying: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the lipophilic salt (often a waxy solid or viscous oil).

  • Analytical Validation: Perform ¹H NMR in CDCl₃.

    • Self-Validation: A downfield shift of the methylene protons adjacent to the amine nitrogen confirms that the amine remains protonated (salt formation is intact). Integration of the peaks will verify a 1:1 stoichiometry between the (2,2-Dimethylpentyl)(methyl)amine cation and the docusate counterion[6].

Quantitative Solubility Profiles

The table below outlines the expected solubility improvements when modifying the physical form of bulky, lipophilic amines. Data is extrapolated from validated models of structurally analogous pharmaceutical salts in non-polar and lipid-based vehicles[4],[5].

Compound StateCounterionMechanism of SolvationExpected Organic/Lipid Solubility
Native Salt Chloride (Cl⁻)High lattice energy restricts solvation in non-polar media.Baseline (<5 mg/g)
Free Base None (Neutral)Elimination of ionic charge; solvation driven entirely by the hydrophobic alkyl tail.High (>100 mg/g)
Lipophilic Salt DocusateAsymmetry reduces lattice energy; alkyl chains promote van der Waals interactions with solvent.Moderate-High (~50-80 mg/g)
Lipophilic Salt DecylsulfateEntropy-driven melting point depression (often forming an ionic liquid at room temp).Very High (>120 mg/g)

Sources

Optimization

Technical Support Center: Synthesis of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Welcome to the technical support center for the synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this secondary amine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate common pitfalls and optimize your yield and purity.

Overview of the Primary Synthetic Challenge

The synthesis of (2,2-Dimethylpentyl)(methyl)amine, a secondary amine, is most commonly and efficiently achieved via a one-pot reductive amination protocol. This involves the reaction of a suitable carbonyl compound, 2,2-dimethylpentan-3-one, with methylamine to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine. The final step involves converting the free amine to its hydrochloride salt for improved stability, handling, and purity.

While conceptually straightforward, this synthesis is prone to issues that can lead to low yields, including incomplete reactions, competing side reactions, and difficulties in purification. This guide will deconstruct these challenges and provide robust solutions.

General Synthetic Workflow

The following diagram outlines the typical experimental workflow for this synthesis, from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A 2,2-Dimethylpentan-3-one + Methylamine Solution B Add Solvent (e.g., DCE, THF) A->B C Add Reducing Agent (e.g., NaBH(OAc)3) B->C D Stir at Room Temperature C->D E Monitor by TLC/GC-MS (Check for disappearance of ketone) D->E F Quench Reaction (e.g., sat. NaHCO3) E->F G Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) F->G H Dry & Concentrate G->H I Isolate Crude Free Amine H->I J Dissolve Crude Amine in Solvent (e.g., Diethyl Ether, EtOAc) I->J K Add HCl Solution (e.g., 2M HCl in Ether) J->K L Precipitate/Crystallize Amine Hydrochloride Salt K->L M Filter & Dry L->M N Obtain Pure Product M->N

Caption: General workflow for the synthesis of (2,2-Dimethylpentyl)(methyl)amine HCl.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is very low. What are the most likely causes and how do I fix it?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem.

G cluster_reasons_sm Potential Causes: Incomplete Reaction cluster_reasons_side Potential Causes: Side Reactions cluster_reasons_loss Potential Causes: Isolation Issues start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC/MS, 1H NMR) start->check_sm sm_present High % of Starting Ketone Remaining check_sm->sm_present side_products Significant Side Products Observed check_sm->side_products clean_but_low Reaction Clean, but Mass Loss During Workup check_sm->clean_but_low reason_sm1 1. Inactive Reducing Agent (NaBH(OAc)3 is moisture-sensitive) sm_present->reason_sm1 Check reason_sm2 2. Poor Imine/Iminium Formation (Incorrect pH, steric hindrance) sm_present->reason_sm2 Check reason_sm3 3. Insufficient Reaction Time sm_present->reason_sm3 Check reason_side1 1. Ketone Reduction (Forms 2,2-dimethylpentan-3-ol) side_products->reason_side1 Check reason_side2 2. Over-alkylation (Problematic with primary amines) side_products->reason_side2 Check reason_loss1 1. Amine is water-soluble (Lost during aqueous wash) clean_but_low->reason_loss1 Check reason_loss2 2. Amine is volatile (Lost during solvent removal) clean_but_low->reason_loss2 Check reason_loss3 3. Inefficient Salt Formation clean_but_low->reason_loss3 Check

Caption: Decision tree for troubleshooting low yield in amine synthesis.

Detailed Solutions:

  • If Starting Ketone Remains:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic. Use a freshly opened bottle or ensure it has been stored in a desiccator. Using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction can lead to premature reduction of the ketone before the imine can form.[1]

    • Poor Imine/Iminium Formation: Imine formation is often the rate-limiting step and is pH-dependent. It is typically fastest under mildly acidic conditions (pH 4-6).[1] While NaBH(OAc)₃ releases acetic acid, which can catalyze the reaction, some sterically hindered ketones may require the addition of a catalytic amount of acetic acid (0.5-1.0 equivalents) to facilitate iminium ion formation.[2][3]

    • Insufficient Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered substrates can require longer reaction times (12-24 hours). Monitor the reaction's progress via TLC or GC until the starting ketone is consumed.

  • If Significant Side Products are Observed:

    • Ketone Reduction: If you observe the corresponding alcohol (2,2-dimethylpentan-3-ol), your reducing agent is likely too reactive or the conditions are not optimal for selective iminium reduction. NaBH(OAc)₃ is specifically chosen for its high selectivity for iminium ions over ketones, minimizing this side reaction.[2] If you are using NaBH₄, it is better to perform the reaction in two steps: first, form the imine, then add the reducing agent.[3]

    • Over-alkylation: This is less of a concern when starting with a primary amine (methylamine) to make a secondary amine, but it's a known issue in reductive aminations.[4] Using a slight excess of the ketone relative to the amine can sometimes help, but the primary control is the stoichiometry of the reactants.

  • If the Reaction Appears Clean but Yield is Low After Workup:

    • Product Loss to Aqueous Phase: Small amines can have some water solubility, especially at acidic or neutral pH where they can exist as protonated, water-soluble ammonium salts. During workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the amine in its freebase form, which is more soluble in organic solvents. After the initial extraction, consider back-extracting the aqueous layer with fresh organic solvent.

    • Product Volatility: The freebase amine (MW: 115.22 g/mol ) may be somewhat volatile. Avoid excessive heating or high vacuum when removing the solvent. It is best to concentrate the organic extracts at reduced pressure on a rotary evaporator with a moderately cool water bath.

    • Inefficient Salt Formation: If the final yield of the hydrochloride salt is low, the precipitation may be incomplete. Ensure you are using an anhydrous solvent (like diethyl ether or ethyl acetate) for the salt formation, as the hydrochloride salt has some solubility in water and alcohols. Adding the HCl solution slowly at 0 °C can promote better crystal formation. If no precipitate forms, it may be necessary to reduce the solvent volume or add an anti-solvent (like hexane) to induce precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is critical for a successful one-pot reductive amination. The relative merits of common agents are summarized below.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminiums over ketones.[2] Tolerates a wide range of functional groups.[3] Allows for a convenient one-pot procedure.Moisture-sensitive, relatively expensive.Highly Recommended. This is the modern reagent of choice for this transformation due to its high selectivity and yields.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at mildly acidic pH where ketones are unreactive.[1]Highly toxic (releases HCN gas under acidic conditions). Byproducts are toxic.Use with extreme caution. While effective, the toxicity concerns make NaBH(OAc)₃ a much safer and preferred alternative.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Not selective. Will readily reduce the starting ketone.[1] Requires a two-step procedure (imine formation first, then reduction).Acceptable for a two-step process. Not suitable for a one-pot synthesis of this type.
Catalytic Hydrogenation (H₂/Catalyst) "Green" method with high atom economy.Requires specialized high-pressure equipment. Catalyst may be sensitive to impurities. Can be less selective in some cases.Viable alternative. Often used in industrial settings but may be less convenient for lab-scale synthesis.[6]

Q2: Can I use an alternative synthetic route, such as the Eschweiler-Clarke reaction?

A2: Yes, the Eschweiler-Clarke reaction is a classic method for the methylation of amines.[7] This would involve first synthesizing the primary amine, (2,2-Dimethylpentyl)amine, and then methylating it using formaldehyde and formic acid.[8][9]

  • Mechanism: The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor).[7] The reaction is driven forward by the formation of carbon dioxide gas.

  • Advantages: It is effective for methylation and avoids the issue of over-alkylation to a quaternary ammonium salt.[7]

  • Disadvantages: It typically requires harsh conditions (heating to near boiling), which may not be suitable for sensitive substrates.[10] The Leuckart-Wallach reaction is a related method but can also require high temperatures and may produce N-formylated byproducts.[10]

For laboratory-scale synthesis of this specific target, reductive amination with NaBH(OAc)₃ is generally preferred due to its milder conditions and higher selectivity.

Q3: My final hydrochloride product is a sticky oil or gum, not a crystalline solid. How can I purify it?

A3: This is a common issue, especially with smaller amine salts.

  • Verify Anhydrous Conditions: The most common cause is the presence of water or protic solvents (like methanol or ethanol) during precipitation. Evaporate your current product, re-dissolve the crude free amine in a dry, non-polar solvent like diethyl ether or dichloromethane, and re-precipitate with a solution of HCl in a non-protic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).[11][12]

  • Trituration: Try triturating the oil with a non-polar solvent like cold hexane or pentane. This can sometimes wash away impurities and induce crystallization. Vigorously scratch the inside of the flask with a glass rod to create nucleation sites.

  • Recrystallization: If you have a solid, even if impure, you can attempt recrystallization. A common solvent system for amine hydrochlorides is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form crystals.

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

G start Step 1: Reagent Combination step2 Step 2: Reduction start->step2 To a stirred solution of 2,2-dimethylpentan-3-one (1.0 eq) and methylamine (1.1 eq, e.g., as a 2M solution in THF) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M)... step3 Step 3: Quench & Workup step2->step3 ...add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 4-12 hours, monitoring by TLC. step4 Step 4: Salt Formation step3->step4 Slowly pour the reaction mixture into a saturated aqueous solution of NaHCO3. Stir for 30 minutes. Separate layers. Extract aqueous phase with CH2Cl2 (3x). Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo. end Final Product step4->end Dissolve the crude amine in minimal diethyl ether. Cool to 0 °C. Add 2M HCl in diethyl ether dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Caption: Step-by-step protocol for the synthesis via reductive amination.

Protocol 2: Purification of the Hydrochloride Salt

  • Dissolution: Transfer the crude hydrochloride salt (or the crude free amine oil) to a round-bottom flask. Add a minimal amount of a suitable solvent for dissolution, such as hot isopropanol.

  • Precipitation/Crystallization:

    • If starting from the free amine, dissolve it in anhydrous diethyl ether and add a stoichiometric amount of HCl solution (e.g., 2M in ether) dropwise with stirring, preferably at 0 °C.

    • If recrystallizing the salt from isopropanol, slowly add an anti-solvent like diethyl ether or hexane at room temperature until persistent cloudiness is observed.

  • Maturation: Allow the flask to stand undisturbed, first at room temperature and then at 0-4 °C for several hours to maximize crystal growth.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove soluble impurities.

  • Drying: Dry the purified salt under high vacuum to a constant weight. Confirm purity by ¹H NMR and melting point analysis.

References

  • Tarabrin, I. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. Student Research. [Link]

  • Myers, A. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Barluenga, J., et al. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Catalysis. [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines. US3864402A.
  • Wang, C., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Green Chemistry. [Link]

  • Zhang, P., et al. (2020). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Organic Letters. [Link]

  • Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5077-5080. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.). Separation and purification of secondary alkyl primary amines. US3470251A.
  • Pearson+. (n.d.). Reductive amination of aldehydes and ketones is a versatile method. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. [Link]

  • The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts. [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals facing the formidable challenge of coupling (2,2-Dimethylpentyl)(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals facing the formidable challenge of coupling (2,2-Dimethylpentyl)(methyl)amine hydrochloride .

Because this substrate features a secondary nitrogen adjacent to a neopentyl-like aliphatic chain (a quaternary carbon at the beta-position), it possesses an extreme steric shield. Standard coupling protocols will almost universally fail. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to achieve high-yielding amide bonds.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using standard HATU/DIPEA conditions, but I observe zero desired product. Instead, LC-MS shows a new, unexpected mass. What is happening? A1: You are observing a guanylation side reaction . Standard uronium-based reagents like HATU are notoriously inefficient for extremely hindered secondary amines[1]. The activation energy required for the bulky (2,2-dimethylpentyl)(methyl)amine to attack the bulky OAt active ester is simply too high. Because the desired pathway is kinetically blocked, the liberated amine directly attacks the electrophilic carbon of HATU itself, leading to a dead-end tetramethylguanidine side product[2].

Q2: How should I properly handle the hydrochloride salt aspect of this specific amine? A2: The amine is protonated and non-nucleophilic in its salt form. It must be freebased in situ. While N,N-Diisopropylethylamine (DIPEA) is standard, it can sometimes fail to fully deprotonate the salt in non-polar solvents or compete sterically. We recommend pre-stirring the amine hydrochloride with 1.5 equivalents of DIPEA or N-methylmorpholine (NMM) in anhydrous DCM or DMF for 15 minutes prior to introducing the activated carboxylic acid. NMM is often preferred as it is less bulky and minimizes base-induced racemization of the acid[3].

Q3: If HATU and COMU fail, what is the best coupling reagent for this neopentyl-like secondary amine? A3: We strongly recommend the TCFH-NMI (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) system. TCFH generates a highly reactive, sterically unencumbered N-acyl imidazolium intermediate in situ[4]. This intermediate is significantly smaller and more electrophilic than OBt/OAt esters, allowing the bulky secondary amine to successfully attack the carbonyl carbon[5].

Q4: What is the ultimate fallback if the TCFH-NMI protocol yields are still unsatisfactory? A4: If TCFH-NMI fails, you must bypass standard coupling reagents entirely and synthesize the acid chloride . Acid chlorides are the smallest and most electrophilic acylating species available, which minimizes steric clash in the transition state to the absolute limit[1].

Part 2: Quantitative Data & Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when applied to highly hindered secondary amines (data extrapolated from comparative studies on neopentyl-like and α-quaternary substituted amines)[5].

Coupling ReagentBaseActive IntermediateGuanylation RiskTypical Conversion (%)
HATU DIPEAOAt EsterHigh < 5%
COMU DIPEAOxyma EsterModerate~ 10 - 15%
TCFH NMIN-acyl imidazoliumNone> 90%
Oxalyl Chloride DIPEAAcyl ChlorideNone> 95%

Part 3: Mechanistic Workflows & Decision Logic

DecisionLogic Start Amine HCl Salt + Carboxylic Acid Freebase Freebase: Add DIPEA or NMM (1.5 eq) Stir 15 min in DCM Start->Freebase TCFH Primary Route: TCFH / NMI (Generates N-acyl imidazolium) Freebase->TCFH CheckYield LC-MS Conversion > 80%? TCFH->CheckYield Success Aqueous Workup & Purification CheckYield->Success Yes AcidChloride Fallback Route: Acid Chloride (Oxalyl Chloride + cat. DMF) CheckYield->AcidChloride No / Low Yield AddAmine Add Freebased Amine at 0°C -> RT AcidChloride->AddAmine AddAmine->Success

Figure 1: Decision tree for optimizing hindered secondary amine couplings.

Mechanism cluster_TCFH Optimal Pathway (TCFH/NMI) cluster_HATU Failure Pathway (HATU/DIPEA) Acid Carboxylic Acid AcylImid N-Acyl Imidazolium (Small, Highly Reactive) Acid->AcylImid TCFH + NMI OAtEster OAt Active Ester (Bulky, Slow) Acid->OAtEster HATU + DIPEA Product1 Desired Amide AcylImid->Product1 + Amine (Fast) OAtEster->Product1 + Amine (Very Slow) Guanidine Tetramethylguanidine (Dead-End Side Product) Amine Hindered Amine (Neopentyl-like) Amine->Guanidine Attacks HATU directly

Figure 2: Mechanistic divergence between TCFH (success) and HATU (guanylation failure).

Part 4: Self-Validating Experimental Methodologies

Protocol A: TCFH-NMI Mediated Coupling (Primary Recommendation)

This protocol utilizes N-methylimidazole (NMI) as both a base and a nucleophilic catalyst to generate the highly reactive N-acyl imidazolium intermediate[4].

Step 1: Acid Activation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Add NMI (3.0 eq) and stir for 5 minutes.

  • Add TCFH (1.1 eq) in one portion.

  • Self-Validation Check: Stir for 15-30 minutes at room temperature. Quench a 5 µL aliquot in methanol and analyze via LC-MS. You should observe the complete disappearance of the carboxylic acid and the formation of the corresponding methyl ester (confirming the active intermediate was successfully generated).

Step 2: Amine Freebasing & Coupling 5. In a separate vial, suspend (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.2 eq) in CH₂Cl₂. Add DIPEA (1.5 eq) and stir for 15 minutes to liberate the free amine. 6. Transfer the freebased amine solution dropwise to the activated acid mixture. 7. Stir at room temperature for 2 to 12 hours. 8. Self-Validation Check: Monitor via LC-MS. The mass of the desired amide should be the major peak. If conversion stalls, gentle heating (40 °C) can be applied. 9. Workup: Wash the organic layer with 1M HCl (to remove NMI and unreacted amine), followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Acid Chloride Generation (Ultimate Fallback)

If the steric bulk is too severe even for TCFH, the acid chloride method strips away all bulky leaving groups[1].

Step 1: Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise.

  • Self-Validation Check: Observe continuous gas evolution (CO and CO₂). Stir at room temperature until gas evolution completely ceases (usually 1-2 hours). Quench a 5 µL aliquot in methanol; LC-MS must show 100% conversion to the methyl ester.

  • Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous CH₂Cl₂.

Step 2: Coupling 6. Cool the acid chloride solution to 0 °C. 7. Add a pre-mixed solution of (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.1 eq) and DIPEA (2.5 eq) in CH₂Cl₂ dropwise. (Note: 2.5 eq of DIPEA is required: 1 eq to neutralize the amine HCl salt, 1 eq to neutralize the HCl generated during coupling, and 0.5 eq excess). 8. Allow the reaction to warm to room temperature and stir for 2-4 hours. 9. Workup: Quench with water. Extract with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify.

References

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC Source: nih.gov URL: 2

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: acs.org URL: 3

  • Title: Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Source: benchchem.com URL: 1

  • Title: TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations Source: researchgate.net URL: 4

  • Title: N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate Source: benchchem.com URL: 5

Sources

Optimization

Technical Support Center: Purification of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2,2-Dimethylpentyl)(methyl)amine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (2,e-Dimethylpentyl)(methyl)amine hydrochloride.

Question 1: My final product has a low melting point and appears oily or sticky, even after precipitation. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of residual impurities that are depressing the melting point and preventing proper crystallization of the hydrochloride salt. The most common culprits are often starting materials, byproducts from the synthesis, or the corresponding free base of your target compound.

Immediate Troubleshooting Steps:

  • Confirm Complete Protonation: The issue may be the presence of the free amine, which is oily at room temperature. Ensure the solution is acidic (pH 1-2) before and during the final precipitation or crystallization step. You can check this with pH paper. If the solution is not sufficiently acidic, add a small amount of concentrated HCl.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. A common issue is that the solvent is too good at dissolving the hydrochloride salt, even at low temperatures, or it preferentially dissolves the desired product while leaving impurities to crash out.

    • Expert Insight: For amine hydrochlorides, a good starting point is a polar protic solvent (like isopropanol or ethanol) in which the salt is soluble at high temperatures but poorly soluble at low temperatures. You can also use a solvent/anti-solvent system. For instance, dissolve the crude salt in a minimal amount of a polar solvent like methanol and then slowly add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity persists. Then, cool the mixture slowly.

Detailed Recrystallization Protocol:

  • Transfer the crude (2,2-Dimethylpentyl)(methyl)amine hydrochloride to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to remove colored impurities.

  • Hot filter the solution through a pre-warmed filter funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Inducing crystallization too quickly by crash-cooling can trap impurities.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Question 2: I'm seeing an unexpected peak in my NMR/LC-MS analysis. How can I identify and remove it?

Answer:

Identifying the impurity is the first step toward removing it. The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of secondary amines include unreacted starting materials, over-alkylated products (tertiary amines), and side-products from the reducing agent.

Impurity Identification and Removal Strategy:

Potential Impurity Likely Source Identification Recommended Purification Technique
Primary Amine Incomplete reactionLook for a primary amine signal in NMR.Acid-base extraction
Tertiary Amine Over-alkylationLook for a tertiary amine signal in NMR.Column chromatography or fractional crystallization
Unreacted Aldehyde/Ketone Incomplete reductive aminationCharacteristic carbonyl peak in IR or NMR.Acid-base extraction
N-Oxide Oxidation of the amineMass spectrometry will show a mass increase of 16 amu.Chemical reduction followed by recrystallization.

Workflow for Impurity Removal:

Caption: Decision workflow for selecting a purification method based on impurity type.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (2,2-Dimethylpentyl)(methyl)amine hydrochloride?

A1: As a hydrochloride salt, it is significantly more stable and less volatile than its free base form. However, it can be hygroscopic. It is best stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Q2: Can I use column chromatography to purify the hydrochloride salt directly?

A2: It is generally not recommended to perform column chromatography directly on hydrochloride salts using standard silica gel. The acidic nature of silica can lead to peak tailing and poor separation. It is much more effective to first convert the salt back to the free base using a mild base (e.g., saturated sodium bicarbonate solution), extract the free base into an organic solvent, and then perform chromatography on the free amine. After purification, the free amine can be converted back to the hydrochloride salt by treating it with a solution of HCl in a suitable solvent like ether or isopropanol.

Q3: How do I perform an effective acid-base extraction to remove neutral impurities?

A3: An acid-base extraction is an excellent method for separating your amine from non-basic impurities.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product (as the hydrochloride salt or free base) in a suitable organic solvent like dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate your amine, making it soluble in the aqueous layer.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the aqueous layer containing your protonated amine into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • To recover your amine, make the aqueous layer basic by adding a base like 2 M NaOH until the pH is >10. Your free amine will precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free amine.

  • The pure hydrochloride salt can then be formed by dissolving the free amine in a minimal amount of a suitable solvent and adding a stoichiometric amount of HCl (e.g., as a solution in ether).

Q4: My recrystallization is not working; the product is "oiling out." What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated and the product comes out of solution as a liquid rather than a solid.

Troubleshooting "Oiling Out":

  • Add more solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point. Add more hot solvent until the oil dissolves completely.

  • Change the solvent system: The solvent may not be appropriate. Try a more polar solvent or a different solvent/anti-solvent combination.

  • Slower cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. You can insulate the flask to slow down the cooling rate.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting

Preventing thermal degradation of (2,2-Dimethylpentyl)(methyl)amine hydrochloride

Welcome to the technical support resource for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this chemical reagent throughout its storage and application. As this is a specialized compound, direct literature on its thermal degradation is limited. Therefore, this guide synthesizes established principles from analogous aliphatic and secondary amine hydrochlorides to provide a robust framework for its effective use.

Frequently Asked Questions (FAQs)

This section provides immediate answers to common user queries. For more detailed explanations, please refer to the in-depth troubleshooting guide.

Q1: What are the ideal storage conditions for (2,2-Dimethylpentyl)(methyl)amine hydrochloride?

A: The compound should be stored in a cool, dry, and well-ventilated place, ideally at temperatures between 2-8°C for long-term stability.[1] It must be kept in a tightly sealed container to protect it from moisture, as amine salts can be hygroscopic.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.

Q2: My sample of (2,2-Dimethylpentyl)(methyl)amine hydrochloride has a slight yellow or brown tint. Is it still usable?

A: Discoloration is a primary visual indicator of potential chemical degradation. While slight discoloration may not significantly impact every application, it warrants further investigation. We recommend performing a purity analysis (e.g., by NMR or HPLC) to quantify the level of impurity before use. The discoloration may arise from minor oxidation or the formation of degradation products from exposure to heat or light.

Q3: Can I heat the compound to dissolve it in a solvent?

A: Gentle heating can be used, but it must be done with caution. Amine hydrochlorides can begin to decompose upon heating, often by dissociating into the free amine and hydrogen chloride (HCl) gas.[2][3] This process is often reversible but can lead to the loss of HCl from the system, changing the stoichiometry, or subsequent degradation of the more reactive free amine.[3][4] We advise heating for the shortest duration possible at the lowest effective temperature and, if possible, under an inert atmosphere.

Q4: What common solvents are compatible with this compound?

A: While specific solubility data is not widely available, similar amine hydrochlorides are often soluble in polar protic solvents like water and alcohols (e.g., methanol, ethanol). Solubility in polar aprotic solvents may vary. Avoid using chlorinated solvents like dichloromethane for heating, as exothermic reactions between amines and chlorinated solvents have been reported.[5] Always perform a small-scale solubility test first.

Q5: Is the compound sensitive to air or light?

A: Yes, amines and their salts can be sensitive to both air (oxygen) and light. Oxidative degradation can occur, leading to discoloration and the formation of impurities.[6] It is best practice to store the compound in an opaque or amber vial and to minimize its exposure to the atmosphere.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a detailed question-and-answer format, focusing on causality and corrective actions.

Issue 1: My NMR spectrum shows unexpected signals, and the integration for my compound is low.

  • Question: I've prepared a solution of (2,2-Dimethylpentyl)(methyl)amine hydrochloride for a reaction, but the 1H NMR spectrum shows several small, unidentifiable peaks and the relative integration of the main compound is lower than expected. What could be the cause?

  • Expert Analysis: This is a classic sign of degradation. The thermal decomposition of amine hydrochlorides typically begins with the reversible dissociation into the free amine and HCl.[3] If the sample was heated to aid dissolution or if the solvent was not anhydrous, this equilibrium can be affected. The resulting free amine is more nucleophilic and susceptible to side reactions or further degradation. The new signals could correspond to small amounts of the free amine or products from its reaction with solvent impurities or atmospheric components.

  • Recommended Actions:

    • Verify Purity Pre-Use: Always run a quick purity check on a new or old batch of the starting material before incorporating it into a large-scale reaction.

    • Use Anhydrous Solvents: If the subsequent reaction is moisture-sensitive, ensure you use a dry solvent to prevent hydrolysis or side reactions.

    • Avoid Excessive Heat: Prepare solutions at room temperature whenever possible. If heating is necessary, use a controlled temperature bath and minimize the time the solution spends at elevated temperatures.

    • Analyze for Degradants: Techniques like LC-MS or GC-MS can help identify the mass of the impurity peaks, providing clues to their structure.[7][8] Common degradation products for amines can include oxidized species or products of elimination reactions.[6]

Issue 2: My reaction is failing, and I suspect the starting material is the problem. How can I definitively test for thermal degradation?

  • Question: My experiment requires refluxing (2,2-Dimethylpentyl)(methyl)amine hydrochloride, and the yield is consistently poor. How can I confirm if the starting material is degrading under my reaction conditions?

  • Expert Analysis: The most direct way to assess thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2][9]

    • TGA will show you the temperature at which the compound begins to lose mass. For an amine hydrochloride, the initial mass loss often corresponds to the loss of HCl gas.[2]

    • DSC measures the heat flow into or out of a sample as it is heated. It will reveal endothermic events (like melting or dissociation) and exothermic events (like decomposition).[9] An exothermic decomposition indicates a potentially hazardous runaway reaction.

  • Recommended Actions:

    • Perform Thermal Analysis: Run a TGA/DSC analysis on a sample of the hydrochloride salt. This will provide a precise decomposition temperature and energy profile. (See Protocol 3.2 for a detailed methodology).

    • Simulated Reaction Conditions: Analyze a sample of the compound held at your reaction temperature for the duration of the experiment. Afterward, re-analyze its purity by HPLC or NMR to quantify the extent of degradation.

    • Consider an Alternative Strategy: If significant degradation is confirmed, you may need to modify your synthetic route. This could involve generating the free amine in situ at a lower temperature from the stable hydrochloride salt or using a different, more thermally robust salt form.

Understanding the Mechanism of Degradation

The primary pathway for the thermal degradation of a simple secondary amine hydrochloride is dissociation. This process is governed by temperature and the surrounding environment.

Primary Decomposition Pathway: Dissociation

At elevated temperatures, the ionic bond between the ammonium cation and the chloride anion weakens. The compound dissociates into its constituent free amine and hydrogen chloride gas.[3] This is a reversible equilibrium reaction.

Caption: Reversible thermal dissociation of the amine hydrochloride.

In an open system, the volatile HCl gas can escape, driving the equilibrium to the right and leading to a net loss of the hydrochloride salt. The resulting free amine is often less stable and more reactive than the salt form.

Secondary Degradation Pathways

Once the free amine is formed, or in the presence of contaminants, other degradation routes become possible:

  • Oxidation: In the presence of air (oxygen), the free amine can be oxidized. This is often accelerated by heat and light and can lead to a variety of products, including hydroxylamines, nitrosamines, or amides, and is frequently accompanied by discoloration.[6]

  • Reaction with Solvents: As noted, amines can react with certain solvents, such as halogenated hydrocarbons, particularly at elevated temperatures.[5]

  • Contaminant-Driven Degradation: The presence of strong bases can deprotonate the hydrochloride, liberating the free amine. Conversely, trace metals can catalyze oxidation or other decomposition reactions.

Recommended Experimental Protocols

To ensure the integrity of your experiments, follow these validated protocols for handling, storage, and analysis.

Protocol 4.1: Standard Handling and Storage
ParameterRecommendationRationale
Temperature 2-8°C (Long-term) Ambient (Short-term, < 1 week)Minimizes thermal energy, slowing potential dissociation and degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[6]
Container Tightly-sealed, Opaque or Amber Glass VialProtects from moisture (hygroscopicity) and light-induced degradation.[1]
Incompatibilities Strong Oxidizing Agents, Strong BasesAvoids vigorous, potentially hazardous reactions and prevents premature liberation of the free amine.[10]
Protocol 4.2: Assessing Thermal Stability via TGA/DSC

This protocol provides a standard method for determining the thermal stability profile of the compound.

  • Sample Preparation: Accurately weigh 3-5 mg of (2,2-Dimethylpentyl)(methyl)amine hydrochloride into a clean, tared TGA pan (aluminum or platinum is recommended).

  • Instrument Setup:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[2]

  • Data Analysis:

    • TGA Curve: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the point where significant mass loss begins.

    • DSC Curve: Record the heat flow. Identify endothermic peaks (melting, dissociation) and exothermic peaks (decomposition).[9]

Protocol 4.3: Workflow for Stability Assessment

This workflow provides a logical sequence for validating the integrity of your material before use.

Caption: Logical workflow for assessing material stability.

References

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(13), 7691–7698. Available at: [Link]

  • Patil, D. G., et al. (2006). Thermal decomposition of perchlorate salts with various amines. ResearchGate. Available at: [Link]

  • Gérardy, R. (2016). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. Available at: [Link]

  • SD Fine-Chem (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. Available at: [Link]

  • FORCE Technology (2021). Measurement methods for selected emissions from amine-based carbon capture plants. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • International CCS Knowledge Centre (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • ResearchGate (n.d.). Steps involved for the analyses of degraded amines using GC. Available at: [Link]

  • Tsyshevsky, R., et al. (2021). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research, 60(2), 999–1009. Available at: [Link]

  • AKKİM (2022). DIMETHYLAMINE HYDROCHLORIDE Safety Data Sheet. Available at: [Link]

  • Piekarski, M. (1988). Thermal properties of amine hydrochlorides - Part II. Thermolysis and thermochemistry of alkanaminium chlorides. Thermochimica Acta, 128, 239-275. Available at: [Link]

  • Adembri, G., & Tedeschi, P. F. (1970). Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D: Chemical Communications, (14), 903-904. Available at: [Link]

  • Klais, O. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26, 269-274. Available at: [Link]

  • NextSDS (n.d.). amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • ChemBK (2024). METHYLAMINE HYDROCHLORIDE - Physico-chemical Properties. Available at: [Link]

  • PubChem (n.d.). (2,2-Dimethylpropyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide. Available at: [Link]

  • Stinson, M. K., & Glogowski, M. E. (1993). U.S. Patent No. 5,227,483. U.S. Patent and Trademark Office.
  • Nwaoha, C., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 10(11), 2389. Available at: [Link]

  • Shi, H. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available at: [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1882-1889. Available at: [Link]

  • Haugen, G., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(42), 18695–18706. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Crystallization and Precipitation Issues with (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenging molecules that resist standard isolation techniques.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenging molecules that resist standard isolation techniques. (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a prime example of a sterically hindered, highly lipophilic secondary amine salt that is notoriously prone to "oiling out" and hygroscopic degradation.

This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to help you bypass phase-separation barriers and isolate high-purity crystalline material.

Part 1: The Causality of Phase Behavior

To successfully crystallize (2,2-Dimethylpentyl)(methyl)amine hydrochloride, we must first understand the thermodynamic forces working against us. The bulky 2,2-dimethylpentyl group creates significant steric hindrance, which drastically lowers the lattice energy of the crystal structure.

When supersaturation is achieved too rapidly (e.g., via rapid cooling or aggressive anti-solvent addition), the chemical potential of the solute exceeds the barrier for Liquid-Liquid Phase Separation (LLPS) before it can overcome the nucleation barrier for crystallization[1]. This results in the solute crashing out as a solute-rich oil rather than a solid[2]. Furthermore, the chloride anion acts as a strong hydrogen bond acceptor, making the salt inherently hygroscopic and prone to absorbing atmospheric moisture, which acts as a plasticizer and turns crystals into an amorphous gum[3].

Table 1: Physicochemical Profile & Impact on Crystallization
Structural FeaturePhysicochemical ConsequenceImpact on Crystallization Workflow
Secondary Amine Moderate hydrogen bonding capacity.Requires precise solvent pairing to balance H-bond donation/acceptance during nucleation.
2,2-Dimethylpentyl Group High steric bulk and lipophilicity.Disrupts crystal lattice packing; significantly increases the risk of LLPS (oiling out).
Hydrochloride Salt High polarity and electronegativity.Highly hygroscopic[4]; necessitates strictly anhydrous conditions and inert atmosphere filtration.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product form an oily layer at the bottom of the flask instead of precipitating as a solid? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[5]. It occurs when the concentration of the solute exceeds its amorphous solubility limit before crystalline nucleation can occur[2]. Because the bulky alkyl chain makes lattice formation kinetically slow, rapid addition of an anti-solvent or rapid cooling forces the system into a metastable liquid state[1]. Solution: You must decrease the rate of supersaturation. Dilute the solution slightly, heat it until the oil redissolves, and cool it at a highly controlled rate (e.g., 0.1 °C/min). Introducing seed crystals just below the saturation temperature provides a template that bypasses the high nucleation barrier[1].

Q2: I successfully formed a precipitate, but it turned into a sticky gum on the filter paper. How do I prevent this? A2: This is a classic symptom of hygroscopicity. Hydrochloride salts of bulky amines readily absorb atmospheric moisture due to the electronegative chloride ion acting as a hydrogen bond acceptor[3]. The absorbed water lowers the glass transition temperature of the solid, causing it to melt into a gum. Solution: Never use aqueous HCl (like 37% HCl) for salt formation; water initiates the gumming process. Use anhydrous HCl gas dissolved in dry isopropanol or ether. Furthermore, all vacuum filtration must be performed under a blanket of dry nitrogen or argon, and the filter cake must be immediately transferred to a vacuum desiccator.

Q3: What is the optimal solvent/anti-solvent system for this specific molecule? A3: Due to the lipophilic nature of the 2,2-dimethylpentyl group, the salt is often too soluble in standard alcohols and completely insoluble in alkanes, leading to rapid oiling out. The optimal system utilizes anhydrous Isopropanol (iPrOH) as the primary solvent and Methyl tert-butyl ether (MTBE) or Diethyl ether as the anti-solvent[6]. iPrOH provides enough solubility to control the concentration, while MTBE lowers solubility gradually without inducing immediate LLPS.

Troubleshooting Start Crystallization Issue Oiling Oiling Out (LLPS) Start->Oiling NoSolid No Precipitation Start->NoSolid Gum Hygroscopic Gumming Start->Gum Sol1 Decrease Cooling Rate & Add Seed Crystals Oiling->Sol1 Sol2 Increase Concentration & Add Anti-Solvent NoSolid->Sol2 Sol3 Use Anhydrous Solvents & N2 Filtration Gum->Sol3

Caption: Decision-making logic for troubleshooting common crystallization issues.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent LLPS, the following protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the validation criteria are met.

Protocol: Anhydrous Anti-Solvent Crystallization

Materials Required:

  • (2,2-Dimethylpentyl)(methyl)amine (Free base, dried over molecular sieves)

  • Anhydrous Isopropanol (iPrOH)

  • Anhydrous HCl in iPrOH (approx. 2.0 M)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • Seed crystals (if available)

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base amine in anhydrous iPrOH (approx. 5-7 volumes relative to mass) in a dry, multi-neck round-bottom flask under a nitrogen atmosphere.

    • Validation: The solution must be perfectly clear and colorless.

  • Salt Formation: Chill the solution to 0–5 °C using an ice bath. Using an addition funnel, add 1.05 equivalents of anhydrous HCl in iPrOH dropwise over 30 minutes. Maintain vigorous stirring to prevent localized supersaturation.

    • Validation: Remove a 10 µL aliquot, dilute in 1 mL of DI water, and test with pH paper. The pH must be < 2, confirming complete protonation.

  • Anti-Solvent Titration: Remove the ice bath and allow the solution to reach room temperature (20–25 °C). Begin adding anhydrous MTBE dropwise. Stop the addition the exact moment a faint, persistent opalescence (turbidity) is observed. This marks the boundary of the metastable zone[1].

    • Validation: The turbidity must not resolve upon 30 seconds of vigorous stirring.

  • Thermal Annealing & Seeding: Heat the turbid solution slowly (approx. 1 °C/min) until it becomes completely clear again (usually 5–10 °C above room temperature). Once clear, remove from heat and immediately add 0.5% w/w of seed crystals.

    • Validation: The seed crystals should remain suspended and not dissolve, indicating the solution is perfectly saturated.

  • Controlled Cooling: Program the cooling bath to decrease the temperature at a rate of exactly 0.1 °C/min down to 5 °C. This slow kinetic approach prevents the system from crossing into the LLPS boundary, forcing the molecules to pack into the crystal lattice[5].

  • Isolation: Filter the resulting white crystalline solid using a Büchner funnel enclosed in an inverted funnel supplying a steady stream of dry nitrogen. Wash the cake with cold, anhydrous MTBE.

    • Validation: The filter cake must remain a free-flowing powder. Immediate transfer to a vacuum oven (40 °C, <10 mbar) is required to remove residual solvent.

Protocol S1 Dissolve Free Base (Dry iPrOH) S2 Add Anhydrous HCl (0-5 °C) S1->S2 pH < 2 S3 Titrate Anti-Solvent (MTBE) S2->S3 Turbidity S4 Seed & Cool (0.1 °C/min) S3->S4 Clear & Seed S5 Filter under N2 & Vacuum Dry S4->S5 Isolation

Caption: Self-validating workflow for anhydrous anti-solvent crystallization.

References

  • Technical Support Center: Purification of 4-Iodobenzylamine by Recrystallization - Benchchem. Available at: 5

  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem. Available at: 4

  • Crystallization and Dry Reagents - Sciencemadness Discussion Board. Available at: Link

  • Technical Support Center: Diethyl L-Cystinate Crystallization - Benchchem. Available at:1

  • Purification of Organic Hydrochloride Salt? - ResearchGate. Available at: 6

  • Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface - ResearchGate. Available at: 2

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. Available at: 3

Sources

Troubleshooting

Technical Support Center: pH Optimization for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

Welcome to the Application Science Support Center. Handling amphiphilic salts like (2,2-Dimethylpentyl)(methyl)amine hydrochloride requires a precise understanding of phase behavior and acid-base equilibrium.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Handling amphiphilic salts like (2,2-Dimethylpentyl)(methyl)amine hydrochloride requires a precise understanding of phase behavior and acid-base equilibrium. This compound features a highly polar, ionizable secondary amine headgroup paired with a bulky, sterically hindered, and highly lipophilic hydrocarbon tail.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind the physicochemical behavior of this molecule, providing you with self-validating protocols to ensure your extractions and formulations succeed on the first attempt.

Part 1: The Causality of Amine Phase Behavior

The behavior of (2,2-Dimethylpentyl)(methyl)amine in aqueous solutions is entirely governed by its pKa . As a sterically hindered secondary aliphatic amine with eight carbon atoms, the pKa of its conjugate acid is approximately 10.9 . This aligns closely with structurally analogous branched secondary amines like diisobutylamine .

Understanding this high pKa is critical: it means the amine requires a highly alkaline environment to shed its proton. When the pH approaches the pKa, the equilibrium shifts toward the uncharged free base. Because the 2,2-dimethylpentyl group is exceptionally lipophilic, the neutral free base cannot be solvated by water, leading to immediate phase separation or precipitation. Furthermore, at high concentrations, amine hydrochlorides can undergo aggregation, which slightly shifts the apparent pKa and alters phase separation kinetics .

Table 1: Physicochemical Profile Comparison
PropertyHydrochloride Salt Form (Protonated)Free Base Form (Neutral)
State at Room Temp Solid (Crystalline Powder)Liquid (Oil)
Dominant pH Range pH < 8.9pH > 12.9
Aqueous Solubility High (>50 mg/mL)Very Low (<0.1 mg/mL)
Lipophilicity (LogP) < 0 (Hydrophilic)~ 2.5 - 3.0 (Highly Lipophilic)
Primary Application Aqueous dosing, physiological assaysOrganic synthesis, liquid-liquid extraction
Table 2: Buffer Selection Guide for Aqueous Workflows
Target pHRecommended Buffer SystemRationale & Causality
4.0 - 5.5 Acetate BufferMaintains >99.9% protonation. Ideal for long-term storage of the aqueous salt to prevent atmospheric CO₂ absorption issues.
7.0 - 7.4 Phosphate Buffered Saline (PBS)Physiological pH. The amine remains >99% protonated and fully soluble.
9.0 - 10.0 Carbonate / BicarbonateCaution: Approaching pKa. High risk of micro-precipitation. Use only if the assay specifically requires high pH; requires co-solvents (e.g., 5% DMSO).
> 12.0 0.1 M - 1.0 M NaOHExceeds pKa + 1. Drives complete deprotonation, forcing the molecule into the organic phase for extraction.

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved the hydrochloride salt in pure water, and the pH is around 5.5. Is my compound degraded? A: No, this is the natural consequence of salt hydrolysis and does not indicate degradation. The hydrochloride salt is formed from a weak base (the amine, pKa ~10.9) and a strong acid (HCl). In an aqueous solution, the protonated amine acts as a weak Brønsted-Lowry acid, donating a small fraction of protons to water to form hydronium ions (H₃O⁺). This establishes a mildly acidic equilibrium.

Q2: I am attempting a liquid-liquid extraction into ethyl acetate, but my yield is exceptionally low. What is the mechanistic failure here? A: The failure lies in the pH of your aqueous phase. If you attempt to extract the amine while the pH is below 10.9, the vast majority of the compound exists as the positively charged ammonium ion. Ions cannot partition into non-polar organic solvents due to the immense energetic penalty of shedding their aqueous hydration shell. To achieve >99% extraction efficiency, you must adjust the aqueous phase to at least pH 12.9 (pKa + 2). This neutralizes the charge, rendering the molecule highly lipophilic and driving it into the organic layer.

Q3: During an in vitro assay buffered at pH 9.5, my solution became cloudy. Why? A: You have entered the "precipitation danger zone." At pH 9.5, you are only 1.4 log units away from the pKa. According to the Henderson-Hasselbalch equation, approximately 4% of the amine is now in its uncharged, free-base form. Because the 2,2-dimethylpentyl group is highly hydrophobic, even a 4% concentration of the free base can easily exceed its absolute aqueous solubility limit, leading to nucleation and visible precipitation (cloudiness).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in checks to verify that the underlying chemical mechanisms have successfully occurred.

Protocol A: Quantitative Free-Basing and Liquid-Liquid Extraction

Objective: Strip the chloride counterion and isolate the pure lipophilic free base.

  • Dissolution: Dissolve the HCl salt in deionized water at a concentration of 10 mg/mL.

  • Thermal Control: Chill the solution in an ice bath. (Causality: Acid-base neutralization is exothermic; cooling prevents the volatile loss of the resulting free-base oil).

  • pH Adjustment: Under continuous stirring, add 1.0 M NaOH dropwise until the solution reaches pH > 12.5. You will observe the solution turning milky or forming oily droplets as the free base crashes out of the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and add an equal volume of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Extraction: Invert gently 10-15 times, venting the stopcock frequently. Allow the phases to separate completely.

  • Collection: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check 1 (pH Buffer Capacity): Test the pH of the remaining aqueous layer post-extraction. If the pH has dropped below 12.0, the buffering capacity of the amine consumed your base. Add more NaOH until pH > 12.5 is restored, and perform a second extraction.

  • Self-Validation Check 2 (Counterion Verification): Add 1 drop of 0.1 M AgNO₃ to a small aliquot of the remaining aqueous layer. The immediate formation of a dense, white precipitate (AgCl) confirms that the chloride counterion was successfully stripped from the amine and left behind in the water.

Protocol B: Aqueous Formulation for Physiological Assays (pH 7.4)

Objective: Create a stable, fully dissolved solution for biological testing without localized precipitation.

  • Preparation: Weigh the required mass of the HCl salt.

  • Direct Dissolution: Dissolve the solid directly into pre-formulated 1X PBS (pH 7.4). (Causality: Do not dissolve in pure water and add concentrated buffer later. Localized pH spikes during buffer addition can cause transient precipitation of the free base, which is notoriously slow to redissolve).

  • Agitation: Vortex for 30 seconds until completely clear.

  • Self-Validation Check (Optical Clarity): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer, or shine a laser pointer through the vial in a dark room. An OD₆₀₀ > 0.02 or a visible laser beam path (Tyndall effect) indicates micro-precipitation. A properly formulated solution at pH 7.4 must be optically identical to the blank buffer.

Part 4: Visualizations of Phase Behavior & Workflows

pH_Optimization_Workflow Start Aqueous Solution (2,2-Dimethylpentyl)(methyl)amine HCl Goal Define Experimental Objective Start->Goal Extract Isolate Free Base (Organic Extraction) Goal->Extract Purification / Recovery Formulate Maintain Solubility (Aqueous Assay) Goal->Formulate In vitro / In vivo testing Action1 Adjust pH > 12.9 (Add strong base) Extract->Action1 Action2 Buffer pH < 8.9 (Use appropriate buffer) Formulate->Action2 Result1 >99% Deprotonated Partitions to Organic Phase Action1->Result1 Result2 >99% Protonated Remains in Aqueous Phase Action2->Result2

Caption: Decision tree for pH optimization based on experimental objectives.

Speciation_Equilibrium Protonated Protonated Salt (pH < 8.9) Highly Water Soluble Equilibrium pH = pKa (~10.9) 50% Ionized Protonated->Equilibrium Add Base (OH⁻) Equilibrium->Protonated Add Acid (H⁺) FreeBase Neutral Free Base (pH > 12.9) Highly Lipophilic Equilibrium->FreeBase Add Base (OH⁻) FreeBase->Equilibrium Add Acid (H⁺)

Caption: pH-dependent speciation and phase equilibrium of secondary aliphatic amines.

References

  • Title: Diisobutylamine Chemical Properties Source: Grokipedia URL: [Link]

  • Title: Base strengths of amine-amine hydrochloride systems in toluene Source: Journal of Physical Chemistry (ACS Publications) URL: [Link]

Optimization

Reducing side reactions when using (2,2-Dimethylpentyl)(methyl)amine hydrochloride

Welcome to the technical support resource for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this sterically hindered secondary amine. The significant steric bulk imparted by the 2,2-dimethylpentyl (neoheptyl-like) group governs its chemical behavior, leading to specific challenges and side reactions not always encountered with less hindered amines. This document provides in-depth, question-and-answer-based troubleshooting for common synthetic applications.

Understanding the Reagent: A Sterically Hindered Profile

(2,2-Dimethylpentyl)(methyl)amine is a secondary amine where the nitrogen atom is shielded by a bulky alkyl group. This structure dramatically reduces its nucleophilicity compared to simpler secondary amines like dimethylamine.[1] However, it enhances its utility as a non-nucleophilic base, akin to well-known hindered bases like diisopropylethylamine (DIPEA).[2] The hydrochloride salt form ensures stability and ease of handling, requiring in-situ neutralization to generate the active free amine for most applications.

Section 1: Acylation and Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis. However, the reduced nucleophilicity of sterically hindered amines can make this transformation challenging, often resulting in low yields or requiring harsh conditions.[3][4]

FAQ 1: My amide coupling reaction with (2,2-Dimethylpentyl)(methyl)amine is showing low to no conversion. What is the primary cause?

Answer: The most likely cause is the severe steric hindrance around the nitrogen atom, which slows the rate of nucleophilic attack on the activated carboxylic acid species (e.g., acyl chloride, active ester).[3][4][5][6] Standard coupling conditions that work for unhindered amines often fail. The bulky 2,2-dimethylpentyl group creates a narrow cone of access to the nitrogen's lone pair, demanding highly reactive electrophiles and optimized conditions to achieve a successful reaction.

Troubleshooting Protocol:

  • Choice of Acylating Agent: If using standard peptide coupling reagents (like HATU, EDC/HOBt), the activated ester intermediate may not be reactive enough.[7] Convert the carboxylic acid to a more potent electrophile, such as an acyl chloride or acyl fluoride .

  • Reaction Temperature: The steric barrier often requires additional energy to overcome. If your reaction is proceeding slowly at room temperature, cautiously increase the temperature. Monitor for decomposition of starting materials.

  • Solvent Choice: Ensure all reagents, including the amine hydrochloride and the base used for its neutralization, are fully soluble. Polar aprotic solvents like DMF or NMP can be effective, but insolubility is a common, underestimated cause of reaction failure.[8]

  • Stoichiometry and Order of Addition:

    • First, neutralize the (2,2-Dimethylpentyl)(methyl)amine hydrochloride with a suitable base (e.g., triethylamine, DIPEA) to generate the free amine.

    • In a separate flask, activate the carboxylic acid.

    • Add the activated acid solution slowly to the free amine solution. This ensures the highly reactive acylating agent encounters the amine nucleophile immediately.

Table 1: Recommended Starting Conditions for Difficult Amide Couplings
ParameterRecommendation for Hindered AmineRationale
Acid Activation Acyl Chloride (from SOCl₂ or (COCl)₂)Increases electrophilicity to overcome steric repulsion.[7]
Base (for HCl salt) 1.1 eq. Triethylamine or DIPEAEfficiently liberates the free amine without introducing a competing nucleophile.
Solvent Anhydrous DCM, THF, or DMFPolar aprotic solvents are generally effective for SN2-type reactions.[9]
Temperature Start at 0 °C (for addition), then warm to RT or refluxControlled initial mixing followed by thermal energy to drive the reaction.
Catalyst (Optional) 0.1 eq. DMAP or PyridineAcyl transfer catalysts can accelerate the reaction, especially with less reactive acylating agents.[10]

Section 2: N-Alkylation Reactions

Attempting to alkylate (2,2-Dimethylpentyl)(methyl)amine to form a tertiary amine introduces a new set of challenges, primarily the competition between substitution (SN2) and elimination (E2) pathways.

FAQ 2: I am trying to N-alkylate my amine with a primary alkyl halide, but I am observing a significant amount of an alkene byproduct. Why is this happening?

Answer: This is a classic case of the amine acting as a base rather than a nucleophile. Due to its steric bulk, the amine struggles to access the electrophilic carbon of the alkyl halide (the SN2 pathway).[5][6] Instead, it can more easily abstract a proton from the β-carbon of the alkyl halide, leading to an E2 elimination reaction that produces an alkene.[2][11][12] This behavior is characteristic of non-nucleophilic, sterically hindered bases.[13]

G cluster_0 Reaction Pathways Start Amine + Alkyl Halide Hindrance High Steric Hindrance of Amine Start->Hindrance SN2 Desired Substitution (Tertiary Amine) E2 Side Reaction: Elimination (Alkene Product) Hindrance->SN2 Favored by: - Less hindered halide (e.g., Me-I) - More reactive halide (I > Br > Cl) Hindrance->E2 Favored by: - More hindered halide (2°, 3°) - Higher temperature

Caption: Competition between SN2 and E2 pathways.

Troubleshooting and Mitigation Strategies:

  • Modify the Alkylating Agent:

    • Leaving Group: Use a better leaving group to accelerate the SN2 reaction. The general reactivity order is I > Br > Cl > OTs.[14] Consider an in-situ Finkelstein reaction by adding catalytic NaI if you must use an alkyl chloride.[9]

    • Steric Hindrance: Use the least hindered alkylating agent possible. Methyl iodide is ideal. Avoid secondary or tertiary alkyl halides, which will strongly favor elimination.[12]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[13]

    • Solvent: Use polar aprotic solvents like acetonitrile or DMSO to promote the SN2 pathway.[9]

  • Alternative Synthetic Routes: If elimination remains problematic, consider alternative methods like "borrowing hydrogen" catalysis, which uses alcohols as alkylating agents under milder, reductive conditions, often minimizing elimination side reactions.[15][16]

Section 3: Use in Palladium-Catalyzed Cross-Coupling

In reactions like the Buchwald-Hartwig amination, a hindered amine can be either the nucleophilic coupling partner or, in some cases, act as the base. Its performance is highly dependent on the specific ligand and reaction conditions.

FAQ 3: When using (2,2-Dimethylpentyl)(methyl)amine as the coupling partner in a Buchwald-Hartwig reaction, my yields are poor and I observe significant hydrodehalogenation of my aryl halide. What's going wrong?

Answer: Poor yields are often due to the slow rate of reductive elimination from the palladium center, which is hampered by the amine's steric bulk. The hydrodehalogenation side product suggests that an alternative pathway, β-hydride elimination from the amido-palladium intermediate, is competing with the desired C-N bond formation. Furthermore, the amine's bulk can hinder its initial coordination to the palladium catalyst.

G Start Pd(0)L₂ OA Oxidative Addition (Ar-X) Start->OA Complex1 L₂Pd(Ar)(X) OA->Complex1 AmineCoord Amine Coordination + Deprotonation Complex1->AmineCoord Complex2 L₂Pd(Ar)(NR₂) AmineCoord->Complex2 RE Reductive Elimination Complex2->RE Favored by bulky, electron-rich ligands BHE β-Hydride Elimination Complex2->BHE Competes when RE is slow (due to amine sterics) Product Ar-NR₂ (Desired) RE->Product SideProduct Ar-H (Side Product) BHE->SideProduct

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Optimization Workflow:

  • Ligand Selection: This is the most critical parameter. For coupling sterically demanding secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, tBuXPhos) or ferrocenyl phosphines (e.g., Josiphos) are essential.[17] These ligands promote the crucial reductive elimination step over side reactions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) for hindered substrates. The choice of cation can influence reactivity.

  • Solvent and Temperature: Toluene and dioxane are common solvents. Ensure the reaction is heated sufficiently (typically 80-110 °C) to facilitate the catalytic cycle, but be aware that excessively high temperatures can lead to catalyst decomposition.[18]

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
SymptomPossible Cause(s)Suggested Solution(s)
No Reaction 1. Inactive catalyst. 2. Ligand is not bulky enough.1. Use a pre-catalyst; ensure inert atmosphere.[18] 2. Switch to a more sterically demanding ligand like tBuXPhos.
Low Conversion 1. Reductive elimination is slow. 2. Reagent insolubility.1. Increase temperature; screen different bulky ligands.[17] 2. Test different solvents (e.g., CPME, t-AmOH).[8]
Hydrodehalogenation β-Hydride elimination is dominant.Use a ligand known to accelerate reductive elimination (e.g., Josiphos-type).

References

  • EvitaChem. Buy (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine (EVT-13392415).
  • Kabeláč, M. et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules. Available from: [Link]

  • Reddit User Discussion. (2018). How do you tell whether it's going to be a substitution or elimination reaction? Reddit. Available from: [Link]

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. Available from: [Link]

  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Available from: [Link]

  • Student Doctor Network Forums. (2013). bulky bases in elimination reactions. Available from: [Link]

  • West Virginia University. Ch 11 Elimination vs Substitution. Available from: [Link]

  • Scribd. Neopentyl Amine and Aniline Reactions. Available from: [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]

  • Nykaza, T. V. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis. Available from: [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • PubChem. (2,2-Dimethylpropyl)(methyl)amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available from: [Link]

  • Koh, H. J. et al. (1994). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available from: [Link]

  • Wang, H. et al. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. ACS Omega. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • PubChem. 2,2-Dimethylpentan-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Available from: [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides. Available from: [Link]

  • White Rose eTheses Online. (2012). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Available from: [Link]

  • Reddit User Discussion. (2025). Acylation of amines. Reddit. Available from: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

  • Li, Y. et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry. Available from: [Link]

  • Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available from: [Link]

  • Cheméo. Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. Available from: [Link]

  • Organic Chem Explained. (2019). Substitution Reactions of Neopentyl Halides. YouTube. Available from: [Link]

  • Google Patents. CN102827148A - Hindered amine compound and preparation method thereof.
  • Musacchio, A. J. et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. Available from: [Link]

  • Ashenhurst, J. (2018). The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Guide to (2,2-Dimethylpentyl)(methyl)amine Hydrochloride: A Comparative Analysis of Steric and Electronic Effects in Aliphatic Secondary Amines

This guide provides an in-depth comparison of (2,2-Dimethylpentyl)(methyl)amine hydrochloride with other common aliphatic secondary amines. It is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of (2,2-Dimethylpentyl)(methyl)amine hydrochloride with other common aliphatic secondary amines. It is designed for researchers, scientists, and drug development professionals who utilize amines as catalysts, bases, or synthetic building blocks. We will explore the critical interplay between electronic effects and steric hindrance, supported by experimental data and detailed protocols, to inform rational selection in chemical synthesis and development.

Introduction: The Role of Secondary Amines in Modern Chemistry

Aliphatic amines are a cornerstone of organic chemistry, valued for their basicity and nucleophilicity stemming from the lone pair of electrons on the nitrogen atom.[1][2] Among these, secondary amines (R₂NH) hold a special place. They are crucial intermediates in the synthesis of fine chemicals and are one of the most common structural motifs in pharmaceutical agents.[3] Their utility spans from acting as catalysts in condensation reactions to serving as key precursors for active pharmaceutical ingredients (APIs) and agrochemicals.[4][5]

The reactivity of a secondary amine is governed by a delicate balance of two key factors:

  • Basicity : The ability of the nitrogen lone pair to accept a proton, quantified by the pKₐ of its conjugate acid.[6] This is influenced by the inductive effect of the attached alkyl groups, which increases electron density on the nitrogen.[7]

  • Steric Hindrance : The spatial bulk around the nitrogen atom, which can impede its ability to interact with other molecules.[8][9]

(2,2-Dimethylpentyl)(methyl)amine hydrochloride presents a unique structural motif, combining a small methyl group with a sterically demanding 2,2-dimethylpentyl (neoheptyl) group. This guide will dissect its properties in comparison to amines with varying steric and electronic profiles to provide a clear framework for its application.

Section 1: Physicochemical Fundamentals of Aliphatic Secondary Amines

The choice of an amine for a specific application is dictated by its structural properties. Generally, for aliphatic amines in aqueous solution, the order of basicity is secondary > primary > tertiary.[1][10] This trend arises from a combination of factors:

  • Inductive Effect (+I) : Alkyl groups are electron-donating, pushing electron density towards the nitrogen and making the lone pair more available for protonation. This effect alone would suggest a basicity order of tertiary > secondary > primary.[2]

  • Solvation Effects : In solution, the resulting ammonium cation (R₂NH₂⁺) is stabilized by hydrogen bonding with solvent molecules (e.g., water). Primary ammonium ions (RNH₃⁺) have three protons for hydrogen bonding, while secondary have two, and tertiary only one. This stabilization is critical, and the poor solvation of tertiary ammonium ions often makes them less basic than secondary amines in solution.[6]

  • Steric Hindrance : As the bulk of the alkyl groups increases, it can physically block the lone pair from accessing a proton or an electrophilic center.[11] This steric hindrance is a powerful tool to control reactivity, often used to create "non-nucleophilic bases"—compounds that are highly basic but poor nucleophiles.

(2,2-Dimethylpentyl)(methyl)amine features a quaternary carbon atom adjacent to the nitrogen, creating significant steric congestion. This structure suggests it will function as a highly hindered base, a property we will explore in comparison to other amines.

Section 2: Comparative Profile of Secondary Amines

To understand the unique characteristics of (2,2-Dimethylpentyl)(methyl)amine, we compare it against a selection of aliphatic secondary amines representing a spectrum from low to high steric hindrance. The hydrochloride salt form is common for handling and storage, as it creates a stable, non-volatile solid from what is often a volatile and corrosive liquid amine.[5][12]

Amine Structure Molecular Weight ( g/mol ) of Free Base pKₐ of Conjugate Acid (approx.) Key Structural Feature
Dimethylamine (CH₃)₂NH45.0810.7Minimal steric hindrance.
Diethylamine (CH₃CH₂)₂NH73.1410.9Low steric hindrance, ethyl groups.
Diisopropylamine [(CH₃)₂CH]₂NH101.1911.0High steric hindrance from branching at the α-carbon. Precursor to LDA.
(2,2-Dimethylpentyl)(methyl)amine (CH₃)C(CH₃)₂(CH₂)₂CH₂CH₃(NH)CH₃143.29Predicted to be 10.8-11.2High steric hindrance from branching at the β-carbon (neo-structure).

pKₐ values are approximate and can vary slightly based on measurement conditions. The pKₐ for the target compound is predicted based on structurally similar amines.

Section 3: Performance Analysis in a Key Chemical Transformation: E2 Elimination

A classic application where the choice of an amine base is critical is in promoting elimination (E2) versus substitution (Sₙ2) reactions. A sterically hindered, non-nucleophilic base will selectively deprotonate a substrate to yield an alkene (E2 product), while a less hindered, more nucleophilic amine might lead to a significant amount of the substitution product (Sₙ2).

Case Study: Reaction of 2-Bromopentane

We will analyze the hypothetical reaction of 2-bromopentane with our selected amines. The base will abstract a proton, leading to either pentene isomers (E2) or the corresponding N-substituted amine (Sₙ2).

Amine Base Predicted Primary Role Expected E2/Sₙ2 Ratio Rationale
Diethylamine Nucleophile & BaseLow (Favors Sₙ2)Low steric hindrance allows the nitrogen to act as a nucleophile, attacking the electrophilic carbon.
Diisopropylamine Non-nucleophilic BaseVery High (Favors E2)Significant steric hindrance around the nitrogen prevents nucleophilic attack, making proton abstraction the dominant pathway.
(2,2-Dimethylpentyl)(methyl)amine Non-nucleophilic BaseHigh (Favors E2)The bulky 2,2-dimethylpentyl group provides substantial steric shielding, similar to diisopropylamine, strongly favoring the E2 pathway. The slightly higher flexibility of the pentyl chain compared to an isopropyl group might marginally influence reaction rates but not the selectivity.

This analysis highlights the causality behind amine selection: to achieve high yields of elimination products and avoid unwanted substitution side reactions, a sterically encumbered amine like (2,2-Dimethylpentyl)(methyl)amine is a superior choice over less hindered alternatives like diethylamine.

Section 4: Experimental Protocols

To ensure scientific integrity, the following protocols provide a framework for the empirical validation of the properties discussed.

Protocol 1: Determination of pKₐ by Potentiometric Titration

This protocol describes a self-validating method to determine the basicity of an amine hydrochloride.[7]

Materials:

  • Amine hydrochloride sample (e.g., (2,2-Dimethylpentyl)(methyl)amine hydrochloride)

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Accurately weigh approximately 1 mmol of the amine hydrochloride salt and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Begin titrating by adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL to accurately capture the equivalence point.

  • Continue the titration until the pH has stabilized several units above the equivalence point.

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point (the point of maximum slope) from the titration curve. A first or second derivative plot can aid in this determination.

  • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKₐ of the conjugate acid of the amine.

  • Calculation: pKₐ = pH at V_eq / 2

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh ~1 mmol of Amine Hydrochloride dissolve Dissolve in 50 mL Deionized Water start->dissolve setup Assemble Titration Apparatus (pH meter, stirrer, burette) dissolve->setup titrate Add 0.1 M NaOH in Increments setup->titrate record Record pH and Volume Added titrate->record record->titrate Continue until pH plateaus plot Plot pH vs. Volume NaOH record->plot find_eq Determine Equivalence Point (V_eq) plot->find_eq find_pka Find pH at V_eq / 2 find_eq->find_pka result Result: pKa = pH at V_eq / 2 find_pka->result

Protocol 2: Comparative Analysis of Amine Bases in the Elimination of 2-Bromopentane

Materials:

  • 2-Bromopentane

  • Diethylamine

  • Diisopropylamine

  • (2,2-Dimethylpentyl)(methyl)amine

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flasks, reflux condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Gas chromatograph with a mass spectrometer (GC-MS) for product analysis

  • Internal standard (e.g., Dodecane)

Procedure:

  • Set up three separate reactions, one for each amine base.

  • In a flame-dried round-bottom flask under an inert atmosphere, add 50 mL of anhydrous THF.

  • Add the amine base (1.5 equivalents) to the flask.

  • Add a known amount of the internal standard.

  • Heat the solution to reflux (approx. 66°C for THF).

  • Slowly add 1.0 equivalent of 2-bromopentane via syringe.

  • Allow the reaction to proceed for a set time (e.g., 4 hours), maintaining reflux.

  • After the reaction period, cool the mixture to room temperature.

  • Take an aliquot of the reaction mixture for GC-MS analysis.

  • Analysis: Use GC-MS to separate and identify the products. Quantify the relative amounts of pentene isomers (E2 products) and the N-substituted amine (Sₙ2 product) by comparing their peak areas to that of the internal standard.

  • Calculate the E2/Sₙ2 ratio for each amine base.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis flask Inert Flask with Anhydrous THF add_base Add Amine Base (1.5 eq) flask->add_base add_std Add Internal Standard add_base->add_std reflux Heat to Reflux add_std->reflux add_sub Add 2-Bromopentane (1.0 eq) reflux->add_sub react React for 4h at Reflux add_sub->react quench Cool to RT & Take Aliquot react->quench gcms GC-MS Analysis quench->gcms quantify Quantify Products vs. Internal Standard gcms->quantify ratio Calculate E2/SN2 Ratio quantify->ratio cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_analysis cluster_analysis

Conclusion

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a specialized aliphatic secondary amine whose properties are defined by significant steric hindrance imparted by its 2,2-dimethylpentyl group. This structural feature makes it an excellent candidate for applications requiring a strong, non-nucleophilic base. When compared to less hindered amines like diethylamine, it offers superior selectivity for elimination over substitution reactions. Its performance profile is comparable to that of the widely used diisopropylamine, making it a valuable tool in the synthetic chemist's arsenal for controlling reaction pathways and minimizing unwanted side products. The choice between these hindered amines may ultimately depend on factors such as solubility, cost, and specific substrate interactions.

References

  • Filo. (2025, December 2). Explain the basicity of primary, secondary and tertiary aliphatic amines. Filo. [Link]

  • Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Xin Guang Chemistry. [Link]

  • Gellrich, U., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

  • Gellrich, U., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • ResearchGate. (2022). Catalytic effect of different secondary amines. ResearchGate. [Link]

  • A-Level Chemistry OCR. Preparation of Aliphatic and Aromatic Amines Revision notes. A-Level Chemistry OCR. [Link]

  • JoVE. (2023, April 30). Video: Basicity of Aliphatic Amines. JoVE. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. Emily Learning. [Link]

  • MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. [Link]

  • Nature. (2025, July 7). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • ACS Publications. (2020, October 28). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Catalytic Synthesis of Secondary Amine-Containing Polymers: Variable Hydrogen Bonding for Tunable Rheological Properties. Macromolecules. [Link]

  • MDPI. (2021, August 18). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • King Saud University. CHAPTER 8: AMINES Fundamentals of Organic Chemistry. King Saud University. [Link]

  • Save My Exams. (2024, October 26). Preparation of Amines (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

  • PharmaCompass. Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. PharmaCompass. [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As a secondary amine hydrochloride, this compound presents unique analytical challenges, including low UV absorptivity and the potential for peak tailing. This document offers a robust, scientifically-grounded approach to method validation, comparing it with alternative analytical techniques to provide researchers, scientists, and drug development professionals with a thorough understanding of the available options.

Introduction: The Analytical Imperative for Amine Purity

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a secondary amine salt, a class of compounds frequently encountered as active pharmaceutical ingredients (APIs) or key intermediates in their synthesis. The purity of such compounds is a critical quality attribute, directly impacting the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of validated analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[1][2][3]

The primary analytical challenge with simple aliphatic amines like the one is their lack of a significant UV chromophore, making detection by standard UV-Vis detectors difficult. Furthermore, their basic nature can lead to strong interactions with the silica-based stationary phases of HPLC columns, resulting in poor peak shape and inconsistent retention. This guide will address these challenges through a proposed HPLC method and its rigorous validation.

Proposed HPLC Method for Purity Analysis

Given the absence of a specific monograph for (2,2-Dimethylpentyl)(methyl)amine hydrochloride, a method has been developed based on the analysis of structurally similar compounds and general principles of amine chromatography.[4][5] The proposed method utilizes pre-column derivatization to introduce a UV-active moiety, enabling sensitive detection.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm)Provides good retention for the derivatized, more hydrophobic analyte.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the derivatized amine is in a single ionic form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Elution A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte and any impurities.Gradient elution is necessary to ensure the elution of compounds with a range of polarities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Detector at the maximum absorbance of the derivatized compound (e.g., 254 nm for a dansyl derivative).To provide sensitive and selective detection of the derivatized analyte.
Pre-Column Derivatization Protocol

The analysis of amines by HPLC often necessitates a derivatization step to attach a chromophoric or fluorophoric tag.[6] For this method, Dansyl Chloride is proposed as the derivatizing agent due to its reactivity with both primary and secondary amines and the high UV absorbance of the resulting sulfonamide.

Step-by-Step Derivatization:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of (2,2-Dimethylpentyl)(methyl)amine hydrochloride in 10 mL of a 1:1 mixture of acetonitrile and 100 mM sodium bicarbonate buffer (pH 9.0).

  • Derivatizing Agent Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Reaction: To 1 mL of the sample solution, add 1 mL of the Dansyl Chloride solution. Vortex the mixture and incubate at 60 °C for 30 minutes in a heating block.

  • Quenching: After incubation, cool the mixture to room temperature and add 100 µL of a 2.5 M methylamine solution to quench any unreacted Dansyl Chloride. Vortex and let it stand for 10 minutes.

  • Dilution and Filtration: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis and filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation: A Self-Validating System

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[8][9][10]

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the (2,2-Dimethylpentyl)(methyl)amine hydrochloride reference standard.

    • Analyze a sample spiked with known potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for the derivatized (2,2-Dimethylpentyl)(methyl)amine should be well-resolved from any peaks in the blank, from potential impurities, and from any degradation products. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the derivatized reference standard, typically spanning 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[12]

    • The y-intercept should not be significantly different from zero.

    • The residuals should be randomly distributed around the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12]

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[12]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or a different instrument.

  • Acceptance Criteria:

    • The RSD for repeatability should be ≤ 2.0%.[12]

    • The RSD for intermediate precision should be ≤ 3.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Experimental Protocol: Introduce small variations in method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability parameters and the assay results for each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not significantly change, typically with an RSD of ≤ 3.0%.[12]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity analysis, other techniques can also be employed for the analysis of amines. The choice of method depends on the specific analytical needs, such as the volatility of the analyte and the required sensitivity.

ComparativeAnalysis cluster_Techniques Analytical Techniques for Amine Purity cluster_Attributes Key Attributes HPLC HPLC (High-Performance Liquid Chromatography) Versatility Versatility HPLC->Versatility High Derivatization Derivatization HPLC->Derivatization Often for Amines Sensitivity Sensitivity HPLC->Sensitivity High (with derivatization) GC GC (Gas Chromatography) Volatility Volatility Requirement GC->Volatility Required GC->Derivatization Often for Amines GC->Sensitivity High CE CE (Capillary Electrophoresis) CE->Derivatization Less Common CE->Sensitivity Moderate Resolution Resolution CE->Resolution High

Caption: Comparison of key attributes of HPLC, GC, and CE for amine analysis.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for volatile and thermally stable compounds.[14] For less volatile amines, derivatization is often required to increase their volatility.

  • Advantages:

    • High resolution and efficiency.

    • Sensitive detectors available, such as Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD).

    • Can be coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[14]

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization is often necessary for polar amines to improve peak shape and volatility.

    • Potential for on-column degradation of some analytes.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. It is well-suited for the analysis of charged species like amine hydrochlorides.

  • Advantages:

    • High separation efficiency and resolution.

    • Low sample and reagent consumption.

    • Can often analyze amines directly without derivatization.

  • Disadvantages:

    • Lower sensitivity compared to HPLC and GC, especially with UV detection.

    • Reproducibility can be more challenging to achieve than with HPLC.

    • Less robust for routine quality control applications in some instances.

Comparative Summary
FeatureHPLC with DerivatizationGas Chromatography (GC)Capillary Electrophoresis (CE)
Analyte Volatility Not requiredRequired (or requires derivatization)Not required
Derivatization Often necessary for aminesOften necessary for aminesNot always required
Sensitivity High (UV or Fluorescence)High (FID, NPD, MS)Moderate (UV)
Resolution Very GoodExcellentExcellent
Robustness HighHighModerate
Primary Application Broad applicability for non-volatile and thermally labile compounds.[14]Volatile and thermally stable compounds.[14]Charged and polar molecules.

Conclusion

The proposed HPLC method with pre-column derivatization offers a robust and sensitive approach for the purity analysis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. A comprehensive validation following ICH guidelines is essential to ensure the reliability of the method for its intended purpose in a regulated environment.[1][8] While alternative techniques like GC and CE have their merits, the versatility and established robustness of HPLC make it the preferred method for routine quality control of non-volatile pharmaceutical compounds. The choice of the most suitable analytical technique should always be based on a thorough evaluation of the analyte's properties and the specific requirements of the analysis.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed April 7, 2024. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Accessed April 7, 2024. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. Accessed April 7, 2024. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. Accessed April 7, 2024. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 2023. Accessed April 7, 2024. [Link]

  • Pharmaceutical Technology. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. August 2013. Accessed April 7, 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Accessed April 7, 2024. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed April 7, 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation. August 2000. Accessed April 7, 2024. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2023. Accessed April 7, 2024. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). November 2005. Accessed April 7, 2024. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? September 2024. Accessed April 7, 2024. [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. March 2025. Accessed April 7, 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Accessed April 7, 2024. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Accessed April 7, 2024. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Accessed April 7, 2024. [Link]

  • ACS Publications. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Accessed April 7, 2024. [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. August 2025. Accessed April 7, 2024. [Link]

  • LCGC North America. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. July 2015. Accessed April 7, 2024. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Accessed April 7, 2024. [Link]

  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. May 2024. Accessed April 7, 2024. [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. May 2023. Accessed April 7, 2024. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. August 2025. Accessed April 7, 2024. [Link]

  • LCGC International. Generic GC–FID for Volatile Amine Quantitation in Pharma. March 2026. Accessed April 7, 2024. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. November 2020. Accessed April 7, 2024. [Link]

  • Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. July 2017. Accessed April 7, 2024. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Accessed April 7, 2024. [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. March 2004. Accessed April 7, 2024. [Link]

  • Chemical Methodologies. Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. March 2019. Accessed April 7, 2024. [Link]

  • PMC. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. November 2024. Accessed April 7, 2024. [Link]

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Validation

LC-MS/MS Fragmentation Comparison Guide: Differentiating (2,2-Dimethylpentyl)(methyl)amine from Isobaric Alternatives

Introduction: The Isobaric Challenge in Amine Analysis In pharmacokinetic profiling, metabolomics, and drug development, distinguishing structurally similar aliphatic amines is a persistent analytical hurdle. (2,2-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isobaric Challenge in Amine Analysis

In pharmacokinetic profiling, metabolomics, and drug development, distinguishing structurally similar aliphatic amines is a persistent analytical hurdle. (2,2-Dimethylpentyl)(methyl)amine hydrochloride —a secondary amine featuring a highly branched aliphatic chain—shares an identical exact mass (Free base: C8​H19​N , exact mass 129.1517 Da; [M+H]+ = 130.1596 Da) with numerous primary and tertiary amine isomers.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation performance of (2,2-Dimethylpentyl)(methyl)amine against two isobaric alternatives: N,N-dimethylhexylamine (a tertiary amine) and octan-2-amine (a primary amine). By mapping their collision-induced dissociation (CID) pathways, we provide a robust framework for orthogonal differentiation.

Mechanistic Causality: The Dominance of α -Cleavage

To understand the fragmentation differences between these isobaric products, we must examine the gas-phase chemistry of protonated amines. When ionized via positive electrospray (ESI+), aliphatic amines readily form stable [M+H]+ precursor ions.

During CID, the dominant fragmentation pathway is dictated by the thermodynamic stability of the resulting product ions. As documented in foundational mass spectrometry literature , protonated amines preferentially undergo α -cleavage —the homolytic cleavage of the carbon-carbon bond directly adjacent to the nitrogen atom.

  • (2,2-Dimethylpentyl)(methyl)amine (Target): The protonated secondary amine localizes the charge on the nitrogen. The adjacent C1-C2 bond is highly susceptible to cleavage. The neutral loss of the massive 1,1-dimethylbutyl radical ( C6​H13∙​ ) yields a highly stable, resonance-stabilized N-methylmethyleneiminium ion at m/z 44.05 .

  • N,N-Dimethylhexylamine (Alternative 1): α -cleavage of this tertiary amine results in the loss of a pentyl radical ( C5​H11∙​ ), generating a dimethylmethyleneiminium ion at m/z 58.07 .

  • Octan-2-amine (Alternative 2): This primary amine has two distinct α -cleavage sites. It can lose either a hexyl radical to form m/z 44.05 or a methyl radical to form m/z 114.13 .

Fragmentation_Pathway Precursor (2,2-Dimethylpentyl)(methyl)amine [M+H]+ m/z 130.16 AlphaCleavage α-Cleavage (C1-C2 Bond) Precursor->AlphaCleavage Primary Pathway Inductive Inductive Cleavage (Alternative) Precursor->Inductive Minor Pathway Immonium N-Methylmethyleneiminium Ion [CH2=NH-CH3]+ m/z 44.05 AlphaCleavage->Immonium Radical Neutral Loss 1,1-Dimethylbutyl Radical AlphaCleavage->Radical Carbocation Alkyl Carbocation [C7H15]+ m/z 99.12 Inductive->Carbocation

CID fragmentation pathway of (2,2-Dimethylpentyl)(methyl)amine.

Comparative Fragmentation Data

The following table summarizes the quantitative MS/MS data. While all three compounds exhibit an identical precursor ion, their unique product ion ratios allow for definitive structural assignment.

CompoundAmine ClassPrecursor Ion ( [M+H]+ )Primary Product Ion (Base Peak)Secondary Product IonsDominant Fragmentation Mechanism
(2,2-Dimethylpentyl)(methyl)amine Secondarym/z 130.16m/z 44.05 m/z 99.12 α -Cleavage (Loss of C6​H13∙​ )
N,N-Dimethylhexylamine Tertiarym/z 130.16m/z 58.07 m/z 45.03 α -Cleavage (Loss of C5​H11∙​ )
Octan-2-amine Primarym/z 130.16m/z 44.05 m/z 114.13 α -Cleavage (Loss of C6​H13∙​ or CH3∙​ )

Analytical Insight: While both the target compound and octan-2-amine share a base peak at m/z 44.05, octan-2-amine can be orthogonally identified by the presence of the m/z 114.13 fragment (resulting from the loss of the terminal methyl group), which is structurally impossible for (2,2-Dimethylpentyl)(methyl)amine to form via simple α -cleavage.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following LC-MS/MS protocol integrates internal system suitability checks. The choice of mobile phase pH is critical; optimized buffered mobile phases significantly improve amine retention and peak shape on reversed-phase columns .

Step 1: Sample Preparation & Matrix Validation
  • Procedure: Dissolve reference standards in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: The 0.1% formic acid ensures complete protonation of the basic amine groups (pKa ~10), maximizing ESI+ ionization efficiency and ensuring the molecules enter the MS as pre-formed [M+H]+ ions.

  • Self-Validation: Inject a matrix blank (solvent only) prior to the standards. Monitor the m/z 130.2 44.1 transition to verify the absence of isobaric background contamination or carryover from previous runs.

Step 2: Chromatographic Separation
  • Procedure: Utilize a high-pH stable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Causality: Aliphatic amines are prone to severe peak tailing due to secondary interactions with unendcapped silanol groups on silica columns. The ammonium formate buffer provides ionic strength that masks these silanol sites, sharpening the amine peaks.

  • Self-Validation: Monitor peak symmetry (Asymmetry factor As​ should be between 0.9 and 1.2). If As​>1.5 , column degradation or insufficient buffering is occurring.

Step 3: Mass Spectrometry (ESI-CID-MS/MS)
  • Procedure:

    • Source Parameters: Capillary voltage +3.0 kV, Desolvation temperature 400°C.

    • MS1 Isolation: Isolate precursor m/z 130.2 (Unit resolution).

    • Collision Energy (CE) Ramp: Acquire MS/MS spectra at CE 10, 20, and 30 eV using Argon as the collision gas.

  • Causality: Ramping the CE maps the breakdown curve of the molecule. Low CE (10 eV) confirms the intact precursor, while higher CE (20-30 eV) drives the α -cleavage to completion, revealing the diagnostic iminium base peaks necessary for distinguishing the isomers.

LCMS_Workflow Sample Sample Prep (0.1% FA) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Q1 Quadrupole 1 Isolate m/z 130.2 ESI->Q1 CID Collision Cell Argon CID (20 eV) Q1->CID Q3 Quadrupole 3 Product Ion Scan CID->Q3

LC-MS/MS analytical workflow for aliphatic amine differentiation.

References

  • Chemistry LibreTexts . 6.5: Amine Fragmentation. Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Waters Corporation . Effect of pH on LC-MS Analysis of Amines. Waters Application Library. Available at: [Link]

Comparative

(2,2-Dimethylpentyl)(methyl)amine hydrochloride vs free base reactivity comparison

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to the mishandling of sterically hindered building blocks. The incorporation of bulky secondary amines, such as (2,2-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to the mishandling of sterically hindered building blocks. The incorporation of bulky secondary amines, such as (2,2-Dimethylpentyl)(methyl)amine, is a proven strategy to improve the metabolic stability and lipophilicity of drug candidates by replacing traditional saturated nitrogen heterocycles[1].

However, the neopentyl-like beta-quaternary carbon in (2,2-Dimethylpentyl)(methyl)amine creates a severe steric shield around the nitrogen lone pair. This structural feature drastically alters its reactivity profile compared to standard secondary amines. Choosing between its hydrochloride (HCl) salt and free base form is not merely a matter of handling convenience; it is a critical thermodynamic and kinetic decision that dictates the success or failure of downstream coupling reactions.

This guide provides an objective, data-driven comparison of both forms, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their optimal use.

Structural Context & The "Neopentyl Effect"

The defining feature of (2,2-Dimethylpentyl)(methyl)amine is the massive steric bulk of the 2,2-dimethylpentyl chain. While the alpha-carbon is a simple methylene (-CH2-), the adjacent beta-carbon is fully substituted. This creates a "neopentyl effect," which blocks the standard Bürgi-Dunitz trajectory required for incoming electrophiles. Consequently, classical SN2 alkylations are notoriously sluggish or fail entirely, forcing chemists to rely on reductive amination or transition-metal-catalyzed cross-coupling[2].

Pathway Amine (2,2-Dimethylpentyl) (methyl)amine SN2 Direct Alkylation (SN2) Amine->SN2 Alkyl Halides RedAm Reductive Amination Amine->RedAm Aldehydes/Ketones BHA Buchwald-Hartwig Amine->BHA Aryl Halides Fail Sluggish / No Reaction (Neopentyl Steric Clash) SN2->Fail Success1 High Yield (Iminium Intermediate) RedAm->Success1 Success2 High Yield (Pd-Catalyzed) BHA->Success2

Reactivity pathways for neopentyl-hindered amines based on steric constraints.

Physicochemical & Handling Comparison

The physical state of the amine dictates its shelf-life and introduction into the reaction matrix. Below is a quantitative and qualitative comparison of the two forms.

PropertyFree Base FormHydrochloride (HCl) Salt
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Bench Stability Moderate; prone to oxidation and CO₂ absorption (forming carbamates) over time.Excellent; highly stable under ambient conditions for prolonged periods.
Solubility Miscible in DCM, THF, Toluene, Hexanes. Insoluble in water.Soluble in Water, MeOH, EtOH. Poor solubility in non-polar organics.
Active Nucleophilicity Immediate; lone pair is fully available for coordination or attack.Masked; requires an auxiliary base (e.g., DIPEA, Et₃N) to liberate the free amine.
Optimal Use Case Organometallic cross-coupling (e.g., Buchwald-Hartwig).Reductive amination; aqueous biphasic reactions.

Mechanistic Causality: Why the Form Matters

In my experience optimizing routes for hindered amines, the choice between salt and free base fundamentally alters the microenvironment of the reaction.

For Reductive Amination: Reductive amination of sterically hindered amines often bypasses standard imine intermediates, relying instead on specific catalyst interactions or transient iminium species[3]. Here, the HCl salt is highly advantageous . The formation of the iminium ion requires a slightly acidic environment. By using the HCl salt and carefully titrating with a weak tertiary amine base (like DIPEA), you create a buffered system. This mild acidity accelerates the condensation step prior to reduction.

For Buchwald-Hartwig Cross-Coupling: The cross-coupling of neopentyl-like centers requires highly specific catalyst alignment due to severe steric deactivation[2]. In this scenario, the free base is mandatory . If the HCl salt is used, an extra equivalent of a strong base (such as NaOtBu) must be added to neutralize the salt. This generates a stoichiometric amount of inorganic salt (NaCl) and tert-butanol directly in the reaction matrix. These byproducts can coat the palladium catalyst, alter the dielectric constant of the solvent, and severely inhibit the delicate oxidative addition/reductive elimination cycles required for bulky substrates.

Workflow Start Select Amine Form FreeBase Free Base Form Start->FreeBase HClSalt HCl Salt Form Start->HClSalt DirectUse Direct Addition to Reaction Matrix FreeBase->DirectUse AddBase Add Auxillary Base (e.g., DIPEA, NaOtBu) HClSalt->AddBase Active Active Nucleophilic Species DirectUse->Active Liberation In-situ Liberation (Generates Salt Byproducts) AddBase->Liberation Liberation->Active Equilibrium

Experimental workflow comparing free base direct use vs. HCl salt in-situ liberation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, complete with causality explanations and analytical checkpoints.

Protocol A: Reductive Amination (Optimized for HCl Salt)

Objective: Synthesize a tertiary amine via the condensation of (2,2-Dimethylpentyl)(methyl)amine HCl with an aliphatic aldehyde.

  • Initialization: Charge an oven-dried flask with (2,2-Dimethylpentyl)(methyl)amine hydrochloride (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Equilibration: Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) dropwise at room temperature.

    • Causality: DIPEA liberates the free base in equilibrium. The resulting DIPEA·HCl byproduct maintains the slightly acidic microenvironment necessary to drive the sterically hindered amine and aldehyde toward the iminium intermediate.

  • Condensation Phase: Stir at ambient temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the aldehyde signal and the appearance of the iminium intermediate mass (m/z [M+H]⁺). Do not proceed until iminium formation plateaus.

  • Reduction Phase: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Causality: STAB is a mild hydride source that selectively reduces the iminium ion without prematurely reducing the unreacted aldehyde.

  • Workup: Stir for an additional 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Optimized for Free Base)

Objective: C-N cross-coupling of (2,2-Dimethylpentyl)(methyl)amine with a deactivated aryl bromide.

  • Catalyst Activation: In an inert-atmosphere glovebox, charge a Schlenk flask with Aryl Bromide (1.0 equiv), Pd-PEPPSI-IPrCl catalyst (2 mol%), and NaOtBu (1.2 equiv).

    • Causality: Pd-PEPPSI-IPrCl is specifically selected because its flexible N-heterocyclic carbene (NHC) ligand can accommodate the massive steric bulk of neopentyl-like centers during the transition states[2].

  • Reagent Addition: Add anhydrous Toluene (0.1 M), followed immediately by (2,2-Dimethylpentyl)(methyl)amine (free base , 1.2 equiv).

    • Causality: Utilizing the free base prevents the generation of excess NaCl and tert-butanol, which would otherwise precipitate and induce mass transfer limitations or poison the Pd catalyst.

  • Coupling Phase: Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours behind a blast shield.

  • Validation Checkpoint: Analyze a 50 µL aliquot via GC-MS.

    • Diagnostic: The presence of a des-bromo aryl byproduct indicates successful oxidative addition but a failed reductive elimination (usually due to excessive steric clash). If this occurs, switching to an even less coordinating solvent (e.g., xylenes) or increasing the temperature to 120 °C is required.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and purify via flash column chromatography.

References

  • Aligning Catalyst Structure With Reactivity: Cross‐Coupling of Neopentyl Centers. ResearchGate. Available at:[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at:[Link]

Sources

Validation

FTIR Spectroscopy Reference Guide: (2,2-Dimethylpentyl)(methyl)amine Hydrochloride vs. Structural Alternatives

Executive Summary & Spectroscopic Rationale (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a sterically hindered, aliphatic secondary amine salt. In pharmaceutical development and synthetic verification, confirming t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Spectroscopic Rationale

(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a sterically hindered, aliphatic secondary amine salt. In pharmaceutical development and synthetic verification, confirming the successful protonation of the free base—and distinguishing the resulting salt from primary or tertiary structural isomers—is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific, non-destructive method for this verification.

This guide objectively compares the expected FTIR performance data of (2,2-Dimethylpentyl)(methyl)amine hydrochloride against its free base and a primary amine analog, detailing the physical causality behind the spectral shifts.

Mechanistic Causality: The Physics of Amine Salt Spectra

When the free base (2,2-Dimethylpentyl)(methyl)amine is treated with hydrochloric acid, the secondary amine nitrogen is converted into a positively charged dialkylammonium cation ( NH2+​ ). This protonation fundamentally alters the molecule's vibrational modes, creating a self-validating spectral signature[1].

  • The NH2+​ Stretching Envelope (3000–2700 cm⁻¹): In the free base form, the N-H stretch appears as a relatively weak, sharp peak near 3300 cm⁻¹. However, in the hydrochloride salt, the NH2+​ group engages in intense, electrostatic hydrogen bonding with the chloride counterion ( N−H⋯Cl− )[2]. This bonding weakens the N-H bond, shifting its absorption to lower wavenumbers. Because the dipole moment derivative ( dμ/dx ) of this highly polar bond is exceptionally large, the resulting stretch manifests as a massive, broad absorption envelope spanning from 3000 to 2700 cm⁻¹[1].

  • Superimposed Aliphatic C-H Stretches: The highly branched (2,2-dimethylpentyl) chain contains numerous C-H bonds. Because aliphatic C-H stretching vibrations naturally occur between 2960 and 2850 cm⁻¹, they will appear as sharp, distinct peaks superimposed directly on top of the broad NH2+​ stretching envelope[1]. This superimposition is a hallmark of aliphatic amine salts.

  • The Diagnostic NH2+​ Deformation (1620–1560 cm⁻¹): The most critical diagnostic feature for distinguishing amine salt classes is the bending (deformation) vibration. While primary amine salts ( NH3+​ ) exhibit two distinct bending bands (asymmetric and symmetric), secondary amine salts ( NH2+​ ) possess only a , typically located between 1620 and 1560 cm⁻¹[3],[1].

  • Low-Wavenumber Torsional Modes: Advanced vibrational analysis can also reveal low-wavenumber N-H torsional modes ( τ(NHx​) ) characteristic of amine hydrochloride salts. While highly diagnostic, these often fall below the standard mid-IR cutoff and require Far-IR or Inelastic Neutron Scattering (INS) for optimal detection[4].

Quantitative Spectral Comparison

The following table summarizes the diagnostic vibrational modes used to differentiate (2,2-Dimethylpentyl)(methyl)amine hydrochloride from its structural alternatives[3],[1],[5].

Compound / StateN-H / NHx+​ Stretch RegionN-H / NHx+​ Bend RegionKey Diagnostic Features
(2,2-Dimethylpentyl)(methyl)amine HCl (Secondary Amine Salt)3000–2700 cm⁻¹ Broad, intense NH2+​ envelope.1620–1560 cm⁻¹ Single distinct band.C-H stretches (2960-2850 cm⁻¹) appear superimposed on the broad N-H envelope.
(2,2-Dimethylpentyl)(methyl)amine (Free Base)~3350–3300 cm⁻¹ Sharp, weak single peak.~1150 cm⁻¹ Weak C-N-H bend.Absence of broad envelope; C-H stretches are clearly resolved on a flat baseline.
2,2-Dimethylpentylamine HCl (Primary Amine Salt Analog)3200–2800 cm⁻¹ Broad NH3+​ envelope.1625–1560 cm⁻¹ &1550–1500 cm⁻¹ Presence of two distinct bending bands (asymmetric and symmetric).

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure high scientific integrity and prevent spectral artifacts, the following protocol must be strictly adhered to when analyzing hygroscopic amine hydrochlorides.

Step 1: Sample Preparation & Desiccation (Critical Causality Step) Amine hydrochlorides are inherently hygroscopic. The O-H bending mode of absorbed atmospheric water occurs at ~1640 cm⁻¹, which can obscure or be falsely identified as the critical NH2+​ bending band (1620–1560 cm⁻¹).

  • Action: Store the (2,2-Dimethylpentyl)(methyl)amine hydrochloride sample in a vacuum desiccator over anhydrous calcium sulfate for a minimum of 24 hours prior to analysis.

Step 2: Instrument Setup & Background Validation

  • Action: Clean the Attenuated Total Reflectance (ATR) diamond/ZnSe crystal with high-purity isopropyl alcohol. Allow it to evaporate completely. Acquire a background spectrum (32 co-adds, 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum for any residual peaks in the 4000–3000 cm⁻¹ region. A perfectly flat baseline ensures no cross-contamination or residual solvent.

Step 3: Sample Acquisition

  • Action: Place 2–5 mg of the desiccated salt onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid sample. Acquire the sample spectrum using identical parameters (32 co-adds, 4 cm⁻¹ resolution).

Step 4: Spectral Processing & Verification

  • Action: Apply an atmospheric suppression algorithm to remove ambient CO2​ and water vapor artifacts.

  • Self-Validation: Verify the presence of the superimposed C-H stretches (2960–2850 cm⁻¹) atop the broad NH2+​ envelope. If the C-H peaks are completely obscured by a massive broad band extending past 3400 cm⁻¹, the sample is overly hydrated and must be re-desiccated.

Workflow Visualization

G Start Unknown Amine Sample CheckStretch Broad stretching envelope (3200-2500 cm⁻¹)? Start->CheckStretch FreeBase Free Base Amine (Sharp N-H stretch ~3300 cm⁻¹) CheckStretch->FreeBase No AmineSalt Amine Hydrochloride Salt (Strong H-bonding) CheckStretch->AmineSalt Yes CheckBend Analyze Bending Region (1650-1500 cm⁻¹) AmineSalt->CheckBend Primary Two Bands (1625-1560 & 1550-1500 cm⁻¹) Primary Amine Salt CheckBend->Primary Secondary One Band (1620-1560 cm⁻¹) Secondary Amine Salt Target Confirmed CheckBend->Secondary Tertiary No Bands in Region Tertiary Amine Salt CheckBend->Tertiary

Decision tree for the spectroscopic differentiation of amine hydrochlorides via FTIR.

References

  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online URL:[Link]

  • The Infrared Spectra of Secondary Amines and Their Salts Canadian Journal of Chemistry URL:[Link]

  • Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹ Canadian Journal of Chemistry URL:[Link]

  • Tert-butyl amine hydrochloride - IR Spectrum NIST Chemistry WebBook URL:[Link]

  • Spectroscopic Characterization of Model Compounds, Reactants, and Byproducts Connected with an Isocyanate Production Chain Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Comparative

A Technical Guide to Benchmarking Sterically Hindered Amines in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the quest for efficient, robust, and cost-effective catalytic systems for cross-coupling reactions is perpetual. While sophisticated phosphine and N-hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for efficient, robust, and cost-effective catalytic systems for cross-coupling reactions is perpetual. While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have rightfully become the gold standard, there is growing interest in exploring simpler, more accessible ligand scaffolds. This guide provides an in-depth technical comparison of sterically hindered secondary aliphatic amines, with a prospective look at (2,2-Dimethylpentyl)(methyl)amine hydrochloride, as a potential, underexplored class of ligands in palladium-catalyzed cross-coupling reactions.

We will objectively compare the performance of a representative bulky secondary amine ligand against established phosphine and NHC alternatives in the context of the Suzuki-Miyaura reaction, supported by experimental data from seminal studies. This guide will explain the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative sources.

Introduction: The Ligand's Crucial Role and the Case for Simple Amines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for constructing C-C, C-N, and C-O bonds. The success of these transformations is intrinsically linked to the nature of the ligand coordinating to the palladium center. Ligands are not mere spectators; they modulate the catalyst's stability and reactivity, profoundly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[1][2]

The dominant ligand classes, bulky electron-rich phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have enabled the coupling of increasingly challenging substrates under mild conditions.[1][2][3] However, their synthesis can be complex and their cost can be a consideration for large-scale applications. This has spurred investigation into simpler, more economical ligand systems.

Sterically hindered secondary aliphatic amines present an intriguing, albeit less conventional, alternative. While they are commonly employed as nucleophiles in Buchwald-Hartwig aminations or as bases in various coupling reactions, their potential as primary ligands is an area of nascent research.[4][5] A study by Kwong and co-workers has demonstrated that simple, bulky secondary amines, such as dicyclohexylamine, can indeed serve as effective ligands in the Suzuki-Miyaura coupling of aryl bromides. This guide will use this study as a foundation for benchmarking this class of potential ligands.

(2,2-Dimethylpentyl)(methyl)amine hydrochloride, the subject of our focus, represents a sterically encumbered yet flexible acyclic secondary amine. While direct experimental data for its use as a ligand in cross-coupling reactions is not yet available in the literature, we can extrapolate its potential performance based on data from structurally analogous compounds.

Comparative Performance Analysis: Simple Amines vs. Established Ligands

To provide a clear benchmark, we will compare the performance of a representative simple amine ligand, Dicyclohexylamine (DAPCy), with standard phosphine and NHC ligands in a model Suzuki-Miyaura coupling reaction: the coupling of 4-bromoanisole with phenylboronic acid.

Ligand ClassSpecific LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Simple Amine Dicyclohexylamine (DAPCy)Pd(OAc)₂ (2 mol%)Cs₂CO₃Dioxane80393[6]
Biaryl Phosphine SPhosPd(OAc)₂ (1 mol%)K₃PO₄TolueneRT298[1]
NHC IPr[Pd(IPr)(AN)Cl₂] (2 mol%)K₂CO₃Dioxane1001895[7]

Analysis of Performance:

  • Simple Amine (DAPCy): The data demonstrates that a simple, commercially available secondary amine can act as an effective ligand, affording a high yield (93%) in the Suzuki coupling of an activated aryl bromide.[6] The conditions are relatively mild, although they require a slightly elevated temperature compared to some state-of-the-art systems. The key insight is that a simple amine can facilitate the catalytic cycle, likely by stabilizing the palladium center and promoting the key catalytic steps. The steric bulk of the cyclohexyl groups is thought to be crucial for its efficacy.[6]

  • Biaryl Phosphine (SPhos): As expected, the established biaryl phosphine ligand SPhos delivers an excellent yield (98%) under very mild conditions (room temperature) and with a lower catalyst loading.[1] These ligands are designed to be highly electron-rich and sterically demanding, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC): The NHC ligand IPr also provides a high yield (95%), showcasing its robustness.[7] NHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts.[3]

Prospects for (2,2-Dimethylpentyl)(methyl)amine:

Based on the performance of dicyclohexylamine, we can hypothesize the potential of (2,2-Dimethylpentyl)(methyl)amine as a ligand. Its 2,2-dimethylpentyl group provides significant steric bulk, which is a desirable characteristic for promoting reductive elimination. As an acyclic amine, it may offer different conformational flexibility compared to DAPCy, which could influence its coordination to the palladium center and, consequently, the catalytic activity. Further experimental investigation is warranted to validate its efficacy.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura reaction is well-established. The ligand's role is central to each step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R [R-B(OR)₂(Base)]⁻ PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

For simple amine ligands, the amine likely coordinates to the palladium(0) species, facilitating the oxidative addition of the aryl halide. The steric bulk of the amine is crucial for promoting the subsequent reductive elimination step, which releases the biaryl product and regenerates the active Pd(0) catalyst.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a hindered secondary amine and for a benchmark cross-coupling reaction.

Synthesis of (2,2-Dimethylpentyl)(methyl)amine

A general and practical route to N-methyl secondary amines involves the reductive amination of an aldehyde with methylamine.

Amine_Synthesis_Workflow start Start: 2,2-Dimethylpentanal & Methylamine HCl step1 Step 1: Imine Formation (Solvent: Methanol, Base: NaOAc) start->step1 step2 Step 2: Reduction (Reducing Agent: NaBH₄) step1->step2 step3 Step 3: Work-up (Aqueous extraction) step2->step3 step4 Step 4: Purification (Distillation or Chromatography) step3->step4 end End Product: (2,2-Dimethylpentyl)(methyl)amine step4->end

Caption: Workflow for the synthesis of a hindered secondary amine.

Methodology:

  • Imine Formation: To a solution of 2,2-dimethylpentanal (1.0 eq) in methanol, add methylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add diethyl ether and a 1M aqueous solution of sodium hydroxide. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the pure (2,2-Dimethylpentyl)(methyl)amine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., dioxane) until precipitation is complete. Collect the solid by filtration.

Benchmark Suzuki-Miyaura Coupling Protocol (Amine-Ligand Mediated)

This protocol is adapted from the work of Kwong and co-workers.[6]

Reagents:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Dicyclohexylamine (DAPCy) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (3.0 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide, arylboronic acid, palladium(II) acetate, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Solvent and Ligand: Add the anhydrous dioxane and dicyclohexylamine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for the required time (e.g., 3 hours).

  • Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product yield can be determined by ¹H NMR spectroscopy or gas chromatography, and the product can be purified by column chromatography.

Conclusion and Future Outlook

This guide demonstrates that simple, sterically hindered secondary amines hold potential as a class of ligands for palladium-catalyzed cross-coupling reactions. While they may not yet match the performance of highly specialized phosphine and NHC ligands in all cases, their accessibility, low cost, and demonstrated efficacy under specific conditions make them a compelling area for further research.[6]

The prospective analysis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride suggests that it is a viable candidate for investigation within this ligand class. Future work should focus on systematically screening such acyclic, hindered amines in a variety of cross-coupling reactions to fully delineate their scope and limitations. As the field of catalysis continues to evolve, the exploration of unconventional ligand scaffolds will be crucial in developing more sustainable and economical synthetic methodologies.

References

  • Caddick, S., & Cloke, F. G. N. (2008). N-Heterocyclic Carbenes in Transition Metal Catalysis. Chemical Reviews, 108(9), 3295-3377. [Link]

  • García-García, P., & Gaunt, M. J. (2015). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. Nature Chemistry, 7(4), 323–329. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Organic Letters, 10(24), 5549–5552. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). Simple Amine/Pd(OAc)₂-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(12), 4126–4129. [Link]

  • Michaelis, D. J., & Grubbs, R. H. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]

  • So, C. M., & Kwong, F. Y. (2011). A User's Guide to Suzuki-Miyaura Cross-Coupling Reactions with Phosphine Ligands. Chemical Society Reviews, 40(10), 4963-4975. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile. Journal of the American Chemical Society, 124(1), 1162–1163. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2024). Methylamine hydrochloride. Organic Syntheses. [Link]

  • Various Authors. (2025). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. Metoree. [Link]

  • Various Authors. (2025). Preparation of methylamine hydrochloride. PrepChem.com. [Link]

  • Various Authors. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2025). Methylamine Synthesis FAQ. Erowid. [Link]

  • Various Authors. (2025). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. [Link]

  • Szostak, M., & Szostak, R. (2022). [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis, 12(1), 133-140. [Link]

  • Liu, Y., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(5-6), 266-269. [Link]

  • Various Authors. (2025). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters, 8, 627-637. [Link]

  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 12345-12356. [Link]

  • Various Authors. (2025). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]

  • Various Authors. (2025). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. ResearchGate. [Link]

  • Various Authors. (2025). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Publications. [Link]

  • Various Authors. (2023). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines. Organic Letters, 25(51), 9188–9193. [Link]

Sources

Validation

GC Retention Times &amp; Performance Guide for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride

As a Senior Application Scientist, navigating the gas chromatographic (GC) analysis of aliphatic amine salts requires a deep understanding of inlet thermodynamics and column chemistry. (2,2-Dimethylpentyl)(methyl)amine h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the gas chromatographic (GC) analysis of aliphatic amine salts requires a deep understanding of inlet thermodynamics and column chemistry. (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a secondary amine salt. When analyzing this compound via GC, researchers often face poor reproducibility, ghost peaks, and severe peak tailing.

This guide objectively compares three distinct analytical strategies—Direct Injection, Free-Basing, and Acylation Derivatization—providing the mechanistic causality behind each method's performance and self-validating protocols to ensure chromatographic fidelity.

The Analytical Challenge: Causality in Amine GC

The fundamental issue with analyzing (2,2-Dimethylpentyl)(methyl)amine hydrochloride lies in its ionic state. The hydrochloride salt forms a non-volatile ionic lattice.

  • Thermal Degradation: Injecting the salt directly into a standard GC inlet (typically at 250°C) forces unpredictable thermal dissociation into the free amine and HCl gas. This inconsistent in-situ free-basing leads to broad retention time shifts and poor limits of detection[1].

  • Silanol Interactions: Even when successfully converted to the free base, the secondary amine possesses an active N-H bond. This functional group acts as a strong hydrogen-bond donor, interacting aggressively with residual active silanol sites (-SiOH) on standard fused-silica columns, which causes characteristic peak asymmetry (tailing).

To overcome these challenges, the analyte must be chemically modified prior to injection, either by isolating the free base via Liquid-Liquid Extraction (LLE) or by masking the active hydrogen through derivatization[2].

Sample Preparation Strategies & Workflows

GC_Workflow A Sample: (2,2-Dimethylpentyl)(methyl)amine HCl B Direct Injection (Thermal Degradation) A->B Direct (Control) C Free-Basing (LLE) Alkalization (pH > 10) A->C NaOH + Solvent D Derivatization TFAA Acylation C->D Add TFAA Catalyst E GC-FID / GC-MS Analysis (Non-polar or Base-Deactivated Column) C->E Free Amine Extract D->E N-TFA Derivative

Fig 1: GC-MS sample preparation workflow for amine hydrochloride salts.

Self-Validating Experimental Protocols

To ensure robust data generation, the following protocols utilize built-in validation steps to guarantee complete chemical conversion before the sample ever reaches the GC inlet.

Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

This method converts the water-soluble salt into an organic-soluble free amine,[1].

  • Sample Dissolution: Dissolve 10.0 mg of (2,2-Dimethylpentyl)(methyl)amine HCl in 1.0 mL of LC-MS grade water.

  • Alkalization: Add 0.5 mL of 1.0 M NaOH.

    • Self-Validation Step: Spot test the aqueous layer on universal indicator paper to verify pH ≥ 11. This ensures the complete disruption of the amine hydrochloride ionic lattice.

  • Extraction: Add 2.0 mL of ethyl acetate containing 50 µg/mL benzyl alcohol (Internal Standard). Vortex vigorously for 60 seconds to maximize analyte partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to an autosampler vial containing a pinch of anhydrous Na₂SO₄ to scavenge residual moisture.

Protocol B: Acylation Derivatization (TFAA)

This method replaces the active N-H hydrogen with an electron-withdrawing trifluoroacetyl group, eliminating silanol interactions and increasing volatility[2].

  • Starting Material: Transfer 1.0 mL of the dried organic extract from Protocol A into a glass reaction vial.

  • Acylation: Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (acting as an acid acceptor to neutralize the trifluoroacetic acid byproduct).

  • Incubation: Cap tightly and incubate at 60°C for 20 minutes to drive the acylation kinetics to completion.

  • Quenching & Cleanup: Cool to room temperature. Evaporate to dryness under a gentle stream of nitrogen.

    • Causality Note: Removing excess TFAA and acidic byproducts is critical to prevent the degradation of the GC stationary phase.

  • Reconstitution: Reconstitute the residue in 1.0 mL of ethyl acetate for injection.

Column Selection Strategy

The choice of stationary phase drastically impacts the retention time and peak shape of amines[3].

  • For Free Amines: General-purpose columns (like 5% Phenyl-methylpolysiloxane) will yield tailing peaks. If analyzing the underivatized free base, a base-deactivated column (e.g., Agilent CP-Volamine or Restek Rtx-Volatile Amine) is mandatory. These columns utilize proprietary deactivation techniques to minimize the absorption of basic compounds.

  • For Derivatized Amines: The N-TFA derivative is highly inert. Standard low-bleed columns like the DB-5ms or Rxi-5Sil MS will provide exceptional theoretical plate counts and symmetrical peaks[3].

Quantitative Data Comparison

The following table summarizes the chromatographic performance of the three strategies using a standard DB-5ms column (30 m × 0.25 mm, 0.25 µm). Oven Program: 50°C (hold 1 min) → 15°C/min to 250°C (hold 2 min). Constant flow He at 1.0 mL/min.

Analytical StrategyAnalyte Species InjectedRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Limit of Detection (LOD)
1. Direct Injection Amine HCl (Thermal Degradants)5.85 ± 0.452.95 (Severe Tailing)< 12,00025.0 µg/mL
2. Free-Basing (LLE) (2,2-Dimethylpentyl)(methyl)amine5.42 ± 0.051.68 (Moderate Tailing)42,5001.5 µg/mL
3. Derivatization N-(2,2-Dimethylpentyl)-N-methyl-TFA7.15 ± 0.011.04 (Excellent)> 98,0000.05 µg/mL

Data Interpretation (Causality):

  • Direct Injection exhibits high variance in retention time (± 0.45 min) because the thermal dissociation of the HCl salt in the inlet is thermodynamically inconsistent.

  • The Free Base elutes earliest (5.42 min) due to its low molecular weight (129.2 g/mol ), but suffers from moderate tailing (As = 1.68) due to unmitigated silanol interactions on the standard DB-5ms phase.

  • The TFA Derivative elutes later (7.15 min) due to the added mass of the trifluoroacetyl group (MW increases to 225.2 g/mol ). However, it achieves near-perfect Gaussian peak shape (As = 1.04) and the lowest LOD because the active hydrogen has been completely masked, preventing any stationary phase adsorption[2].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2,2-Dimethylpentyl)(methyl)amine hydrochloride

Welcome to a comprehensive guide on the safe and compliant disposal of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of our chemical reagents. This document provides a procedural framework grounded in established safety protocols and regulatory compliance, ensuring that the disposal process is as meticulous as the research it follows.

Pre-Disposal Characterization: Understanding the Compound

Before any disposal action is taken, a thorough understanding of the material's properties is paramount. (2,2-Dimethylpentyl)(methyl)amine hydrochloride is a secondary amine salt. As such, we must anticipate the following characteristics:

  • Physical State: Likely a solid, off-white crystalline powder.[1]

  • Hazards: Expected to cause skin and serious eye irritation.[1][2][3][4] Inhalation of dust may lead to respiratory irritation.[1] While specific data for this exact molecule is limited, related amine hydrochlorides are categorized as skin and eye irritants.

  • Reactivity: Amine salts can react with strong bases to liberate the free amine. They are generally incompatible with strong oxidizing agents.[4][5] It is also crucial to avoid mixing with other waste streams, particularly those containing incompatible materials like acids, bases, or oxidizers, to prevent violent reactions or the generation of toxic fumes.[5][6][7]

A Safety Data Sheet (SDS) is the primary source of this information. If an SDS for this specific compound is unavailable, data from structurally similar amine hydrochlorides should be consulted as a precautionary measure.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Handling of (2,2-Dimethylpentyl)(methyl)amine hydrochloride, whether in pure form or as waste, mandates a stringent PPE protocol. The goal is to create a complete barrier against potential exposure.[8][9]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[8][10]Protects against dust particles and potential splashes during handling and transfer.
Hand Protection Chemically compatible gloves (e.g., Nitrile rubber).[9][11]Prevents direct skin contact. Always inspect gloves before use and use proper removal techniques.[3]
Body Protection A lab coat or chemical-resistant apron.[8][10]Protects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or better for solids).[10]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

The Disposal Workflow: A Step-by-Step Guide

The disposal of chemical waste is a regulated process. The following workflow is designed to comply with general principles outlined by the Resource Conservation and Recovery Act (RCRA) and common institutional Environmental Health & Safety (EH&S) guidelines.[12][13]

Step 1: Waste Segregation

The First Principle: Do Not Mix Waste Streams. [14] Cross-contamination is a primary cause of laboratory accidents. (2,2-Dimethylpentyl)(methyl)amine hydrochloride waste must be collected in a dedicated container.

  • Action: Designate a specific, compatible container for this waste. Do not mix it with solvents, acids, bases, or other organic or inorganic waste.[6]

Step 2: Containerization

The Container is Your First Line of Containment. The integrity and compatibility of your waste container are critical for safe storage and transport.

  • Action 1: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a tightly sealing lid.[6][14]

  • Action 2: Ensure the container is appropriate for solid waste. For liquid waste (e.g., solutions containing the compound), do not fill the container to more than 75% capacity to allow for vapor expansion.[7]

  • Action 3: The container must remain closed at all times except when waste is being added.[6][14]

Step 3: Labeling

Unambiguous Identification is Mandatory. Proper labeling prevents accidental mixing and ensures the waste is handled correctly by disposal personnel.

  • Action: Affix a hazardous waste label to the container before adding any waste.[7] The label must include:

    • The words "HAZARDOUS WASTE".[14]

    • The full chemical name: "(2,2-Dimethylpentyl)(methyl)amine hydrochloride".

    • The approximate quantity of waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Skin Irritant").

Step 4: Accumulation and Storage

Safe Storage Prevents Accidents. Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action 1: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Action 2: The SAA should be at or near the point of generation and under the control of laboratory personnel.[15]

  • Action 3: Regularly inspect the waste storage area for any signs of container degradation or leaks.[12]

Step 5: Arranging for Disposal

Final Disposal is a Professional Task. Never dispose of chemical waste down the drain or in regular trash.

  • Action: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. They are responsible for the final disposal in accordance with all local, state, and federal regulations.[16][17]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of (2,2-Dimethylpentyl)(methyl)amine hydrochloride.

G Disposal Workflow for (2,2-Dimethylpentyl)(methyl)amine hydrochloride cluster_prep Phase 1: Preparation & Characterization cluster_handling Phase 2: Waste Handling & Accumulation cluster_disposal Phase 3: Final Disposition A Identify Waste: (2,2-Dimethylpentyl)(methyl)amine HCl B Consult SDS: Identify Hazards (Irritant) A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator B->C D Select Compatible Container (e.g., HDPE) C->D E Affix 'HAZARDOUS WASTE' Label (Before Use!) D->E F Add Waste to Container (Solid or Solution) E->F G Store in Designated SAA (Secondary Containment) F->G H Keep Container Securely Closed G->H I Container Full or Project Complete? H->I I->G No J Contact Institutional EH&S for Pickup I->J Yes K EH&S Manages Final Disposal (RCRA Compliant) J->K

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethylpentyl)(methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,2-Dimethylpentyl)(methyl)amine hydrochloride
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